molecular formula C17H22ClNO B12424972 Tofenacin Hydrochloride Salt-d4

Tofenacin Hydrochloride Salt-d4

Cat. No.: B12424972
M. Wt: 295.8 g/mol
InChI Key: YAXWIYFUVISXRS-QJUQVXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tofenacin Hydrochloride Salt-d4 is a useful research compound. Its molecular formula is C17H22ClNO and its molecular weight is 295.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tofenacin Hydrochloride Salt-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tofenacin Hydrochloride Salt-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)17(19-13-12-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/i12D2,13D2;

InChI Key

YAXWIYFUVISXRS-QJUQVXHISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(C1=CC=CC=C1)C2=CC=CC=C2C)NC.Cl

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC.Cl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Tofenacin Hydrochloride Salt-d4: Structure, Properties, and Application in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth examination of Tofenacin Hydrochloride Salt-d4, a deuterated isotopologue of the pharmacologically active molecule, Tofenacin. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the fundamental properties of this compound and contextualizes its critical role in modern analytical workflows, particularly in pharmacokinetic and metabolic studies.

Tofenacin: A Profile of the Parent Compound

Tofenacin is a pharmacologically active molecule recognized for its antidepressant properties.[1][2] Structurally related to the tricyclic class of antidepressants, it functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][3][4] Beyond its primary indication, Tofenacin also exhibits anticholinergic and antihistamine activities, broadening its therapeutic potential.[1] Notably, Tofenacin is the major active metabolite of Orphenadrine, a drug used to treat muscle spasms and symptoms of Parkinson's disease, and likely contributes to Orphenadrine's antidepressant effects.[1][5][6]

Classified as a diarylmethane, Tofenacin's core structure is fundamental to its biological activity.[7] Its interaction with neurotransmitter transporters is a key aspect of its mechanism of action, making the precise quantification of its presence in biological systems a crucial aspect of its clinical development and study.

Tofenacin Hydrochloride Salt-d4: The Deuterated Internal Standard

In the realm of quantitative analysis, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard is the gold standard for achieving accuracy and precision. Tofenacin Hydrochloride Salt-d4 serves this exact purpose.

What is a Deuterated Compound? Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[8] A deuterated compound is one in which one or more hydrogen atoms have been replaced by deuterium atoms.[9] This substitution results in an increase in the compound's mass but does not significantly alter its chemical properties or chromatographic behavior. This subtle yet critical modification is the cornerstone of its utility in analytical chemistry.[10][11]

Chemical Structure and Molecular Weight

The defining characteristic of Tofenacin Hydrochloride Salt-d4 is the incorporation of four deuterium atoms. This isotopic labeling provides a distinct mass signature that allows it to be differentiated from the non-labeled (or "light") Tofenacin by a mass spectrometer.

Below is a visualization of the chemical structure for Tofenacin Hydrochloride Salt-d4.

Caption: Chemical structure of Tofenacin Hydrochloride Salt-d4.

Comparative Physicochemical Properties

The primary differences between Tofenacin Hydrochloride and its deuterated analog are their respective molecular formulas and weights. These are summarized in the table below for clarity.

PropertyTofenacinTofenacin HydrochlorideTofenacin Hydrochloride Salt-d4
Synonyms DemethylorphenadrineN-Desmethylorphenadrine HClTofenacin-d4 HCl
CAS Number 15301-93-6[1][7]10488-36-5[1][5]10488-36-5 (unlabeled)[12]
Molecular Formula C₁₇H₂₁NO[1]C₁₇H₂₂ClNO[13]C₁₇H₁₇D₄NO·HCl[12]
Molecular Weight 255.36 g/mol [1][14]291.82 g/mol [5][13]295.84 g/mol [12]

The Scientific Rationale: Why Use a Deuterated Internal Standard?

The core principle behind using a deuterated internal standard is to mitigate experimental variability that can arise during sample preparation and analysis.[8] In quantitative bioanalysis, especially using Liquid Chromatography-Mass Spectrometry (LC-MS), Tofenacin Hydrochloride Salt-d4 is an invaluable tool.[15]

Key Advantages:

  • Minimizing Matrix Effects: Biological samples like plasma or urine are complex mixtures. These matrices can enhance or suppress the ionization of the target analyte (Tofenacin) in the mass spectrometer's source, leading to inaccurate measurements. Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte's signal to the standard's signal, these effects are normalized, ensuring data accuracy.

  • Correcting for Sample Loss: During the multi-step process of sample extraction and preparation, some amount of the analyte may be lost. The deuterated standard is added at the very beginning of this process. Any loss experienced by the analyte will also be experienced by the standard, and the final ratio measurement will remain accurate.

  • Improving Reproducibility: The use of a stable isotope-labeled internal standard significantly enhances the reproducibility and traceability of analytical methods, a critical requirement for regulatory submissions and inter-laboratory comparisons.[8][9]

Experimental Application: A Pharmacokinetic Study Workflow

To illustrate the practical application, consider a typical preclinical pharmacokinetic (PK) study designed to determine the concentration of Tofenacin in rat plasma over time following oral administration.[16][17][18]

Objective: To quantify the concentration-time profile of Tofenacin in plasma.

Internal Standard: Tofenacin Hydrochloride Salt-d4.

Step-by-Step Protocol
  • Preparation of Standards: A series of calibration standards are prepared by spiking known concentrations of Tofenacin into blank plasma. A fixed, known concentration of Tofenacin Hydrochloride Salt-d4 is added to each of these standards.

  • Sample Collection: Blood samples are collected from the study animals at predetermined time points after dosing with Tofenacin. Plasma is isolated via centrifugation.

  • Sample Preparation (Protein Precipitation):

    • To an aliquot of each plasma sample (and to the calibration standards), the fixed concentration of Tofenacin Hydrochloride Salt-d4 is added.

    • A protein precipitation agent (e.g., cold acetonitrile) is added to the plasma to crash out proteins.

    • The samples are vortexed and then centrifuged at high speed.

    • The clear supernatant, containing both Tofenacin and Tofenacin-d4, is carefully transferred to a new plate or vial.

  • LC-MS/MS Analysis:

    • The supernatant is injected into an LC-MS/MS system.

    • The Liquid Chromatography (LC) step separates Tofenacin and its deuterated standard from other endogenous components in the plasma. Due to their nearly identical chemical nature, they will elute from the LC column at virtually the same time.

    • The Mass Spectrometer (MS) detects and quantifies both molecules based on their unique mass-to-charge ratios.

  • Data Processing: A calibration curve is generated by plotting the ratio of the peak area of Tofenacin to the peak area of Tofenacin-d4 against the known concentrations of the calibration standards. The concentration of Tofenacin in the unknown study samples is then calculated from this curve using their measured peak area ratios.

Visualized Workflow

The following diagram illustrates the key stages of this analytical process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Unknown Tofenacin) add_is Spike with Tofenacin-d4 (IS) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc HPLC Separation supernatant->lc ms Mass Spectrometry Detection lc->ms ratio Calculate Peak Area Ratio (Tofenacin / Tofenacin-d4) ms->ratio curve Plot Calibration Curve ratio->curve quantify Quantify Unknown Concentration curve->quantify

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Conclusion

Tofenacin Hydrochloride Salt-d4 is more than just a labeled version of its parent drug; it is an essential enabling tool for high-integrity pharmaceutical research. Its specific molecular weight and chemical similarity to Tofenacin allow it to serve as the ideal internal standard for demanding analytical applications. By effectively correcting for experimental variability, it ensures that data generated in pharmacokinetic, toxicokinetic, and drug metabolism studies are both accurate and reliable, thereby supporting the robust development and regulatory evaluation of Tofenacin and related compounds.

References

  • Wikipedia. Tofenacin. [Link]

  • Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25315, Tofenacin. [Link]

  • Global Substance Registration System. TOFENACIN. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • van Breemen, R. B., & DeLuca, S. (2007). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 64(3), 253–263. [Link]

  • Global Substance Registration System. TOFENACIN, (-)-. [Link]

  • TargetMol Chemicals Inc. Tofenacin hydrochloride. [Link]

  • BioHippo. Tofenacin hydrochloride. [Link]

  • ResearchGate. Clinical Application and Synthesis Methods of Deuterated Drugs. [Link]

  • Mindham, R. H. (1971). An evaluation of tofenacine (elamol), a new drug for the treatment of depression. Current Therapeutic Research, Clinical and Experimental, 13(10), 625–630. [Link]

  • Drug Central. tofenacin. [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Johnson, D. A. (1976). A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy. The British Journal of Clinical Practice, 30(3), 78–80. [Link]

  • Inxight Drugs. TOFENACIN, (+)-. [Link]

  • Metapathogen. Tofenacin Hydrochloride Salt-d4 1mg. [Link]

  • Susa, S., & Le, J. (2023). Pharmacokinetics. In StatPearls. StatPearls Publishing. [Link]

  • Wang, L., et al. (2020). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B, 10(7), 1143–1164. [Link]

  • Valerio, L. G., & Obach, R. S. (2012). Drug metabolism and pharmacokinetics. Current protocols in toxicology, Chapter 25, Unit 25.1. [Link]

Sources

A Technical Guide to the Anticipated Pharmacological Properties of Deuterated Tofenacin Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Strategic Imperative for Deuteration in Modern Drug Development

In the landscape of contemporary drug discovery, the pursuit of optimized therapeutic agents is relentless. The "deuterium switch," a strategic chemical modification wherein hydrogen atoms are replaced with their heavier, stable isotope, deuterium, has emerged as a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of established molecules.[1] This guide provides a comprehensive technical overview of the anticipated pharmacological properties of deuterated Tofenacin Hydrochloride, a molecule with a dual mechanism of action as a serotonin-norepinephrine reuptake inhibitor (SNRI) and a muscarinic receptor antagonist.[2] As Tofenacin itself is the major active metabolite of orphenadrine, understanding its metabolic fate is crucial for a rational deuteration strategy.[3] This document is intended for researchers, scientists, and drug development professionals, offering a predictive yet methodologically rigorous exploration of how deuteration could refine the therapeutic potential of Tofenacin.

Tofenacin Hydrochloride: A Dual-Action Pharmacological Agent

Tofenacin, a tricyclic antidepressant, exerts its therapeutic effects through two primary mechanisms:

  • Serotonin-Norepinephrine Reuptake Inhibition: Tofenacin blocks the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, leading to an increase in the concentration of these neurotransmitters and enhanced neurotransmission. This is the basis for its antidepressant effects.[4]

  • Anticholinergic Activity: Tofenacin also acts as an antagonist at muscarinic acetylcholine receptors.[5] This property, while contributing to its pharmacological profile, can also be a source of dose-limiting side effects such as dry mouth, blurred vision, and constipation.[6]

The dual nature of Tofenacin presents both therapeutic opportunities and challenges. A strategic deuteration approach would aim to modulate its metabolism to improve its pharmacokinetic profile, potentially enhancing its antidepressant efficacy while mitigating its anticholinergic side effects.

The Rationale for Deuterating Tofenacin Hydrochloride: Leveraging the Kinetic Isotope Effect

The foundational principle behind the deuteration of pharmaceuticals is the deuterium kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[7] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly when a deuterium atom is present at that position.[8]

Given that Tofenacin is a metabolite of orphenadrine, its own metabolism is a critical consideration. The metabolic pathways of Tofenacin likely involve N-demethylation and hydroxylation, reactions often catalyzed by cytochrome P450 (CYP) enzymes.[9][10] By strategically placing deuterium atoms at metabolically labile sites on the Tofenacin molecule, we can anticipate several key benefits:

  • Reduced Metabolic Rate: Slower metabolism can lead to a longer plasma half-life and increased overall drug exposure (AUC).[11]

  • Improved Bioavailability: By reducing first-pass metabolism, deuteration can potentially increase the amount of active drug that reaches systemic circulation.

  • More Consistent Plasma Concentrations: A longer half-life can lead to smoother plasma concentration profiles, reducing peak-to-trough fluctuations and potentially improving patient tolerability.[12]

  • Potential for Dose Reduction: With increased exposure and a longer duration of action, a lower or less frequent dosing regimen may be possible, which could decrease the incidence or severity of adverse effects.[13]

Proposed Deuteration Strategy for Tofenacin

A logical approach to deuterating Tofenacin would target the N-methyl group and potentially the aromatic rings, as these are common sites of metabolism for similar compounds.

Caption: Proposed deuteration strategy for Tofenacin.

Anticipated Pharmacokinetic Profile of Deuterated Tofenacin Hydrochloride

The primary motivation for deuterating Tofenacin is to favorably alter its pharmacokinetic profile. The following table summarizes the expected changes based on the principles of the kinetic isotope effect.

Pharmacokinetic ParameterStandard Tofenacin HClAnticipated Deuterated Tofenacin HClRationale for Change
Metabolism Primarily hepatic via CYP450 enzymes (e.g., N-demethylation, hydroxylation)Reduced rate of metabolismDeuteration at metabolically labile sites will slow enzymatic cleavage due to the kinetic isotope effect.
Half-life (t½) ModerateIncreasedA slower rate of metabolism will lead to a longer time required to eliminate half of the drug from the body.
Area Under the Curve (AUC) StandardIncreasedReduced metabolic clearance will result in greater overall drug exposure over time.
Peak Plasma Concentration (Cmax) StandardPotentially similar or slightly increasedMay be less affected than AUC, but could increase due to reduced first-pass metabolism.
Time to Peak Concentration (Tmax) StandardPotentially delayedSlower absorption and metabolism could lead to a longer time to reach peak plasma levels.
Clearance (CL) StandardDecreasedThe rate of drug removal from the body is expected to be lower due to slower metabolism.

Predicted Pharmacodynamic Profile: Enhancing Therapeutic Efficacy and Safety

The altered pharmacokinetics of deuterated Tofenacin are expected to translate into a modified pharmacodynamic profile.

Pharmacodynamic EffectStandard Tofenacin HClAnticipated Deuterated Tofenacin HClRationale for Change
Antidepressant Efficacy Dose-dependentPotentially enhanced at equivalent dosesIncreased and more sustained plasma concentrations of the active moiety could lead to greater and more consistent inhibition of serotonin and norepinephrine reuptake.
Anticholinergic Side Effects Dose-limiting (e.g., dry mouth, constipation)Potentially reduced at therapeutically equivalent antidepressant dosesA lower required dose for the same antidepressant effect could reduce the overall anticholinergic burden.
Receptor Occupancy StandardMore sustainedA longer half-life would likely lead to more prolonged binding to serotonin and norepinephrine transporters, as well as muscarinic receptors.

Methodologies for Pharmacological Characterization

A comprehensive evaluation of deuterated Tofenacin Hydrochloride would require a suite of in vitro and in vivo studies.

In Vitro Characterization

6.1.1. Metabolic Stability Assessment

  • Objective: To compare the metabolic stability of deuterated Tofenacin with its non-deuterated counterpart.

  • Methodology:

    • Incubate deuterated and non-deuterated Tofenacin with human liver microsomes or specific recombinant CYP450 enzymes.

    • Collect samples at various time points.

    • Analyze the concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life and intrinsic clearance.

  • Expected Outcome: Deuterated Tofenacin will exhibit a longer in vitro half-life and lower intrinsic clearance, confirming the successful application of the kinetic isotope effect.

6.1.2. Muscarinic Receptor Binding Affinity

  • Objective: To determine the binding affinity of deuterated Tofenacin for the five muscarinic receptor subtypes (M1-M5).

  • Methodology:

    • Utilize cell membranes expressing recombinant human M1, M2, M3, M4, or M5 receptors.

    • Perform a competitive radioligand binding assay using a known muscarinic radioligand (e.g., [³H]-N-methylscopolamine).[4][7]

    • Incubate the membranes with the radioligand and increasing concentrations of deuterated or non-deuterated Tofenacin.

    • Measure the displacement of the radioligand and calculate the Ki (inhibition constant).

  • Expected Outcome: The binding affinity of deuterated Tofenacin is expected to be similar to the parent compound, as deuteration should not significantly alter the molecular shape for receptor binding.

6.1.3. Serotonin and Norepinephrine Transporter Functional Assays

  • Objective: To measure the potency of deuterated Tofenacin in inhibiting the function of the serotonin transporter (SERT) and norepinephrine transporter (NET).

  • Methodology:

    • Use cell lines stably expressing human SERT or NET.

    • Pre-incubate the cells with varying concentrations of deuterated or non-deuterated Tofenacin.

    • Add a radiolabeled substrate (e.g., [³H]-serotonin or [³H]-norepinephrine).[14]

    • Measure the uptake of the radiolabeled substrate and determine the IC50 value for each compound.

  • Expected Outcome: Similar to receptor binding, the functional potency at the transporters is anticipated to be comparable between the deuterated and non-deuterated forms.

Caption: Workflow for in vitro characterization.

In Vivo Pharmacological Assessment

6.2.1. Pharmacokinetic Studies in Rodents

  • Objective: To compare the in vivo pharmacokinetic profiles of deuterated and non-deuterated Tofenacin.

  • Methodology:

    • Administer equivalent doses of deuterated and non-deuterated Tofenacin Hydrochloride to rats or mice via oral and intravenous routes.

    • Collect blood samples at predetermined time points.

    • Analyze plasma concentrations of the parent drug and any major metabolites using LC-MS/MS.

    • Calculate key pharmacokinetic parameters (t½, AUC, Cmax, Tmax, CL).

  • Expected Outcome: The in vivo studies are expected to confirm the in vitro findings, demonstrating a longer half-life, increased AUC, and decreased clearance for the deuterated compound.

6.2.2. Antidepressant Activity Models

  • Objective: To evaluate the antidepressant-like efficacy of deuterated Tofenacin.

  • Methodology:

    • Forced Swim Test (FST):

      • Administer deuterated Tofenacin, non-deuterated Tofenacin, or vehicle to mice.[15]

      • Place the mice in a cylinder of water from which they cannot escape.

      • Measure the duration of immobility during the test period. A decrease in immobility time is indicative of an antidepressant-like effect.[11]

    • Tail Suspension Test (TST):

      • Administer the test compounds or vehicle to mice.

      • Suspend the mice by their tails.

      • Record the duration of immobility. A reduction in immobility is interpreted as an antidepressant-like effect.

  • Expected Outcome: Deuterated Tofenacin is expected to show a more potent or longer-lasting antidepressant-like effect at equivalent doses compared to the non-deuterated form.

6.2.3. Assessment of Anticholinergic Effects

  • Objective: To quantify and compare the anticholinergic side effects of deuterated and non-deuterated Tofenacin.

  • Methodology:

    • Salivary Secretion Inhibition:

      • Administer the test compounds or vehicle to rats.

      • Induce salivation using a cholinergic agonist (e.g., pilocarpine).

      • Measure the amount of saliva produced over a set period. A reduction in saliva production indicates an anticholinergic effect.

    • Pupil Dilation (Mydriasis):

      • Administer the test compounds or vehicle to mice or rats.

      • Measure pupil diameter at various time points. An increase in pupil diameter is a classic sign of anticholinergic activity.

  • Expected Outcome: While deuterated Tofenacin will still possess anticholinergic activity, the goal would be to demonstrate a favorable therapeutic window, where a dose that produces a significant antidepressant effect causes less pronounced anticholinergic side effects compared to an equally effective dose of the non-deuterated compound.

Caption: Workflow for in vivo pharmacological assessment.

Conclusion: A Path Forward for an Optimized Therapeutic

The strategic deuteration of Tofenacin Hydrochloride represents a compelling opportunity to refine its pharmacological profile. By leveraging the deuterium kinetic isotope effect, it is hypothesized that a deuterated version of Tofenacin could offer an improved pharmacokinetic profile, characterized by a longer half-life and increased drug exposure. This, in turn, has the potential to enhance its antidepressant efficacy and may allow for a reduction in the therapeutic dose required, thereby mitigating the burden of anticholinergic side effects. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive preclinical evaluation of deuterated Tofenacin Hydrochloride, paving the way for the potential development of a superior therapeutic agent for the treatment of depression.

References

  • Tofenacin - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Using tests and models to assess antidepressant-like activity in rodents. (n.d.). Retrieved February 14, 2024, from [Link]

  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Retrieved February 14, 2024, from [Link]

  • Deuterated drug - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC - NIH. (n.d.). Retrieved February 14, 2024, from [Link]

  • Tofenacin hydrochloride - BioHippo. (n.d.). Retrieved February 14, 2024, from [Link]

  • In vivo human models for the study of anticholinergic drugs - PubMed. (n.d.). Retrieved February 14, 2024, from [Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One - Research journals. (n.d.). Retrieved February 14, 2024, from [Link]

  • Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - Dove Medical Press. (n.d.). Retrieved February 14, 2024, from [Link]

  • Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

  • Tofenacin | C17H21NO | CID 25315 - PubChem - NIH. (n.d.). Retrieved February 14, 2024, from [Link]

  • A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy - PubMed. (n.d.). Retrieved February 14, 2024, from [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (n.d.). Retrieved February 14, 2024, from [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 14, 2024, from [Link]

  • Hepatic Drug Metabolism and Cytochrome P450 - OpenAnesthesia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Orphenadrine - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (n.d.). Retrieved February 14, 2024, from [Link]

  • Metabolic pathways for revefenacin in humans. - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

  • Functional effects of agents differentially selective to noradrenergic or serotonergic systems - PubMed. (n.d.). Retrieved February 14, 2024, from [Link]

  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism - Walsh Medical Media. (n.d.). Retrieved February 14, 2024, from [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

  • Managing drugs with anticholinergic activity - SciSpace. (n.d.). Retrieved February 14, 2024, from [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - NIH. (n.d.). Retrieved February 14, 2024, from [Link]

  • Orphenadrine: Drug information. (n.d.). Retrieved February 14, 2024, from [Link]

  • Compound: TOFENACIN (CHEMBL2110923) - ChEMBL - EMBL-EBI. (n.d.). Retrieved February 14, 2024, from [Link]

  • Drug Metabolism and Toxicological Mechanisms - MDPI. (n.d.). Retrieved February 14, 2024, from [Link]

  • Norflex (DSC) (orphenadrine) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved February 14, 2024, from [Link]

  • Clinical Implications and Phases of Drug Metabolism Pathways - Longdom Publishing. (n.d.). Retrieved February 14, 2024, from [Link]

  • The anticholinergic burden: from research to practice - Australian Prescriber. (n.d.). Retrieved February 14, 2024, from [Link]

  • A simulation study comparing anticholinergic drug use with polypharmacy for risk of death, dementia, and delirium in UK Biobank - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

  • Study Details | NCT04051125 | Evaluation of Anticholinergic Load - ClinicalTrials.gov. (n.d.). Retrieved February 14, 2024, from [Link]

Sources

High-Fidelity Bioanalysis of Tofenacin: Strategic Utilization of Tofenacin-d4 in Antidepressant Research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Tofenacin d4 in Antidepressant Research Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Precision Imperative

In the landscape of antidepressant pharmacokinetics (PK) and therapeutic drug monitoring (TDM), Tofenacin (N-demethylorphenadrine) occupies a critical dual role: it is both the primary active metabolite of the muscle relaxant/antidepressant Orphenadrine and a pharmacologically active agent in its own right, exhibiting SNRI and anticholinergic properties.

The quantification of Tofenacin in biological matrices presents a unique bioanalytical challenge due to isobaric interference . Tofenacin (


, MW 255.[1]36) shares the same nominal mass and molecular formula as Diphenhydramine , a common co-medication. Without high-fidelity internal standards, distinguishing these compounds relies solely on chromatographic resolution, which is prone to drift and matrix effects.

This guide details the application of Tofenacin-d4 —the tetradeuterated isotopologue—as the definitive Internal Standard (IS). By leveraging stable isotope dilution LC-MS/MS, researchers can achieve absolute quantification, correct for ionization suppression in complex plasma/urine matrices, and unequivocally differentiate Tofenacin from isobaric interferences.

Chemical Intelligence & The Isobaric Challenge

The Molecule: Tofenacin vs. Tofenacin-d4

Tofenacin is a diarylmethane derivative. The deuterated standard, Tofenacin-d4, typically incorporates four deuterium atoms on one of the phenyl rings or the ethylamine linker, shifting the precursor mass by +4 Da.

FeatureTofenacin (Analyte)Tofenacin-d4 (Internal Standard)Diphenhydramine (Interference)
CAS RN 15301-93-61246820-XX-X (Generic)58-73-1
Formula



Precursor Ion

256.2 260.2 256.2
Key Fragment 181.1 (o-tolyl-phenyl cation)185.1 (d4-labeled cation)167.1 (diphenyl cation)
Retention Time ~1.1 - 1.5 min (UPLC)Co-elutes with TofenacinDistinct (Method Dependent)

Critical Insight: While Tofenacin and Diphenhydramine are isobaric (m/z 256), their fragmentation pathways differ. Tofenacin yields a tropine-like or o-tolyl-phenyl cation (m/z 181), whereas Diphenhydramine yields a diphenylmethyl cation (m/z 167). Tofenacin-d4 (m/z 260) shifts the precursor window entirely, preventing cross-talk.

Metabolic Pathway Visualization

Tofenacin is the N-demethylated product of Orphenadrine. Understanding this pathway is essential for PK modeling.

MetabolicPathway Figure 1: Metabolic Pathway of Orphenadrine to Tofenacin Orphenadrine Orphenadrine (Parent Drug) m/z 270 Tofenacin Tofenacin (Active Metabolite) m/z 256 Orphenadrine->Tofenacin CYP450 N-demethylation Hydroxylated Hydroxylated Metabolites Orphenadrine->Hydroxylated Ring Hydroxylation Didemethyl N,N-didemethyl orphenadrine (Secondary Met.) Tofenacin->Didemethyl N-demethylation

Figure 1: Tofenacin is formed via N-demethylation of Orphenadrine.[1] Tofenacin-d4 is used to quantify this specific node in the metabolic cascade.

Core Application: LC-MS/MS Quantification Protocol

This protocol describes a validated workflow for quantifying Tofenacin in human plasma using Tofenacin-d4. It is designed to be self-validating by using the IS to track extraction efficiency and matrix effects per sample.

Reagents & Materials
  • Analyte: Tofenacin HCl.[1]

  • Internal Standard: Tofenacin-d4 HCl (Isotopic purity > 99%).

  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[2]

Step-by-Step Workflow
Step 1: Stock Preparation
  • Master Stock: Dissolve Tofenacin-d4 in Methanol to 1 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute Master Stock to 500 ng/mL in 50:50 ACN:Water.

    • Why: High organic content in the working solution can cause protein precipitation upon addition; 50:50 keeps it stable and compatible.

Step 2: Sample Extraction (Protein Precipitation)
  • Rationale: While Liquid-Liquid Extraction (LLE) with hexane is cleaner, Protein Precipitation (PPT) is faster and Tofenacin-d4 corrects for the higher matrix effect inherent in PPT.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 20 µL of Tofenacin-d4 Working IS Solution.

  • Add 150 µL of ice-cold Acetonitrile (precipitating agent).

  • Vortex vigorously for 2 min.

  • Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).

Step 3: LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) %B Event
0.0 5 Load/Desalt
0.5 5 Begin Elution
2.5 95 Elute Analyte
3.0 95 Wash
3.1 5 Re-equilibrate

| 4.0 | 5 | End |

Step 4: MRM Transitions (Mass Spectrometry)

The following transitions provide maximum sensitivity and specificity.

AnalytePolarityPrecursor (Q1)Product (Q3)CE (eV)Dwell (ms)
Tofenacin ESI +256.2181.12550
Tofenacin-d4 ESI +260.2185.12550
OrphenadrineESI +270.2181.12850

Note: The "181.1" fragment corresponds to the o-tolyl-phenyl-methyl cation. For d4, assuming ring labeling, this shifts to 185.1.

Advanced Technical Considerations

Cross-Talk & Isotopic Purity

A common pitfall in using deuterated standards is isotopic impurity (presence of d0 in the d4 standard).

  • Test: Inject a high concentration of Tofenacin-d4 (only) and monitor the Tofenacin (d0) transition (256->181).

  • Acceptance: The response in the d0 channel must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Mitigation: If interference is observed, ensure the d4 standard is >99% isotopic purity or increase the mass shift (e.g., use d6 if available).

Matrix Effect Correction

Tofenacin is a lipophilic amine. In ESI+, it competes for charge with phospholipids.

  • Validation: Calculate the Matrix Factor (MF) .

    
    
    
  • Role of d4: The MF for Tofenacin and Tofenacin-d4 should be identical (IS-normalized MF ≈ 1.0). If they diverge, the d4 label may be affecting retention time (deuterium isotope effect), causing the IS to elute away from the suppression zone. Tofenacin-d4 usually co-elutes perfectly, negating this risk.

Analytical Workflow Diagram

Workflow Figure 2: Analytical Workflow for Tofenacin Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) IS_Add Add Tofenacin-d4 (Internal Standard) Sample->IS_Add Extract Protein Precipitation (Acetonitrile) IS_Add->Extract Centrifuge Centrifugation 4000rpm, 10min Extract->Centrifuge Inject Injection (5 µL) Centrifuge->Inject Supernatant Separation LC Separation (C18 Column) Inject->Separation Ionization ESI+ Source Separation->Ionization Detection MRM Detection 256->181 (d0) 260->185 (d4) Ionization->Detection

Figure 2: End-to-end workflow ensuring isotopic normalization at the earliest possible step (Sample Prep).

References

  • PubChem. (2025).[1] Tofenacin | C17H21NO.[1] National Library of Medicine. [Link]

  • Capstick, N., & Pudney, H. (1976). A comparative trial of orphenadrine and tofenacin in the control of depression and extrapyramidal side-effects associated with fluphenazine decanoate therapy. Journal of International Medical Research. [Link]

  • Haneef, J., et al. (2013). Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. Journal of Pharmaceutical Analysis. [Link]

Sources

A Technical Guide to Elucidating the Metabolic Pathways of Tofenacin Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tofenacin, a tricyclic-like antidepressant, is also the major active metabolite of Orphenadrine. A comprehensive understanding of its metabolic fate is critical for optimizing its therapeutic window and ensuring patient safety. This guide provides a detailed technical framework for researchers, scientists, and drug development professionals on the application of stable isotope labeling (SIL) in conjunction with advanced mass spectrometry to meticulously map the metabolic pathways of Tofenacin. We will explore the strategic design of labeled compounds, describe robust in vitro and in vivo experimental protocols, and detail the analytical workflows for the confident identification and structural elucidation of metabolites. The methodologies presented herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK) and adhere to regulatory expectations for metabolite safety testing.[1]

Introduction: The Imperative for Metabolic Profiling

The journey of a drug candidate from discovery to clinical application is contingent upon a thorough characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Metabolism, the enzymatic conversion of a drug into its metabolites, is a pivotal process that dictates its efficacy, duration of action, and potential for toxicity or drug-drug interactions (DDIs).[3][4] For Tofenacin, a serotonin-norepinephrine reuptake inhibitor, identifying its metabolic "soft spots" and characterizing the resulting biotransformations are essential for a complete safety and efficacy profile.[5][6]

Stable isotope labeling has emerged as the gold-standard technique for such investigations, offering a safe and exquisitely precise method to trace a drug's journey through complex biological systems.[7] Unlike radioactive labeling, SIL poses no radiation risk and allows for studies in healthy human subjects, providing the most relevant metabolic data.[7] This guide will provide the scientific rationale and detailed protocols for leveraging SIL to build a comprehensive metabolic map of Tofenacin.

Part 1: Core Principles & Strategic Design

The Power of the Mass Shift: Why Stable Isotopes?

The core principle of SIL in metabolite identification lies in the "mass shift" it introduces. By strategically replacing common atoms (like ¹²C, ¹H, or ¹⁴N) with their heavier, non-radioactive stable isotopes (¹³C, ²H/D, or ¹⁵N), we create a unique mass signature.[8] When a biological sample is analyzed by mass spectrometry (MS), the parent drug and all its metabolites will appear as distinctive isotopic doublets—two peaks separated by the mass difference of the incorporated label(s).[2][9] This signature unequivocally confirms that a detected molecule is drug-related, dramatically simplifying the complex task of sifting through thousands of endogenous signals in a biological matrix.

Chemical Structure of Tofenacin

To design an effective labeling strategy, we must first understand the molecule's structure.

  • IUPAC Name: N-methyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine[5]

  • Molecular Formula: C₁₇H₂₁NO[5][10]

  • Molecular Weight: 255.36 g/mol [5][10]

Figure 1. Chemical Structure of Tofenacin.

Strategic Isotope Placement

The choice of where to place the stable isotope label is a critical experimental decision. The goal is to ensure the label is retained in the majority of metabolites. Based on Tofenacin's structure, several common metabolic transformations can be predicted:

  • N-demethylation: Removal of the methyl group on the nitrogen.

  • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to one of the phenyl rings.

  • Ether Cleavage: Scission of the ether bond.

  • Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.[11]

Recommended Labeling Strategy:

A robust strategy would involve incorporating two or three ¹³C atoms into one of the phenyl rings. This placement is ideal because the aromatic ring is a core structural feature that is unlikely to be completely cleaved or lost in the initial phases of metabolism. Placing the label here ensures that most Phase I and Phase II metabolites will retain the isotopic signature.

Part 2: Experimental Workflow for Metabolite Discovery

A multi-step approach, starting with simple in vitro systems and progressing to more complex in vivo models, is the most efficient path for comprehensive metabolite profiling.[12]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Study cluster_2 Phase 3: Analysis & Elucidation synthesis Synthesis of ¹³C-Tofenacin hlm Human Liver Microsomes (HLM) Incubation synthesis->hlm hep Hepatocyte Incubation hlm->hep Confirms HLM findings & identifies Phase II metabolites animal Animal Model Dosing (e.g., Rat) hep->animal Informs in vivo study design sample Sample Collection (Plasma, Urine, Feces) animal->sample lcms LC-MS/MS Analysis sample->lcms data Data Processing: Isotope Pattern Filtering lcms->data structure Structural Elucidation (HRMS, MS/MS) data->structure pathway Metabolic Pathway Construction structure->pathway

Sources

CAS number and identifiers for Tofenacin Hydrochloride Salt-d4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tofenacin Hydrochloride Salt-d4: Identifiers and Applications

Introduction: The Analyte and the Indispensable Standard

Tofenacin, an antidepressant developed in the 1970s, acts as a serotonin-norepinephrine reuptake inhibitor.[1] Structurally related to orphenadrine, it is also the drug's major active metabolite, contributing to the parent drug's effects.[1] While the parent compound holds therapeutic interest, the focus of modern drug development and clinical research has shifted towards precise and accurate quantification. This necessity brings its deuterated analogue, Tofenacin Hydrochloride Salt-d4, to the forefront.

This guide provides a detailed technical overview of Tofenacin Hydrochloride Salt-d4, focusing on its chemical identifiers and its critical role as an internal standard in quantitative bioanalysis. For researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK), the use of stable isotope-labeled (SIL) internal standards is not merely a preference but the gold standard for achieving analytical rigor.[2] Deuterated standards like Tofenacin-d4 are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and exhibit the same behavior during sample extraction and ionization.[3][4] This mimicry allows them to perfectly compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and reproducible data.[5][6]

Core Identifiers and Physicochemical Properties

Accurate identification of both the analyte and its corresponding stable-isotope labeled internal standard is fundamental for any analytical work. The following table summarizes the key identifiers for Tofenacin and its d4-labeled hydrochloride salt.

IdentifierTofenacin (Parent Compound)Tofenacin Hydrochloride SaltTofenacin Hydrochloride Salt-d4
CAS Number 15301-93-6[1][7][8]10488-36-5[1][9]10488-36-5 (Unlabeled)[10]
Molecular Formula C₁₇H₂₁NO[1][8]C₁₇H₂₁NO • HCl[9]C₁₇H₁₇D₄NO • HCl[10]
Molecular Weight 255.36 g/mol [1][11]291.82 g/mol [9]295.84 g/mol [10]
PubChem CID 25315[1][7]N/AN/A
InChIKey PNYKGCPSFKLFKA-UHFFFAOYSA-N[1][7]N/AN/A
Canonical SMILES CC1=CC=CC=C1C(C2=CC=CC=C2)OCCNC[1][7]N/AN/A
Synonyms Demethylorphenadrine, Nororphenadrine[7][8]N-Desmethylorphenadrine Hydrochloride[9]N/A

Note: The CAS number for the deuterated salt is often linked to the unlabeled hydrochloride salt by suppliers.

The Role of Tofenacin-d4 in Quantitative Bioanalysis

The primary application of Tofenacin-d4 is as an internal standard (IS) for the quantification of Tofenacin in complex biological matrices like plasma, serum, or tissue homogenates. The workflow, typically employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), relies on the ability to differentiate the analyte from its heavier, deuterated counterpart.

The diagram below illustrates the fundamental workflow of using a deuterated internal standard in a typical pharmacokinetic study.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample (e.g., Plasma) Contains Tofenacin B Spike with known amount of Tofenacin-d4 (IS) A->B C Protein Precipitation & Extraction B->C D LC Separation (Analyte and IS co-elute) C->D E Mass Spectrometry Detection & Differentiation (based on m/z) D->E F Calculate Peak Area Ratio (Tofenacin / Tofenacin-d4) E->F G Quantify against Calibration Curve F->G H Final Concentration of Tofenacin G->H G cluster_0 Raw Data cluster_1 Calibration Curve cluster_2 Quantification A Tofenacin Peak Area C Peak Area Ratio (Analyte / IS) A->C B Tofenacin-d4 Peak Area B->C E Linear Regression y = mx + c C->E D Known Concentration D->E G Calculate Concentration x = (y - c) / m E->G F Unknown Sample Peak Area Ratio F->G

Sources

Literature review on Tofenacin deuterated analogs in toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review: Tofenacin Deuterated Analogs in Toxicology

Part 1: Executive Summary & Chemical Context

Tofenacin (N-methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine) is a secondary amine antidepressant and the primary active metabolite of the muscle relaxant orphenadrine . While structurally related to diphenhydramine, its pharmacological profile is distinct, exhibiting serotonin-norepinephrine reuptake inhibition (SNRI) alongside anticholinergic activity.

In the context of modern toxicology, Tofenacin deuterated analogs (specifically Tofenacin-d3 ) act as critical tools rather than clinical therapeutics. Their primary utility lies in Analytical Toxicology as stable isotope-labeled internal standards (SIL-IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

However, from a Mechanistic Toxicology perspective, these analogs offer a theoretical window into "Metabolic Shunting." By replacing the N-methyl hydrogens with deuterium (


H), researchers can exploit the Deuterium Kinetic Isotope Effect (DKIE)  to probe the rate-limiting steps of cytochrome P450 (CYP)-mediated N-demethylation.

Part 2: Chemical Architecture & Synthesis

The synthesis of Tofenacin-d3 typically targets the N-methyl group, creating N-(methyl-d3)-tofenacin . This placement is strategic: it is the site of metabolic attack (N-demethylation) and provides a mass shift (+3 Da) sufficient to avoid isotopic overlap with the natural M+2 isotope of the parent drug.

Synthesis Protocol (N-Methylation Strategy)

The most robust pathway involves the N-methylation of the primary amine precursor (N,N-didesmethylorphenadrine) using deuterated reagents.

  • Precursor: 2-[(2-methylphenyl)phenylmethoxy]ethanamine.

  • Reagents: Methyl-d3 iodide (

    
    ) or Formaldehyde-d2 (
    
    
    
    ) with Formic Acid-d (
    
    
    ).
  • Mechanism: Nucleophilic substitution or Reductive Amination.

DOT Diagram 1: Synthesis of Tofenacin-d3

TofenacinSynthesis Precursor Primary Amine Precursor (N,N-didesmethylorphenadrine) Intermediate Transition State (SN2 Attack) Precursor->Intermediate Nucleophilic Attack Reagent Reagent: Methyl-d3 Iodide (CD3I) (Base: K2CO3) Reagent->Intermediate Product Tofenacin-d3 (N-methyl-d3) Intermediate->Product Halide Elimination Caption Fig 1. Synthesis pathway for Tofenacin-d3 via direct alkylation using CD3I.

Figure 1: Synthesis pathway for Tofenacin-d3 via direct alkylation using CD3I.

Part 3: Analytical Toxicology (The Gold Standard)

In forensic and clinical toxicology, distinguishing Tofenacin from its parent (orphenadrine) and downstream metabolites is critical for determining cause of death or overdose severity.

The Problem: Matrix Effects

Biological matrices (blood, urine, liver homogenate) contain phospholipids that suppress ionization in ESI-MS. Using a structural analog (e.g., diphenhydramine) as an internal standard is flawed because it does not co-elute perfectly with Tofenacin, leading to differential suppression.

The Solution: Tofenacin-d3

Tofenacin-d3 shares nearly identical physicochemical properties (pKa, lipophilicity) with the analyte. It co-elutes (or elutes with a negligible shift due to the deuterium isotope effect on lipophilicity), ensuring that the internal standard experiences the exact same matrix suppression/enhancement as the target analyte.

Experimental Protocol: LC-MS/MS Quantification
  • Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Extraction: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges.

Step-by-Step Workflow:

  • Sample Prep: Aliquot 200 µL plasma. Add 20 µL Tofenacin-d3 (100 ng/mL).

  • Precipitation: Add 600 µL cold Acetonitrile (removes proteins). Centrifuge at 10,000 x g.

  • LC Separation: Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.[1]

  • MS Detection (MRM Transitions):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
Tofenacin 256.2 (

)
165.120Loss of amine side chain (Benzhydryl cation)
Tofenacin-d3 259.2 (

)
165.120Benzhydryl cation (Deuterium is lost on side chain)
Tofenacin-d3 259.2 (

)
119.135Tropylium ion formation

Part 4: Mechanistic Toxicology (Metabolic Switching)

This section addresses the theoretical toxicological implications if Tofenacin-d3 were used as a pharmacological agent or to study metabolic clearance.

Metabolic Pathway & The Kinetic Isotope Effect (KIE)

Tofenacin is cleared primarily via N-demethylation to form the primary amine (N,N-didesmethylorphenadrine). This reaction is catalyzed by CYP2B6, CYP2C19, and CYP3A4. The C-H bond cleavage at the N-methyl group is often the rate-limiting step (RLS).

  • C-H Bond Energy: ~98 kcal/mol

  • C-D Bond Energy: ~106 kcal/mol

Replacing Hydrogen with Deuterium increases the activation energy required for CYP450 to abstract the hydrogen. If the DKIE (


) is significant (typically > 2), the metabolism of Tofenacin-d3 will be significantly slower than Tofenacin.
Toxicological Implication: The "Double-Edged Sword"

In toxicology, slowing metabolism is not always beneficial.

  • Scenario A (Detoxification): If the metabolite (Primary Amine) is more toxic than Tofenacin, deuteration is protective (reduces toxic load).

  • Scenario B (Accumulation - The Tofenacin Risk): Tofenacin itself possesses potent anticholinergic and antihistaminic activity. Slowing its clearance via deuteration would increase the Area Under the Curve (AUC) of the active drug.

    • Risk: Increased incidence of anticholinergic toxidrome (tachycardia, urinary retention, delirium) at standard doses.

DOT Diagram 2: Metabolic Shunting & KIE

MetabolicKIE Tofenacin Tofenacin (Active Drug) CYP CYP450 Enzymes (CYP2B6, CYP3A4) Tofenacin->CYP Rapid Binding TofenacinD3 Tofenacin-d3 (Deuterated Analog) TofenacinD3->CYP Rapid Binding Metabolite Primary Amine (N,N-didesmethylorphenadrine) CYP->Metabolite Fast Clearance (kH) Standard Toxicity Risk CYP->Metabolite Slow Clearance (kD) (Blocked by C-D Bond) Caption Fig 2. The Deuterium Kinetic Isotope Effect (DKIE) slows N-demethylation, potentially increasing Tofenacin exposure.

Figure 2: The Deuterium Kinetic Isotope Effect (DKIE) slows N-demethylation, potentially increasing Tofenacin exposure (Anticholinergic Load).[2][3][4][5][6][7][8][9][10][11]

References

  • Leme, J. P., et al. (2012). "Metabolomics in Drug-induced Toxicity and Drug Metabolism." Longdom Publishing. Link

  • Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Cayman Chemical. (2023). "Product Information: Cotinine-d3 (Analogous N-methyl deuteration standard)." Link

  • Nielsen, K. K., et al. (2016). "Orphenadrine and its N-demethylated metabolites: CYP-specific metabolism." Xenobiotica. Link

  • PubChem. (2023). "Tofenacin Compound Summary." National Library of Medicine.[12] Link

Sources

Tofenacin HCl d4: Physicochemical Profile & Stability for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tofenacin HCl d4 (Deuterated N-methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine hydrochloride) is the stable isotope-labeled isotopologue of the antidepressant Tofenacin. It serves as a critical Internal Standard (IS) in quantitative LC-MS/MS bioanalysis. Its value lies in its ability to compensate for matrix effects, extraction inefficiencies, and ionization variability by mirroring the physicochemical behavior of the analyte while maintaining a distinct mass shift (+4 Da).

This guide details the physicochemical properties, stability risks, and handling protocols required to maintain the integrity of Tofenacin HCl d4 in a research setting.

Chemical Identity & Specifications

ParameterSpecification
Chemical Name Tofenacin-d4 Hydrochloride
IUPAC Name N-methyl-2-[(2-methylphenyl)(phenyl-d5)methoxy]ethanamine hydrochloride (Typical labeling pattern)
CAS Number 10488-36-5 (Unlabeled Parent) / 1246816-72-7 (d4 Analog - Verify with specific vendor)
Molecular Formula C₁₇H₁₇D₄NO[1][2][3][4][5][6][7] · HCl
Molecular Weight 295.84 g/mol (Salt) / 259.38 g/mol (Free Base)
Isotopic Purity Typically ≥ 99% deuterium incorporation
Appearance Off-white to pale yellow crystalline solid
Salt Form Hydrochloride (1:1 stoichiometry)

Physicochemical Properties[3][4][5][8][9][10]

Understanding the physical behavior of Tofenacin HCl d4 is essential for optimizing extraction recovery and chromatographic retention.

Solubility Profile

The hydrochloride salt form imparts hydrophilicity to the amine functionality, but the lipophilic benzhydryl ether backbone dictates organic solvent compatibility.

  • Primary Solvents (Stock Preparation):

    • Methanol (MeOH): High solubility (>10 mg/mL). Recommended for primary stock solutions due to ease of evaporation and compatibility with reversed-phase LC.

    • Dimethyl Sulfoxide (DMSO): Excellent solubility (>20 mg/mL). Useful for long-term frozen storage due to low volatility, though harder to remove during evaporation steps.

    • Water: Soluble, but not recommended for long-term stock storage due to hydrolytic instability (see Section 3).

Key Parameters
  • Melting Point: 147–148°C (Consistent with unlabeled HCl salt).

  • pKa: ~9.4 (Secondary amine). The molecule is positively charged at physiological pH and acidic LC mobile phases.

  • LogP: ~3.3 (Base form). Indicates moderate lipophilicity, suitable for C18 retention.

Stability Profile & Degradation Mechanisms[11]

The stability of Tofenacin HCl d4 is governed by two primary weak points: the benzhydryl ether linkage and the secondary amine .

A. Acid-Catalyzed Hydrolysis (Critical Risk)

The ether bond connecting the benzhydryl group and the ethylamine chain is susceptible to cleavage under acidic conditions. While the solid HCl salt is stable due to crystal lattice energy, aqueous acidic solutions promote protonation of the ether oxygen, leading to cleavage.

  • Mechanism: Protonation

    
     Formation of resonance-stabilized 2-methylbenzhydryl carbocation 
    
    
    
    Reaction with water to form 2-methylbenzhydrol .
  • Prevention: Avoid storing stock solutions in acidic aqueous buffers (pH < 4) for extended periods.

B. Oxidative Degradation

The secondary amine is prone to oxidation, particularly in solution, leading to the formation of N-oxides . This is accelerated by light and heat.

C. Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes that must be mitigated during handling.

Tofenacin_Degradation cluster_hydrolysis Acid Hydrolysis Pathway Tofenacin Tofenacin HCl d4 (Intact IS) Carbocation Benzhydryl Carbocation (Intermediate) Tofenacin->Carbocation Acid (H+) Protonation of Ether O AmineFragment N-Methylethanolamine (Cleavage Product) Tofenacin->AmineFragment Cleavage NOxide Tofenacin N-Oxide (Oxidation Product) Tofenacin->NOxide Oxidation (O2/Light) Secondary Amine Benzhydrol 2-Methylbenzhydrol (Hydrolysis Product) Carbocation->Benzhydrol + H2O

Caption: Primary degradation pathways of Tofenacin HCl d4 showing acid-catalyzed ether hydrolysis and amine oxidation.

Handling & Storage Protocols

To ensure data integrity, the following "Self-Validating" protocols should be adopted.

Protocol A: Reconstitution & Stock Preparation

Objective: Create a stable 1.0 mg/mL Master Stock Solution.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopicity risk).

  • Weighing: Weigh ~1-2 mg of Tofenacin HCl d4 into a silanized amber glass vial.

    • Why Silanized? Minimizes adsorption of the amine to glass surfaces.

    • Why Amber? Protects against photo-oxidation.

  • Dissolution: Add Methanol (LC-MS Grade) to achieve exactly 1.0 mg/mL (correcting for salt factor if necessary; MW salt / MW base = 1.14).

    • Note: Do not use water or acidified solvents for the master stock.

  • Mixing: Vortex for 30 seconds. Sonicate for 1 minute if particles persist.

  • Aliquot: Dispense into single-use aliquots (e.g., 100 µL) to avoid freeze-thaw cycles.

Protocol B: Storage Conditions
StateConditionStability Estimate
Solid Powder -20°C, Desiccated, Dark> 2 Years
Master Stock (MeOH) -80°C, Amber Glass6–12 Months
Working Soln (Aq/Org) +4°C, Protected from light< 1 Week (Prepare Fresh)

Analytical Application: LC-MS/MS Workflow

Tofenacin HCl d4 is used to normalize signal variability. The d4 label (+4 Da) ensures the isotope peaks do not overlap with the analyte's M+0, M+1, or M+2 signals.

Bioanalytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Serum) Spike Spike IS (Tofenacin HCl d4) Sample->Spike Pretreat Protein Precipitation (Acetonitrile/MeOH) Spike->Pretreat Equilibration Centrifuge Centrifugation (10,000g, 10 min) Pretreat->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC LC Separation (C18 Column, Acidic Mobile Phase) Supernatant->LC Inject MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Ratio: Analyte Area / IS Area) MS->Data

Caption: Standardized LC-MS/MS workflow utilizing Tofenacin HCl d4 for quantitative bioanalysis.

Mass Spectrometry Transitions (Example)
  • Ionization: ESI Positive Mode (Amine protonation).

  • Parent Ion: [M+H]⁺ = m/z ~260.2 (d4 Base).

  • Daughter Ions: Fragmentation typically yields the tropine-like or benzyl cation fragments. Specific transitions must be optimized on the instrument.

References

  • ChemicalBook. (2025). Tofenacin Hydrochloride Properties and Specifications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25315, Tofenacin. Retrieved from

  • Santa Cruz Biotechnology. (2024). Tofenacin Hydrochloride Salt-d4 Product Data. Retrieved from

  • Kutuk, H., & Yakan, H. (2011).[8] The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Phosphorus, Sulfur, and Silicon and the Related Elements. (Contextual grounding for acid hydrolysis mechanisms).

  • BenchChem. (2025). Technical Guide: Stability of Deuterated Hydrochlorides. (General reference for d4-HCl salt stability profiles).

Sources

Methodological & Application

Application Note: Protocol for Using Tofenacin Hydrochloride Salt-d4 as an Internal Standard in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Principle

Executive Summary

This protocol defines the standardized methodology for utilizing Tofenacin Hydrochloride Salt-d4 (Tofenacin-d4) as an Internal Standard (IS) for the quantification of Tofenacin in biological matrices (plasma, serum, urine).[1] Tofenacin, the N-demethylated active metabolite of orphenadrine, exhibits significant anticholinergic and SNRI activity. Accurate quantification is often compromised by matrix effects (ion suppression/enhancement) in Electrospray Ionization (ESI).

The use of the deuterated analogue (d4) is critical. Unlike structural analogues, Tofenacin-d4 co-elutes with the analyte, experiencing the exact same ionization environment at the moment of detection. This protocol leverages Isotope Dilution Mass Spectrometry (IDMS) to normalize extraction recovery and ionization efficiency, ensuring data integrity compliant with FDA Bioanalytical Method Validation (BMV) guidelines.

Chemical Identity & Properties[1]
  • Analyte: Tofenacin Hydrochloride (C₁₇H₂₁NO[1][2]·HCl) | MW: ~291.8 (Salt), ~255.4 (Free Base)

  • Internal Standard: Tofenacin Hydrochloride-d4 (C₁₇H₁₇D₄NO[1]·HCl) | MW: ~295.8 (Salt)[1]

  • pKa: ~9.5 (Basic amine)[1]

  • LogP: ~3.3 (Lipophilic)[1]

  • Solubility: Soluble in Methanol, Ethanol, DMSO; sparingly soluble in water.[1]

Part 2: Experimental Workflow (Visualized)

The following diagram outlines the critical path from stock preparation to data acquisition, highlighting the precise point of IS introduction to ensure valid normalization.

G Stock 1. Stock Preparation (1 mg/mL in MeOH) Storage: -20°C Working 2. Working IS Solution (Dilution to ~500 ng/mL) Solvent: 50:50 MeOH:H2O Stock->Working Daily Prep Spike 4. IS Spiking Step (CRITICAL: Add IS before extraction) Working->Spike Fixed Volume Sample 3. Biological Sample (Plasma/Serum) Sample->Spike Equilibration 5. Equilibration (Mix 5 min to bind IS to matrix proteins) Spike->Equilibration Extraction 6. Sample Extraction (Protein Precip or LLE) Equilibration->Extraction Co-extraction LCMS 7. LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data 8. Ratio Calculation (Area Analyte / Area IS) LCMS->Data

Figure 1: Integrated Workflow for Tofenacin-d4 Internal Standard Processing.[1] Note the equilibration step to mimic protein binding.

Part 3: Detailed Protocol

Reagent Preparation

Critical Causality: Tofenacin is a secondary amine.[1] It is prone to adsorption on glass surfaces (silanol effect). Always use polypropylene (PP) containers for working solutions to prevent non-specific binding loss.

A. Master Stock Solution (1.0 mg/mL)[1]
  • Weigh 1.0 mg of Tofenacin Hydrochloride Salt-d4 (corrected for salt factor and purity).

  • Dissolve in 1.0 mL of LC-MS grade Methanol .

    • Why Methanol? Tofenacin is highly soluble in MeOH.[1] Using 100% aqueous solvent may cause precipitation or adsorption.

  • Vortex for 1 minute. Sonicate for 5 minutes if visual particulates remain.

  • Store at -20°C or -80°C. Stability is typically >6 months (verify with stability testing).

B. Working Internal Standard Solution (WIS)
  • Dilute the Master Stock to a target concentration (e.g., 500 ng/mL) using 50:50 Methanol:Water .[1]

    • Why 50:50? This matches the typical initial mobile phase conditions, preventing "solvent shock" or precipitation when added to the biological matrix.

  • Prepare fresh daily or validate stability for 1 week at 4°C.

Sample Extraction (Protein Precipitation)[1]

This method is chosen for high throughput. For higher sensitivity, Liquid-Liquid Extraction (LLE) using Hexane:Isoamyl Alcohol (98:[1]2) is recommended due to Tofenacin's lipophilicity.

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL polypropylene tube.

  • Spike IS: Add 10 µL of Working IS Solution to every sample (Standards, QCs, and Unknowns).

    • Target: Final IS concentration in matrix should be consistent (e.g., 100 ng/mL).

  • Equilibrate: Vortex gently and let stand for 5 minutes.

    • Scientific Rationale: This allows the deuterated IS to interact with plasma proteins (albumin/AGP) similarly to the analyte, ensuring the extraction step removes them with equal efficiency.[1]

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Why Acid? Acid disrupts protein binding and ensures the basic amine remains in solution.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to LC vials. Dilute 1:1 with water if peak shape is poor due to high organic content.

LC-MS/MS Conditions

Column Strategy: A C18 column is standard.[1][3] However, as a basic amine, Tofenacin can tail.[1] Use a column with high carbon load or end-capping (e.g., Waters XBridge or Phenomenex Kinetex).

ParameterSettingRationale
Ionization ESI Positive (+)Basic nitrogen protonates easily [M+H]⁺.[1]
Mobile Phase A 0.1% Formic Acid in WaterMaintains low pH to keep amine protonated.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.[1]
Flow Rate 0.4 - 0.6 mL/minOptimal for electrospray desolvation.[1]
Gradient 5% B to 95% B over 3-5 minsTofenacin is lipophilic and will elute late.[1]
MRM Transitions (Mass Spectrometry)

Note: Exact transitions depend on the specific deuteration pattern of your commercial standard. Always perform a product ion scan (MS2) to verify.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
Tofenacin 256.2 [M+H]⁺116.1 (Quant)20-3050
181.1 (Qual)25-3550
Tofenacin-d4 260.2 [M+H]⁺120.1* (Quant)20-3050

*Assumption: The d4 label is often on the methyl/ethyl chain or a specific ring fragment retained in the 116 transition. If the label is lost in fragmentation, the product mass will be identical to the analyte (Cross-talk risk). Ensure the product ion retains the deuterium label.

Part 4: Mechanism of Action (The "Why")

The following diagram illustrates how Tofenacin-d4 corrects for Matrix Effects, a requirement for robust bioanalysis.

Mechanism cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) Analyte Tofenacin (Analyte) Suppression Ion Suppression (Matrix competes for charge) Analyte->Suppression Co-elution IS Tofenacin-d4 (Internal Std) IS->Suppression Co-elution Matrix Phospholipids/ Salts Matrix->Suppression Interference Result Corrected Ratio (Analyte Signal / IS Signal) Errors Cancel Out Suppression->Result Both suppressed equally

Figure 2: Principle of Matrix Effect Compensation.[1] Because the d4-IS co-elutes with the analyte, any suppression caused by phospholipids affects both equally, maintaining a constant ratio.[1]

Part 5: Validation & Troubleshooting[1]

Validation Criteria (FDA/EMA)

To ensure the protocol is valid, you must assess Cross-Signal Contribution (Cross-talk) :

  • Inject Pure IS: Monitor the Analyte channel (256.2 -> 116.1).

    • Requirement: Signal must be < 20% of the LLOQ (Lower Limit of Quantification) of the analyte.

  • Inject Pure Analyte (ULOQ): Monitor the IS channel (260.2 -> 120.1).

    • Requirement: Signal must be < 5% of the average IS response.[1]

    • Fix: If cross-talk exists, adjust chromatographic resolution or select a different product ion.

Common Troubleshooting
  • Low IS Recovery:

    • Cause: Incomplete protein precipitation or adsorption to glass.[1]

    • Solution: Switch to PP vials and ensure the extraction solvent is acidic (0.1% Formic acid) to break protein binding.

  • Deuterium Scrambling:

    • Cause: Hydrogen-Deuterium Exchange (HDX) in the ion source if the label is on a labile position (e.g., N-H or O-H).[1]

    • Solution: Tofenacin-d4 is typically ring-labeled or methyl-labeled (stable).[1] If scrambling occurs, reduce source temperature and avoid protic mobile phases (rarely possible in LC-MS); verify label position with vendor.

References

  • US Food and Drug Administration (FDA). (2018).[1][4][5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.).[1][7] Tofenacin Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] (Standard reference for Matrix Effect calculations).

Sources

Application Note: Preparation of Tofenacin Hydrochloride Salt-d4 Stock Solutions for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven protocol for the preparation, handling, and storage of high-quality stock solutions of Tofenacin Hydrochloride Salt-d4. Tofenacin-d4, a stable isotope-labeled internal standard (IS), is critical for achieving accurate and precise quantification of the antidepressant drug Tofenacin in complex biological matrices via mass spectrometry.[1][2] Adherence to these guidelines is paramount for ensuring the integrity of the analytical standard, which directly impacts the reliability and reproducibility of experimental results.[3][4] This note outlines essential procedures, from initial receipt and characterization to final storage, emphasizing the scientific rationale behind each step to support robust bioanalytical method development.

Introduction: The Role of Deuterated Internal Standards

Tofenacin is a serotonin-norepinephrine reuptake inhibitor used as an antidepressant.[5][6] In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability.[1] Factors such as sample loss during extraction, matrix effects, and instrument drift can introduce significant error.[2]

Tofenacin Hydrochloride Salt-d4 is an ideal internal standard for Tofenacin. Deuterium is chemically similar to hydrogen but has a different mass, allowing the mass spectrometer to distinguish between the analyte and the IS.[1] Because Tofenacin-d4 is structurally and physicochemically almost identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same ionization suppression or enhancement, providing a reliable basis for accurate quantification.[7][8] The precision of this entire analytical framework begins with the accurate preparation of the IS stock solution.[9]

Physicochemical Properties and Handling

A thorough understanding of the reference material's properties is the foundation of its proper handling. All quantitative data should be sourced directly from the manufacturer-provided Certificate of Analysis (CoA).[3][4]

PropertyValueSource / Comment
Chemical Name N-methyl-2-((2-methylphenyl)phenylmethoxy)ethanamine-d4 HydrochlorideIUPAC Nomenclature
Unlabeled CAS No. 10488-36-5 (HCl Salt)[5][6]For the non-deuterated parent compound.
Molecular Formula C₁₇H₁₇D₄NO • HCl
Molecular Weight 295.84 g/mol [10]Note: This will vary slightly by lot based on isotopic purity. Always use the MW from the CoA.
Appearance Solid powder / Off-White Solid[5][11]Visually inspect upon receipt.
Solubility Soluble in DMSO, Methanol, Chloroform.[5][11][12]DMSO and Methanol are common solvents for stock solutions. Chloroform is less common for bioanalytical applications.
Purity >98% (Chemical), Isotopic Enrichment ≥98%Verify on CoA. High purity is critical for an analytical standard.[1]

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol details the steps to prepare a primary stock solution. All operations should be performed in a controlled laboratory environment by trained personnel.

Required Materials and Equipment
  • Tofenacin Hydrochloride Salt-d4 (with CoA)

  • High-purity solvent (e.g., HPLC-grade or LC-MS grade Dimethyl Sulfoxide (DMSO) or Methanol)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)[13]

  • Calibrated pipettes and sterile, low-retention tips

  • Amber glass vials with PTFE-lined screw caps[14]

  • Vortex mixer

  • Ultrasonic bath

  • Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves

Workflow Diagram

Tofenacin_Stock_Prep cluster_prep Preparation Phase cluster_qc QC & Storage start Receive & Verify Standard (CoA) equilibrate Equilibrate to Room Temperature start->equilibrate 1 weigh Accurately Weigh Compound equilibrate->weigh 2 transfer Quantitatively Transfer to Volumetric Flask weigh->transfer 3 dissolve Add Solvent (~70% Vol) & Dissolve (Vortex/Sonicate) transfer->dissolve 4 volume Dilute to Final Volume with Solvent dissolve->volume 5 mix Mix Thoroughly (Invert Flask) volume->mix 6 aliquot Aliquot into Amber Vials mix->aliquot 7 labeling Label Vials Clearly (ID, Conc, Date, Initials) aliquot->labeling 8 storage Store at Recommended Temperature (-20°C or -80°C) labeling->storage 9 end Validated Stock Solution Ready for Use storage->end 10

Caption: Workflow for Tofenacin-d4 Stock Solution Preparation.

Step-by-Step Procedure
  • Receipt and Verification: Upon receiving the Tofenacin Hydrochloride Salt-d4, immediately verify its identity against the purchase order and CoA.[15] Log its arrival, lot number, purity, and expiration date in your reference standard logbook.[16][17]

  • Solvent Selection: Choose a solvent that ensures complete dissolution and is compatible with your analytical method. For LC-MS applications, HPLC-grade Methanol or DMSO are excellent first choices.[5] DMSO can solubilize a wide range of compounds but may cause issues with some chromatographic methods if injected in high volumes. Methanol is often preferred for reverse-phase chromatography.

  • Equilibration: Before opening, allow the sealed container of the standard to equilibrate to ambient laboratory temperature for at least 30 minutes.[17] This critical step prevents atmospheric moisture from condensing onto the hygroscopic powder, which would introduce weighing errors.

  • Weighing: Using a calibrated analytical balance, accurately weigh a target amount of the standard (e.g., 1.0 mg). Tare a clean weigh boat or paper before adding the compound. Handle the standard carefully to avoid static and record the exact weight. The precision of this step directly dictates the accuracy of the final concentration.[13]

  • Dissolution:

    • Quantitatively transfer the weighed powder into a clean, Class A volumetric flask of the appropriate size (e.g., a 1.0 mL flask for a 1 mg/mL solution).

    • Add approximately 70% of the final volume of the selected solvent (e.g., 0.7 mL for a 1 mL flask).

    • Cap the flask and vortex gently to dissolve the solid. If necessary, use an ultrasonic bath for short intervals (1-2 minutes) to aid dissolution, but be cautious of potential degradation from excessive heat.

    • Visually inspect the solution against a dark background to ensure no solid particles remain. Complete dissolution is non-negotiable.

  • Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the volumetric flask.[13]

  • Final Mixing: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.[13] Inadequate mixing is a common source of error.

Calculation of Final Concentration

The actual concentration should be calculated based on the exact weight and purity from the CoA.

  • Formula: Concentration (mg/mL) = (Actual Weight (mg) × Purity) / Final Volume (mL)

  • Example:

    • Actual Weight: 1.05 mg

    • Purity (from CoA): 99.2% (or 0.992)

    • Final Volume: 1.0 mL

    • Concentration = (1.05 mg × 0.992) / 1.0 mL = 1.0416 mg/mL

Quality Control, Storage, and Stability

Documentation and Labeling

Proper documentation is essential for traceability and regulatory compliance.[16]

  • Labeling: Immediately label all stock solution vials. The label must include:

    • Compound Name (Tofenacin HCl-d4)

    • Calculated Concentration

    • Preparation Date

    • Solvent Used

    • Preparer's Initials

    • Unique ID linking to a lab notebook entry

  • Logbook: Record all details of the preparation, including the balance ID, exact weight, solvent lot number, final volume, and calculated concentration, in a dedicated laboratory notebook.[13]

Storage and Stability

The integrity of the stock solution depends heavily on proper storage.[3][16]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles and minimize contamination risk, aliquot the primary stock solution into smaller, single-use volumes in amber glass vials.[14]

  • Storage Conditions: Store stock solutions at -20°C or -80°C, protected from light.[5] The manufacturer's recommendation on the CoA should always be followed.[16]

  • Stability Assessment: The stability of the stock solution under the chosen storage conditions should be demonstrated.[18] This can be done by comparing a freshly prepared solution to an aged one. For regulated bioanalysis, this is a mandatory part of method validation.

Conclusion

The preparation of an accurate and stable Tofenacin Hydrochloride Salt-d4 stock solution is the bedrock of any quantitative assay for Tofenacin. By combining high-quality reagents, calibrated equipment, meticulous technique, and comprehensive documentation, researchers can ensure the highest level of data integrity. This protocol provides the necessary framework to achieve that goal, emphasizing the scientific principles that transform a series of steps into a robust and reliable scientific procedure.

References

  • A Guide to Using Analytical Standards. (2024, December 24). Vertex AI Search.
  • Standard Solution Preparation: A Comprehensive Guide. (2024, October 25). Alwsci News.
  • Tofenacin CAS: 15301-93-6. (n.d.). United States Biological.
  • Managing Reference Standards and Calibration Materials. (2025, October 21). Elemental Machines.
  • SOP for Handling of Reference Standards. (2024, September 16). PharmaJia.
  • Importance of using analytical standards – qualitative and quantitative analysis. (2025, April 28). SCION Instruments.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC.
  • Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. (2012, April 15). Pharmaguideline.
  • How Do You Prepare Reference Standards and Solutions? (2015, April 1). Spectroscopy Online.
  • Tofenacin hydrochloride salt-d-d4. (n.d.). MedChemExpress.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc..
  • Tofenacin hydrochloride. (n.d.). Ace Therapeutics.
  • tofenacin | 15301-93-6. (2026, January 5). ChemicalBook.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
  • Tofenacin. (n.d.). Wikipedia.
  • A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry. (n.d.). Benchchem.
  • The Bedrock of Precision: A Technical Guide to Deuterated Internal Standards in LC-MS. (n.d.). Benchchem.
  • Tofenacin Hydrochloride Salt-d4. (n.d.). Santa Cruz Biotechnology.
  • Tofenacin | C17H21NO. (n.d.). PubChem.

Sources

High-Sensitivity Quantification of Tofenacin in Human Plasma by LC-MS/MS using Tofenacin-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, validated protocol for the quantification of Tofenacin (N-desmethylorphenadrine) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Tofenacin, a lipophilic secondary amine used as an antidepressant and anticholinergic, presents specific bioanalytical challenges including matrix adsorption and potential carryover.

To ensure regulatory compliance (FDA/EMA Bioanalytical Method Validation), this method utilizes Tofenacin-d4 (ring-deuterated) as an Internal Standard (IS). The use of a structural analog with stable isotope labeling compensates for ionization suppression and extraction variability, ensuring high precision (CV < 5%) and accuracy.

Scientific Background & Mechanistic Rationale[1][2]

The Analyte: Tofenacin
  • Chemical Structure: N-methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine.[1]

  • Molecular Weight: 255.35 g/mol .[1]

  • Pharmacology: An active metabolite of orphenadrine and a drug in its own right. It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and anticholinergic.

  • Analytical Challenge: As a secondary amine with high lipophilicity (LogP ~3.3), Tofenacin adheres to glass and plastic surfaces. Acidic conditions are required during handling to maintain solubility and prevent adsorption.

The Internal Standard: Tofenacin-d4
  • Role: Corrects for matrix effects (ion suppression/enhancement) and recovery losses during Liquid-Liquid Extraction (LLE).

  • Selection Logic: We utilize Tofenacin-phenyl-d4 .

    • Precursor Shift: [M+H]+ shifts from 256.2 to 260.2 (+4 Da).

    • Fragment Shift: The primary fragment (tropylium-like cation) shifts from 181.1 to 185.1. This ensures no "cross-talk" or interference in the MS/MS transition, a critical requirement for high-sensitivity assays.

Materials & Reagents

ComponentSpecificationPurpose
Tofenacin HCl >99% Purity (USP/EP Reference Standard)Primary Analyte
Tofenacin-d4 HCl >98% Isotopic Purity (Phenyl-d4)Internal Standard
Human Plasma K2EDTA or Lithium Heparin (Drug-free)Blank Matrix
Extraction Solvent Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl Alcohol (98:2)Liquid-Liquid Extraction
LC Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProtonation Source
LC Mobile Phase B Acetonitrile (LC-MS Grade)Organic Eluent

Experimental Protocol

Preparation of Stock and Working Solutions

Expert Insight: Never store low-concentration working solutions in pure organic solvent for long periods in glass vials without acidification, as amines can adsorb to the glass.

  • Stock Solution (1 mg/mL): Dissolve 10 mg of Tofenacin HCl in 10 mL of Methanol. Store at -20°C.

  • Internal Standard Stock (1 mg/mL): Dissolve 1 mg Tofenacin-d4 in 1 mL Methanol.

  • Working Standard (WS): Serially dilute Stock with 50:50 Methanol:Water to create calibration spikes (range: 1.0 – 500 ng/mL).

  • Working IS Solution: Dilute IS Stock to 100 ng/mL in 50:50 Methanol:Water.

Sample Processing: Liquid-Liquid Extraction (LLE)

We employ LLE over Protein Precipitation (PPT) to achieve cleaner baselines and lower Limits of Quantitation (LOQ).

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of human plasma into a 2.0 mL polypropylene tube.

  • Spike IS: Add 20 µL of Working IS Solution (100 ng/mL). Vortex gently (5 sec).

  • Alkalinization: Add 50 µL of 0.5 M NaOH.

    • Rationale: Converts Tofenacin (pKa ~9.4) to its free base form, driving it into the organic layer.

  • Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex vigorously for 10 minutes or use a shaker plate.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Freeze the aqueous bottom layer (dry ice/acetone bath) and decant the organic top layer into a clean glass tube.

  • Drying: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80% A : 20% B). Vortex well.

LC-MS/MS Configuration

Chromatography (HPLC/UPLC):

  • Column: C18 Reversed-Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

  • Injection Vol: 5 - 10 µL.

Gradient Profile:

Time (min) % Mobile Phase B (ACN) Event
0.0 20% Loading
0.5 20% Hold
3.0 90% Elution
4.0 90% Wash
4.1 20% Re-equilibration

| 6.0 | 20% | End of Run |

Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[3][4]

  • Spray Voltage: 4500 V.

  • Gas Temp: 500°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) Collision Energy (eV)
Tofenacin 256.2 181.1 (Quant) 100 22
165.1 (Qual) 100 35

| Tofenacin-d4 | 260.2 | 185.1 (Quant) | 100 | 22 |

Visualized Workflows

Diagram 1: Extraction Logic & Phase Separation

This diagram illustrates the critical chemical state changes required for successful LLE extraction of Tofenacin.

LLE_Workflow cluster_phases Separated Phases Start Plasma Sample (Tofenacin + Proteins) Spike Add IS (Tofenacin-d4) Start->Spike Base Add 0.5M NaOH (pH > 10) Spike->Base StateChange Analyte Conversion: Salt (Polar) → Free Base (Lipophilic) Base->StateChange Extract Add MTBE & Vortex Base->Extract Centrifuge Centrifuge (Phase Separation) Extract->Centrifuge Organic Top Layer (Organic) Contains Tofenacin Free Base Centrifuge->Organic Aqueous Bottom Layer (Aqueous) Proteins & Salts (Discard) Centrifuge->Aqueous Dry Evaporate & Reconstitute (Mobile Phase) Organic->Dry LCMS Inject to LC-MS/MS Dry->LCMS

Caption: Chemical phase transition workflow ensuring selective extraction of Tofenacin from plasma matrix.

Diagram 2: LC-MS/MS Data Acquisition Logic

This diagram details the ionization and detection logic, highlighting the specificity of the MRM transitions.

MRM_Logic cluster_Tof Tofenacin Path cluster_IS IS (d4) Path HPLC HPLC Column (Separation) ESI ESI Source (+) Ionization HPLC->ESI Eluent Q1 Q1 Quadrupole (Filter Precursor) ESI->Q1 Ions Q2 Q2 Collision Cell (Fragmentation) Q1->Q2 Select Precursors T_Prec m/z 256.2 Q3 Q3 Quadrupole (Filter Product) Q2->Q3 Fragments Detector Detector (Count Ions) Q3->Detector Select Products T_Frag m/z 181.1 I_Prec m/z 260.2 I_Frag m/z 185.1

Caption: Triple Quadrupole MRM filtering process distinguishing Tofenacin from its Deuterated Internal Standard.

Validation Parameters (FDA/EMA Guidelines)

To ensure "Trustworthiness," the method must meet these acceptance criteria:

  • Linearity: The calibration curve (1.0 – 500 ng/mL) must have a correlation coefficient (

    
    ) 
    
    
    
    . Use a weighted linear regression (
    
    
    ) to improve accuracy at the lower end.
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be

      
       (20% at LLOQ).
      
    • Accuracy must be within

      
       of nominal (20% at LLOQ).
      
  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing peak areas of post-extraction spiked blank plasma to neat solution standards. The IS-normalized MF should be close to 1.0.

  • Recovery: Compare pre-extraction spiked samples to post-extraction spiked samples. LLE typically yields >80% recovery for Tofenacin.

Troubleshooting & Expert Tips

  • Carryover: Tofenacin is "sticky." If you observe carryover in blank samples after a high standard, switch the autosampler needle wash to a stronger organic mix (e.g., Acetonitrile:Isopropanol:Formic Acid 40:50:10).

  • Ion Suppression: If the IS response drops significantly in patient samples compared to standards, it indicates phospholipid buildup on the column. Implement a "sawtooth" gradient wash (95% B for 2 mins) at the end of every injection.

  • IS Stability: Deuterium exchange can occur if the pH is extremely acidic or basic for prolonged periods. Keep processed samples in the autosampler at 4°C and analyze within 24 hours.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (2025).[1][5] Tofenacin Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Lee, S. Y., et al. (2006). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

Sources

Application Note: Advanced Extraction Strategies for Tofenacin HCl d4 from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Tofenacin (N-demethylorphenadrine) is a secondary amine antidepressant and anticholinergic agent. While often analyzed as a major active metabolite of orphenadrine, it is also a distinct pharmacological entity. The quantification of Tofenacin in biological matrices (plasma, serum, urine) presents specific challenges due to its lipophilicity and basicity (pKa ~9.0).

This guide details the extraction of Tofenacin using Tofenacin HCl d4 as a stable isotope-labeled internal standard (SIL-IS). The use of the d4 isotopolog is critical for regulatory-grade bioanalysis (FDA/EMA) as it compensates for matrix effects, extraction efficiency variability, and ionization suppression in LC-MS/MS workflows.

The "d4" Advantage

Tofenacin d4 typically contains four deuterium atoms on the phenyl ring or the ethyl chain. Chemically, it behaves nearly identically to the analyte during extraction. However, in Reversed-Phase Liquid Chromatography (RPLC), deuterated standards may elute slightly earlier than the non-deuterated analyte due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond (the "Deuterium Isotope Effect"). This protocol accounts for this separation to ensure accurate integration windows.

Physicochemical Profile & Reagent Handling[1][2][3]

Understanding the molecule is the first step to successful extraction.

PropertyValueImplication for Extraction
Molecular Weight 255.35 g/mol (Free Base)Suitable for LC-MS/MS (ESI+).
pKa ~9.0 (Secondary Amine)Positively charged at neutral pH. Requires pH > 11 for LLE; pH < 7 for Cation Exchange SPE.
LogP ~3.3Highly lipophilic. Binds strongly to proteins and phospholipids.
Solubility High in MeOH, ACN, Chlorinated solvents.Organic solvents are required for elution and stock preparation.
Critical Reagent: Tofenacin HCl d4
  • Stock Preparation: Dissolve Tofenacin HCl d4 in Methanol (MeOH) to generate a 1 mg/mL master stock. Store at -20°C.

  • Working Solution: Dilute stock in 50:50 MeOH:Water to ~100 ng/mL for daily spiking.

  • Stability Warning: Avoid storing the d4 standard in protic solvents at high pH (>10) for extended periods (>24h) to prevent potential Hydrogen-Deuterium exchange, although ring-deuterated standards are generally robust.

Protocol A: Liquid-Liquid Extraction (LLE)

Best For: Maximum cleanliness, low background noise, and highly sensitive assays (low pg/mL range).

Mechanistic Logic

Since Tofenacin is a base (pKa ~9), adding a high-pH buffer suppresses the ionization of the secondary amine, rendering the molecule neutral. Once neutral, the lipophilic Tofenacin (LogP 3.3) partitions efficiently into non-polar organic solvents, leaving salts and polar matrix components in the aqueous phase.

Step-by-Step Workflow
  • Sample Aliquoting: Transfer 200 µL of plasma/serum into a 2 mL polypropylene tube.

  • Internal Standard Addition: Add 20 µL of Tofenacin d4 working solution. Vortex for 10 sec.

  • Basification (Critical Step): Add 200 µL of 0.5 M Sodium Carbonate (Na2CO3) or 0.1 M NaOH (pH > 11).

    • Why: Ensures Tofenacin is 99.9% uncharged (Free Base form).

  • Extraction: Add 1.0 mL of extraction solvent.

    • Recommended Solvent: n-Hexane:Isoamyl Alcohol (98:2, v/v) OR Methyl tert-butyl ether (MTBE).

    • Note: The small amount of alcohol prevents adsorption of the amine to the glass/plastic walls.

  • Agitation: Mechanical shaker for 10 minutes (high speed).

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully). Transfer the organic (top) layer to a clean glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 20:80 ACN:0.1% Formic Acid). Vortex well.

Protocol B: Solid Phase Extraction (SPE)

Best For: High throughput, automation, and removal of phospholipids (matrix effect reduction).

Mechanistic Logic: Mixed-Mode Cation Exchange (MCX)

We utilize a Polymeric Mixed-Mode Cation Exchange sorbent (e.g., Oasis MCX, Strata-X-C).

  • Retention: At acidic pH, Tofenacin is positively charged and binds to the sulfonate groups (cation exchange) AND the polymeric backbone (reverse phase).

  • Interference Removal: Neutral/acidic interferences are washed away with organic solvents.

  • Elution: High pH neutralizes the Tofenacin, breaking the ionic bond, while organic solvent breaks the hydrophobic bond.

Step-by-Step Workflow
  • Pre-treatment: Dilute 200 µL plasma 1:1 with 2% Phosphoric Acid (H3PO4). Add IS.

    • Result: pH ~2-3. Tofenacin is fully ionized (MH+).

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load pre-treated sample at a slow flow rate (1 mL/min).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.

    • Removes: Salts, proteins.

  • Wash 2 (Organic): 1 mL Methanol.

    • Removes: Neutrals, hydrophobic interferences. Tofenacin remains bound via ionic interaction.

  • Elution: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][2] NH4OH raises pH > 11, neutralizing Tofenacin. MeOH elutes the now-neutral molecule.

  • Post-Processing: Evaporate and reconstitute as in LLE.

Visualizations

Diagram 1: General Bioanalytical Workflow

This diagram illustrates the critical path from sample collection to data acquisition.

BioanalysisWorkflow Sample Biological Matrix (Plasma/Urine) IS_Add Add Tofenacin d4 (Internal Standard) Sample->IS_Add 200 µL Equilibration Equilibration (Integrate IS with Matrix) IS_Add->Equilibration Vortex Extraction Extraction Strategy (LLE or SPE) Equilibration->Extraction pH Adjustment Evap Evaporation & Reconstitution Extraction->Evap Organic Phase LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Inject

Caption: Figure 1: End-to-end workflow for Tofenacin d4 quantification ensuring internal standard integration.

Diagram 2: Mixed-Mode SPE Mechanism

This diagram details the chemical interactions occurring inside the MCX cartridge.

SPE_Mechanism cluster_0 Step 1: Loading (pH < 4) cluster_1 Step 2: Organic Wash (MeOH) cluster_2 Step 3: Elution (pH > 11) Load Tofenacin (NH+) binds to SO3- sites Wash Neutrals/Acids washed away. Tofenacin stays (Ionic Bond) Load->Wash Elute Base (NH4OH) deprotonates Tofenacin. Ionic bond breaks -> Elution Wash->Elute

Caption: Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) for selective extraction of basic amines.

LC-MS/MS Conditions (Guideline)

After extraction, the sample is analyzed via LC-MS/MS.[3][4]

  • Column: C18 or Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm). Biphenyl phases offer superior selectivity for aromatic amines.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile (or MeOH).

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Inferred):

    • Tofenacin:[5] 256.2

      
       179.1 (Quantifier), 256.2 
      
      
      
      165.1 (Qualifier).
    • Tofenacin d4: 260.2

      
       183.1 (Quantifier).
      
    • Note: Transitions should be optimized on your specific instrument.

Validation Criteria (FDA/EMA Alignment)

To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following must be verified:

  • Selectivity: Analyze 6 blank lots of matrix. No interference at the retention time of Tofenacin or the d4 IS.

  • Recovery: Compare the detector response of extracted samples to post-extraction spiked samples.

    • Target: >50% recovery (consistent).

    • Self-Check: The recovery of Tofenacin and Tofenacin d4 should be within ±15% of each other.

  • Matrix Effect: Calculate the Matrix Factor (MF).

    • Ideally, MF should be between 0.85 and 1.15. The use of d4 IS specifically corrects for this if the MF is not 1.0.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25315, Tofenacin. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link][7][8][9]

Sources

Application Note: A Robust HPLC Method for the Quantification of Tofenacin Utilizing Tofenacin Hydrochloride Salt-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note presents a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Tofenacin. Central to this method is the use of Tofenacin Hydrochloride Salt-d4 as a stable, isotopically labeled internal standard (IS). Tofenacin, a tertiary amine with anticholinergic properties, requires precise and reliable quantification in various matrices, particularly for pharmacokinetic and toxicological studies.

The use of a deuterated internal standard is paramount for achieving high accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) and HPLC analyses.[1][2] An ideal internal standard exhibits nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and detection.[2] Tofenacin-d4 fits this requirement perfectly; its chemical structure is identical to Tofenacin, with the sole difference being the substitution of four hydrogen atoms with deuterium. This substitution results in a minimal mass shift, allowing it to be distinguished by a mass spectrometer, yet it ensures co-elution or near-identical retention time under reversed-phase HPLC conditions, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[3][4]

This document provides a detailed protocol for a reversed-phase HPLC method, explains the scientific rationale behind the chosen parameters, and outlines the validation process according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[5][6]

Chromatographic Principles & Rationale

The fundamental goal is to achieve a symmetric peak shape, adequate retention, and baseline separation of Tofenacin and its deuterated internal standard from potential matrix components.

  • Stationary Phase Selection : A C18 (octadecylsilane) column is selected due to its versatility and strong hydrophobic retention mechanism, which is well-suited for moderately non-polar molecules like Tofenacin. The 5 µm particle size provides a good balance between efficiency and backpressure.

  • Mobile Phase Composition : A mobile phase consisting of acetonitrile (ACN) and an aqueous buffer is chosen. ACN is a common organic modifier in reversed-phase chromatography, offering good elution strength and low viscosity. The addition of 0.1% formic acid to the aqueous phase serves two critical functions: it protonates the tertiary amine group on Tofenacin, reducing peak tailing by minimizing interactions with residual silanol groups on the stationary phase, and it provides protons for efficient ionization in subsequent ESI-MS detection.

  • Isocratic vs. Gradient Elution : An isocratic elution is proposed for its simplicity and robustness. This ensures consistent mobile phase composition throughout the run, leading to highly reproducible retention times, which is critical for quantitative analysis.

  • Internal Standard (IS) Behavior : Tofenacin-d4 is expected to have a retention time nearly identical to that of unlabeled Tofenacin. Deuterium substitution does not significantly alter the polarity or hydrophobicity of the molecule.[2] Therefore, both compounds will interact with the C18 stationary phase in the same manner, leading to co-elution. This property is the cornerstone of its function, as any loss or variation experienced by the analyte during the analytical process will be mirrored by the internal standard.[3][4]

Proposed HPLC Method Parameters

The following table summarizes the optimized HPLC conditions for the analysis of Tofenacin using Tofenacin Hydrochloride Salt-d4 as an internal standard.

ParameterRecommended ConditionRationale
HPLC System Any standard HPLC or UHPLC system with a UV or Mass Spectrometric detector.Method is adaptable to standard laboratory equipment.[7]
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for the analyte.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)Acidified mobile phase improves peak shape for amine-containing compounds.[8]
60 : 40Ratio optimized for appropriate retention time and separation.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.[9]
Column Temperature 30 °CControlled temperature ensures retention time stability and reproducibility.
Injection Volume 10 µLA small volume minimizes potential for band broadening.
Detector UV at 230 nm or Mass Spectrometer (MS)Wavelength selected based on typical absorbance for similar structures; MS provides higher specificity and sensitivity.[10]
Internal Standard Tofenacin Hydrochloride Salt-d4Co-elutes with the analyte to correct for analytical variability.[1][2]
Expected Retention Time Approximately 4.5 - 5.5 minutesThis is an estimated range; actual time must be determined experimentally. Tofenacin and Tofenacin-d4 retention times are expected to be within ±0.1 minutes of each other.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation :

    • Prepare the aqueous component by adding 1.0 mL of formic acid to 999 mL of HPLC-grade water.

    • Mix this aqueous solution with acetonitrile in a 40:60 ratio.

    • Degas the final mobile phase for 15 minutes using sonication or vacuum filtration.[9]

  • Standard Stock Solution (1 mg/mL) :

    • Accurately weigh 10 mg of Tofenacin Hydrochloride and Tofenacin Hydrochloride Salt-d4 into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This serves as the primary stock solution.[11]

  • Working Standard Solution :

    • Prepare a series of calibration standards by serially diluting the Tofenacin stock solution.

    • Spike each calibration standard and quality control (QC) sample with a fixed concentration of the Tofenacin-d4 internal standard stock solution. A typical final IS concentration might be 100 ng/mL.[7]

Sample Preparation (from Plasma)
  • Protein Precipitation :

    • To 100 µL of plasma sample, add 20 µL of the Tofenacin-d4 working internal standard solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[12]

  • Extraction :

    • Carefully transfer the supernatant to a clean HPLC vial.

    • If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase to enhance sensitivity.[13]

HPLC Analysis Workflow

The diagram below illustrates the complete workflow from sample receipt to final data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Tofenacin-d4 (IS) Sample->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Inject Inject into HPLC Extract->Inject Column C18 Separation Inject->Column Detect UV or MS Detection Column->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Tofenacin Concentration Calibrate->Quantify

Caption: HPLC analysis workflow for Tofenacin quantification.

Method Validation Protocol

To ensure the analytical method is suitable for its intended purpose, a full validation should be performed according to ICH Q2(R1) guidelines.[5] The objective of validation is to demonstrate reliability, accuracy, and precision.[6]

Validation_Parameters Method Validated Analytical Method Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Specificity Specificity (No Interference) Method->Specificity Linearity Linearity (R² > 0.99) Method->Linearity Robustness Robustness (Deliberate Variations) Method->Robustness Range Range Linearity->Range LOD Limit of Detection Range->LOD LOQ Limit of Quantification Range->LOQ

Caption: Interrelationship of analytical method validation parameters.

Validation Steps
  • Specificity : Analyze blank matrix samples (e.g., plasma from six different sources) to ensure no endogenous components interfere with the peaks of Tofenacin or Tofenacin-d4.

  • Linearity : Prepare a calibration curve with at least five non-zero concentrations.[5] Plot the peak area ratio (Analyte/IS) against the analyte concentration. The correlation coefficient (R²) should be ≥ 0.99.

  • Accuracy : Analyze quality control (QC) samples at three concentration levels (low, medium, high). The mean value should be within ±15% of the nominal value. This is often assessed via recovery studies.[11][14]

  • Precision :

    • Repeatability (Intra-assay precision) : Analyze six replicates of QC samples at three concentrations on the same day. The relative standard deviation (%RSD) should be ≤ 15%.

    • Intermediate Precision (Inter-assay precision) : Repeat the analysis on different days with different analysts or equipment. The %RSD should remain ≤ 15%.[15]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[10] The LOQ is the lowest point on the calibration curve.

  • Robustness : Intentionally make small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on retention time and quantification.[5] The results should remain unaffected, demonstrating the method's reliability under normal use.

Conclusion

This application note details a robust and reliable RP-HPLC method for the quantification of Tofenacin, leveraging the distinct advantages of Tofenacin Hydrochloride Salt-d4 as an internal standard. The use of a deuterated IS is crucial for correcting analytical variability and ensuring data integrity.[1][4] The proposed chromatographic conditions are based on established principles to provide excellent peak shape and resolution. By following the outlined step-by-step protocols for analysis and validation, researchers can implement a method that is accurate, precise, and fit for purpose in demanding research and regulated environments.

References

  • Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • Unknown Author. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • ICH. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Kazi, S. (2024). Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 52.
  • Admin. (2024, April 21). ANALYTICAL METHOD VALIDATION IN PHARMA.
  • BioPharm International. (2026, February 10). Method Validation Guidelines.
  • ResearchGate. (n.d.). RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs.
  • TSKgel. (n.d.). Technical Information Sheet -- HPLC Analysis of OTC Antipyretic Analgesics.
  • Cipac.org. (2020, June 8). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL SCOPE.
  • Unknown Author. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
  • World Health Organization. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.
  • SADCAS. (2018, April 1). CRITERIA FOR VALIDATION OF METHODS USED BY CHEMICAL LABORATORIES AND RELATED INDUSTRIES.
  • ResearchGate. (2025, June). Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Tolfenamic Acid and Moxifloxacin in Pharmaceutical Formulations. Journal of Pharma Insights and Research, 3(3), 210-219.
  • Al-Aani, H., & Al-Rekabi, M. (n.d.). Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. PMC.
  • Attimarad, M. V., & Alnajjar, A. O. (2013, March 15). A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation.
  • MDPI. (2024, June 8). Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples.
  • Adilakshmi, N., & Sreekanth, N. D. S. (2020, September 29). A novel RP – HPLC methodology for method development and validation of aceclofenac and tizanidine pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research, 8(4), 33-44.

Sources

Application Note: Optimizing Mass Spectrometry Parameters for Tofenacin d4 Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rigorous methodology for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Tofenacin, utilizing Tofenacin-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS). While Tofenacin (N-demethylorphenadrine) is a known antidepressant and anticholinergic metabolite, precise quantitation in complex biological matrices requires strict control over ionization parameters and isotopic interference. This guide moves beyond generic templates, focusing on the mechanistic fragmentation of benzhydryl ethers and the critical "crosstalk" validation required for deuterated standards.

Introduction & Chemical Context

Tofenacin (


) is structurally characterized as a benzhydryl ether derivative. In positive electrospray ionization (ESI+), it readily forms a protonated precursor ion 

.

The use of Tofenacin-d4 is critical to compensate for matrix effects (ion suppression/enhancement) and recovery variability. However, the efficacy of a deuterated standard relies on three factors:

  • Co-elution: The d4 analog must elute at the same retention time as the analyte to experience the exact same matrix environment.

  • Spectral Distinctness: The mass shift (+4 Da) must be sufficient to avoid overlap with the natural isotopic envelope of the analyte (M+4 abundance).

  • Fragment Stability: The deuterium label must be located on a portion of the molecule that is retained in the product ion selected for quantitation.

Mechanistic Fragmentation

Understanding the fragmentation pathway is the prerequisite for selecting Multiple Reaction Monitoring (MRM) transitions.

  • Precursor: Tofenacin (

    
     256.2).
    
  • Primary Fragmentation: Cleavage of the ether bond (

    
    ) is the dominant pathway for this class of compounds. This yields a stable 2-methylbenzhydryl cation  (
    
    
    
    179.1).
  • Internal Standard Strategy: If Tofenacin-d4 is labeled on the phenyl rings (common for stability), the fragment will shift to

    
     183.1. If labeled on the ethyl-amine chain, the fragment would remain 
    
    
    
    179.1 (rendering it useless for specific detection). This protocol assumes ring-labeled Tofenacin-d4.

Method Development Workflow

The following diagram outlines the iterative optimization process required to establish a robust assay.

OptimizationWorkflow Start Start: Stock Preparation Infusion 1. Direct Infusion (10 µL/min) Scan Mode: Q1 MS Start->Infusion Precursor Identify Precursor Ions [M+H]+ Infusion->Precursor ProductScan 2. Product Ion Scan (MS2) Identify Stable Fragments Precursor->ProductScan MRM_Opt 3. MRM Optimization Ramp CE and DP ProductScan->MRM_Opt Crosstalk 4. Isotopic Crosstalk Check (Critical for d4) MRM_Opt->Crosstalk Crosstalk->MRM_Opt Fail (Select diff transition) Chromatography 5. Chromatographic Integration Peak Shape & RT Matching Crosstalk->Chromatography Pass Validation Final Validation Linearity & Precision Chromatography->Validation

Figure 1: Iterative workflow for optimizing MS parameters, emphasizing the critical feedback loop at the Crosstalk Check stage.

MS/MS Parameter Optimization Protocol

Step 1: Source Tuning (ESI+)

Objective: Maximize the formation of the precursor ion


.
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Flow: Infuse at 10 µL/min directly into the source.

  • Key Parameters to Ramp:

    • Declustering Potential (DP): Ramp from 20V to 100V. High DP can cause in-source fragmentation (loss of the ether bond before Q1), reducing sensitivity. Target: Minimal in-source fragmentation.

    • Temperature (TEM): 400°C - 550°C (Compound dependent, but amines generally tolerate high heat).

Step 2: MRM Transition Selection

Based on the benzhydryl ether structure, the following transitions are theoretically optimal. Note: Exact values must be empirically verified on your specific instrument (e.g., Sciex QTRAP vs. Waters Xevo).

Table 1: Recommended MRM Transitions

AnalytePrecursor (

)
Product (

)
RoleCollision Energy (CE)Mechanism
Tofenacin 256.2179.1 Quantifier20-30 eVC-O Cleavage (Benzhydryl cation)
Tofenacin 256.2165.1Qualifier35-45 eVRing rearrangement (Fluorene-like)
Tofenacin-d4 260.2183.1 IS Quant20-30 eVRetains d4 label on phenyl ring

> Critical Check: Verify the CoA of your Tofenacin-d4. If the label is on the N-methyl or ethyl chain, the product ion 179.1 will NOT shift, and you cannot use the dominant fragment for unique IS detection.

The "Crosstalk" & Interference Validation (Mandatory)

In deuterated standard methods, "Crosstalk" occurs when:

  • d0 -> d4: High concentrations of analyte (Tofenacin) contribute signal to the IS channel (M+4 isotope of natural Tofenacin).

  • d4 -> d0: The IS contains unlabeled impurities that contribute to the analyte channel.

Protocol:

  • Blank Check: Inject pure solvent. Result: No peaks.

  • IS Purity Check: Inject only Tofenacin-d4 at working concentration (e.g., 100 ng/mL).

    • Monitor Analyte Transition (256.2 -> 179.1).

    • Acceptance Criteria: Signal in analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation).

  • Analyte Interference Check: Inject only Tofenacin at ULOQ (Upper Limit of Quantitation).

    • Monitor IS Transition (260.2 -> 183.1).

    • Acceptance Criteria: Signal in IS channel must be negligible (< 5% of IS response).

CrosstalkLogic HighConc High Conc. Tofenacin (d0) IS_Channel IS Channel (260 -> 183) HighConc->IS_Channel M+4 Isotope Overlap Result Quantitation Error IS_Channel->Result False Low Area Ratio IS_Pure Pure IS Tofenacin-d4 Analyte_Channel Analyte Channel (256 -> 179) IS_Pure->Analyte_Channel Unlabeled Impurity Analyte_Channel->Result False High Blank Signal

Figure 2: Logical flow of isotopic crosstalk. Understanding these pathways is essential for setting the correct Upper Limit of Quantitation (ULOQ).

Chromatographic Considerations

Separation is not just about retention; it is about separating the analyte from phospholipids (matrix) and ensuring the d0/d4 pairs co-elute.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm or 2.6 µm particle size.

  • Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Why Ammonium Formate? It buffers the pH ensuring the amine (Tofenacin) remains protonated and reproducible, while improving peak shape.

  • Deuterium Isotope Effect: Deuterated compounds are slightly more lipophilic than their protonated counterparts. Tofenacin-d4 may elute slightly earlier (by 0.02 - 0.05 min) than Tofenacin.

    • Action: Ensure integration windows are wide enough to capture both apices if slight separation occurs.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity High In-Source FragmentationLower the Declustering Potential (DP).
Non-Linear Calibration Detector Saturation or CrosstalkCheck ULOQ linearity; perform Crosstalk Check (Section 5).
RT Shift > 0.1 min pH instability in Mobile PhaseRemake Mobile Phase A with fresh Ammonium Formate.
High Background in Blank CarryoverChange needle wash to 50:50 MeOH:ACN + 0.5% Formic Acid.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation (2018). U.S. Department of Health and Human Services.Link

  • European Medicines Agency (EMA): Guideline on bioanalytical method validation (2011). Link

  • PubChem Compound Summary: Tofenacin (CID 25315).[2][3] National Center for Biotechnology Information.Link[2]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

Sources

Bioanalytical assay validation using Tofenacin Hydrochloride Salt-d4

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioanalytical Assay Validation of Tofenacin using Tofenacin Hydrochloride Salt-d4

Abstract & Introduction

Tofenacin (N-demethylorphenadrine) is a secondary amine metabolite of the anticholinergic drug orphenadrine and possesses antidepressant properties. Quantifying Tofenacin in biological matrices (plasma, serum, urine) requires high specificity due to the presence of the parent drug and potential structural isomers.

This application note details the development and validation of a bioanalytical assay for Tofenacin using Tofenacin Hydrochloride Salt-d4 as the stable isotope-labeled internal standard (SIL-IS). The use of the d4-analog is critical for regulatory compliance (ICH M10), as it compensates for matrix effects, ionization suppression/enhancement, and extraction variability more effectively than structural analogs.

Key Objectives:

  • Establish a robust LC-MS/MS workflow for Tofenacin.

  • Demonstrate the "Cross-Signal Contribution" validation step specific to deuterated standards.

  • Provide a self-validating protocol compliant with current global regulatory standards.

Chemical & Physical Profile

Understanding the physicochemical properties is the first step in rational method design.

PropertyAnalyte: Tofenacin HClInternal Standard: Tofenacin HCl-d4
Formula


MW (Free Base) ~255.36 g/mol ~259.38 g/mol
pKa ~9.5 (Basic amine)~9.5
LogP ~3.3 (Lipophilic)~3.3
Solubility Water (moderate), Methanol (high)Methanol (high)
Function SNRI / AnticholinergicMass Spec Reference Standard

Scientific Insight: Tofenacin is a secondary amine. In the LC-MS source (ESI+), it will readily protonate (


). However, secondary amines can interact with silanols on HPLC columns, causing peak tailing. The method below uses an acidic mobile phase and a high-coverage C18 column to mitigate this.

Method Development Strategy

The following diagram illustrates the decision logic used to optimize the mass spectrometry and chromatography conditions.

MethodDevelopment Start Start: Method Development MS_Tune 1. MS Tuning (Infusion) Determine Precursor [M+H]+ Start->MS_Tune Frag_Opt 2. Fragmentation Optimization Identify Product Ions (Quant vs Qual) MS_Tune->Frag_Opt LC_Select 3. Column Selection High pH stable or C18 w/ Acid? Frag_Opt->LC_Select Mobile_Phase 4. Mobile Phase Add 0.1% Formic Acid (Protonation) LC_Select->Mobile_Phase Interference_Check 5. Cross-Talk Check Does d4 IS interfere with Analyte? Mobile_Phase->Interference_Check Interference_Check->Frag_Opt Fail (Select different transition) Final_Method Final Method Parameters Interference_Check->Final_Method Pass

Caption: Logical workflow for establishing LC-MS/MS conditions, emphasizing the critical "Cross-Talk" check for deuterated standards.

Experimental Protocol

Reagents and Materials[1][2][3]
  • Analyte: Tofenacin HCl (Certified Reference Material).

  • IS: Tofenacin Hydrochloride Salt-d4.[1][2]

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.

Stock Solution Preparation
  • Tofenacin Stock (1 mg/mL): Dissolve 1.0 mg Tofenacin HCl in MeOH. Correct for salt factor (MW salt / MW base).

  • IS Stock (1 mg/mL): Dissolve 1.0 mg Tofenacin-d4 HCl in MeOH.

  • IS Working Solution (ISWS): Dilute IS Stock to ~500 ng/mL in 50:50 MeOH:Water.

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is chosen for high throughput.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 20 µL of IS Working Solution (except Double Blanks).

  • Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate.

  • Dilute with 100 µL of Water (to match initial mobile phase strength).

  • Inject 5 µL onto LC-MS/MS.

LC-MS/MS Conditions[6]
ParameterSetting
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS)
Ionization ESI Positive (Spray Voltage ~4500V)
Column C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH C18)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C

Gradient Table:

  • 0.0 min: 5% B

  • 0.5 min: 5% B

  • 2.5 min: 90% B

  • 3.5 min: 90% B

  • 3.6 min: 5% B[3]

  • 5.0 min: Stop

MRM Transitions (Representative):

  • Tofenacin: 256.2

    
     179.1 (Quant), 256.2 
    
    
    
    165.1 (Qual)
  • Tofenacin-d4: 260.2

    
     183.1 (Quant)
    
    • Note on Mechanism: The 179.1 fragment corresponds to the methyl-benzhydryl cation. Assuming d4 labeling is on the aromatic ring, this fragment shifts to 183.1.

Validation Workflow (ICH M10 Compliance)

The validation must prove the assay is reliable.[4][5] When using a deuterated IS, Selectivity and Isotope Contribution are the most critical parameters.

Selectivity & Specificity (The "Cross-Talk" Test)

You must ensure the unlabeled drug does not produce a signal in the IS channel (due to natural isotopes) and the IS does not produce a signal in the Analyte channel (due to impurity).

  • Experiment:

    • Inject ULOQ (Upper Limit of Quantification) of Tofenacin without IS.

    • Inject IS Only sample without Tofenacin.

  • Acceptance Criteria:

    • Interference in Blank < 20% of LLOQ response.

    • Interference in IS channel < 5% of average IS response.

Matrix Effect (IS Normalized)

This determines if the biological matrix suppresses ionization and if the d4-IS corrects for it.

  • Experiment: Prepare "Post-Extraction Spikes" (PES) at Low and High QC levels in 6 different lots of plasma.

  • Calculation:

    
    
    
    
    
  • Requirement: The CV of the IS-normalized Matrix Factor across 6 lots must be < 15%.

Accuracy & Precision[3]
  • Run Design: 3 separate runs.

  • Replicates: 5 replicates per level (LLOQ, Low, Mid, High QC).

  • Criteria: Mean concentration within ±15% of nominal (±20% for LLOQ). CV < 15% (20% for LLOQ).

Validation Logic Diagram

The following Graphviz diagram visualizes the validation decision tree required by ICH M10 guidelines.

ValidationWorkflow Input Validation Start Step1 1. Selectivity (Blank Matrix) Input->Step1 Step2 2. Cross-Talk (ULOQ vs IS) Step1->Step2 Decision1 Pass? Step2->Decision1 Step3 3. Matrix Effect (6 Lots) Decision2 CV < 15%? Step3->Decision2 Step4 4. Accuracy/Precision (3 Runs) Success Validated Method Step4->Success Decision1->Step3 Yes Fail Redesign Method Decision1->Fail No (Interference) Decision2->Step4 Yes Decision2->Fail No (Suppression)

Caption: Step-by-step validation decision tree aligned with ICH M10 guidelines.

Troubleshooting & Expert Tips

  • Deuterium Isotope Effect: Deuterated compounds are slightly more lipophilic than their protium counterparts. Tofenacin-d4 may elute slightly earlier than Tofenacin on a C18 column. This is normal. Ensure the integration window covers both.

  • Carryover: Secondary amines stick to stainless steel. If carryover > 20% of LLOQ is observed in the blank after a ULOQ injection, switch to a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .

  • Stability: Tofenacin is generally stable, but always perform bench-top stability (4 hours) and freeze-thaw cycles (3 cycles at -20°C or -70°C) during validation.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • PubChem. (n.d.).[6] Tofenacin Hydrochloride Compound Summary. National Center for Biotechnology Information. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Tofenacin Hydrochloride Salt-d4 Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Support Center resource designed for analytical chemists and pharmaceutical researchers.

Product Category: Stable Isotope Labeled Standards (Internal Standards) Compound: Tofenacin Hydrochloride-d4 (Tofenacin HCl-d4) Application: LC-MS/MS Bioanalysis, Clinical Toxicology, Forensic Testing

Executive Summary & Core Mechanism

The Challenge: Users frequently report difficulties dissolving Tofenacin HCl-d4 in pure methanol (MeOH), observing "floating particulates," "cloudiness," or immediate precipitation upon cold storage.

The Science: Tofenacin Hydrochloride is an amine salt.[1][2] While the free base is lipophilic and freely soluble in organic solvents, the hydrochloride salt possesses a crystal lattice structure governed by strong ionic interactions . Dissolving this salt in methanol (a polar protic solvent) requires overcoming the Lattice Energy (


) with Solvation Energy  (

).

If


, dissolution is endothermic and kinetically slow. The "d4" isotopic labeling (typically on the aromatic ring or alkyl chain) increases the molecular weight but does not significantly alter the solubility product (

) compared to the unlabeled analyte . However, deuterated standards are often supplied in small, lyophilized quantities that can form dense, static-charged "cakes" that resist wetting.

Diagnostic Troubleshooting Flowchart

Use this decision tree to identify the root cause of your solubility issue.

Troubleshooting Start Start: Visual Inspection of Tofenacin HCl-d4 in MeOH Cloudy Is the solution cloudy or are particles visible? Start->Cloudy Sonicate Action: Vortex (30s) + Sonicate (5 min @ 30°C) Cloudy->Sonicate Yes Success Proceed to LC-MS Analysis Cloudy->Success No (Clear) Clear Is solution clear? Sonicate->Clear Clear->Success Yes HardParticle Issue: 'Hard' Particles persist? Clear->HardParticle No ColdPrecip Issue: Precipitates after storage (-20°C)? Success->ColdPrecip Post-Storage DMSO_Route Action: Use DMSO Co-solvent (See Protocol B) HardParticle->DMSO_Route Equilibrate Action: Equilibrate to RT + Vortex. Do NOT heat >40°C ColdPrecip->Equilibrate

Figure 1: Diagnostic logic for Tofenacin HCl-d4 solubility issues. This workflow prioritizes mechanical solvation aids before altering chemical composition.

Optimized Experimental Protocols

Protocol A: The "Standard" Methanol Dissolution

Best for: Routine stock preparation (100 µg/mL - 1 mg/mL).

Context: Direct addition of solvent to a static-charged powder often results in "clumping," where the outer layer of the solid solvates and forms a gel-like barrier, preventing solvent from reaching the dry core.

  • The Sandwich Method:

    • Add 20% of the final volume of Methanol (LC-MS grade) to the vial before adding the solid (if weighing out) or to the manufacturer's vial.

    • Add the Tofenacin HCl-d4.

    • Add the remaining 80% of Methanol.

  • Mechanical Energy:

    • Vortex at high speed for 60 seconds.

    • Crucial Step: Sonicate in a water bath at 30°C to 35°C for 10 minutes.

    • Why heat? Dissolution of amine salts in methanol is often endothermic. A slight elevation in temperature significantly increases

      
       without risking thermal degradation (Tofenacin is stable up to >100°C, but volatile solvents evaporate) .
      
  • Visual Check: Hold the vial against a dark background with strong backlighting to check for "shimmering" (undissolved micro-crystals).

Protocol B: The "DMSO Rescue" (High Reliability)

Best for: Stubborn particulates, high concentrations (>1 mg/mL), or "hard cake" lyophilized standards.

Context: Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant, capable of disrupting the ionic lattice of the HCl salt much more effectively than methanol.

StepActionTechnical Rationale
1 Calculate Determine the volume of DMSO required to reach 1-2% of the final target volume.
2 The Spike Add the calculated pure DMSO directly to the dry Tofenacin HCl-d4 solid.
3 Dissolve Vortex/Sonicate. The solid should dissolve almost instantly in this small volume of DMSO.
4 Dilute Slowly add Methanol to reach the final volume. Vortex immediately upon addition.
5 Result You now have a Tofenacin HCl-d4 stock in 98% MeOH / 2% DMSO.

Impact on LC-MS: 2% DMSO is generally compatible with Reverse Phase Chromatography (C18 columns) and will elute in the void volume, not interfering with Tofenacin retention (typically hydrophobic) .

Stability & Deuterium Exchange (Critical Analysis)

A common fear among researchers is Deuterium Exchange when using protic solvents like Methanol (


).
  • The Risk: If the deuterium labeling is on an exchangeable moiety (e.g.,

    
    , 
    
    
    
    ,
    
    
    ), the deuterium will rapidly swap with the hydrogen in the methanol, effectively turning your "d4" standard into "d0" or a mix.
  • Tofenacin Analysis:

    • Structure: N-methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine.[3][4][5][6]

    • Exchangeable Sites: The secondary amine proton (

      
      ).
      
    • Stable Sites: The aromatic rings and the alkyl backbone.

  • Verdict: Tofenacin-d4 is almost exclusively labeled on the aromatic ring or the ethylene chain (C-D bonds). These bonds are stable in Methanol.

    • Caution: Check your Certificate of Analysis (CoA). If the label is on the N-methyl group (

      
      ), it is stable. If the label were hypothetically on the Nitrogen (
      
      
      
      ), it would be unstable. Standard commercial "d4" catalogs target non-exchangeable positions.

Frequently Asked Questions (FAQ)

Q: Can I use Acetonitrile (ACN) instead of Methanol? A: Generally, no . Amine Hydrochloride salts often have poorer solubility in Acetonitrile than in Methanol. ACN is aprotic and lacks the hydrogen-bonding capability to solvate the chloride anion effectively. If you must use ACN, use Protocol B (dissolve in DMSO first, then dilute with ACN).

Q: My stock solution precipitated after a week in the freezer (-20°C). Is it ruined? A: Likely not. This is a thermodynamic event (supersaturation at low temp).

  • Fix: Allow the vial to reach room temperature naturally. Vortex for 1 minute. If clear, it is safe to use. If particles persist, sonicate at 30°C.

  • Prevention: Store working standards at 4°C if used daily, or lower the concentration of your frozen stock (e.g., store at 100 µg/mL instead of 1 mg/mL).

Q: Will the 2% DMSO from Protocol B suppress my MS signal? A: Unlikely for Tofenacin. Tofenacin is relatively hydrophobic (LogP ~3.3) .[6] It will elute well after the solvent front where DMSO elutes. However, always divert the first 1-2 minutes of your LC flow to waste to keep the source clean.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25315, Tofenacin. Retrieved from [Link][6]

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Solubility. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. (PhD Thesis, University of Glasgow). Retrieved from [Link]

Sources

Troubleshooting signal suppression in Tofenacin d4 LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting signal suppression in the LC-MS analysis of Tofenacin d4. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during bioanalysis. The following question-and-answer guide provides in-depth, field-proven insights to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My Tofenacin d4 signal is low and variable. How do I confirm that signal suppression is the problem?

A: Low and inconsistent signal intensity for your internal standard (IS), Tofenacin d4, is a classic indicator of matrix effects.[1][2] Signal suppression occurs when co-eluting components from your sample matrix (e.g., plasma, urine) interfere with the ionization of your analyte in the mass spectrometer's source, leading to a reduced signal.[3][4]

To definitively confirm and quantify the extent of signal suppression, you should perform a post-extraction addition experiment .[5][6][7] This is a critical diagnostic step in method development.[4]

The procedure involves comparing the peak area of Tofenacin d4 in two different samples:

  • Sample A (Neat Solution): A pure solution of Tofenacin d4 prepared in your mobile phase or reconstitution solvent.

  • Sample B (Post-Spiked Matrix): A blank matrix sample (e.g., plasma from an untreated subject) that has been taken through the entire extraction procedure. After extraction, the resulting clean extract is spiked with the same concentration of Tofenacin d4 as in Sample A.

The Matrix Effect is then calculated as follows: Matrix Effect (%) = (Peak Area in Sample B / Peak Area in Sample A) * 100[4]

  • A value < 100% indicates signal suppression.

  • A value > 100% indicates signal enhancement.

  • A value of 100% indicates no matrix effect.

If you observe a significant reduction in signal in the post-spiked matrix (e.g., <80%), you have confirmed that matrix components are causing signal suppression.

Q2: What are the most common causes of signal suppression in biofluids like plasma?

A: In biological matrices, especially plasma or serum, the primary culprits behind signal suppression are endogenous phospholipids from cell membranes.[8] These molecules are problematic for several reasons:

  • High Concentration: They are highly abundant in plasma.[8]

  • Co-elution: Due to their amphipathic nature, they can elute across a wide range of retention times in reversed-phase chromatography, often overlapping with the analyte of interest.[8]

  • Ionization Competition: In the electrospray ionization (ESI) source, phospholipids are surface-active and can preferentially occupy the surface of the ESI droplets. This competition for charge and space on the droplet surface inhibits the efficient ionization of co-eluting analytes like Tofenacin d4.[3][9]

  • Source Fouling: Over time, phospholipids can build up on the ion source components, leading to a gradual decline in instrument sensitivity and performance.

Other sources of suppression can include salts, proteins that were not fully removed during sample preparation, and dosing vehicle components like PEG-400 or Tween-80.[7]

Visualizing the Problem: The Mechanism of Ion Suppression

The following diagram illustrates how matrix components compete with your analyte in the ESI source, leading to a suppressed signal.

IonSuppression cluster_LC LC Eluent cluster_ESI ESI Droplet cluster_MS Mass Spectrometer Analyte Tofenacin d4 Droplet Droplet Surface Tofenacin d4 Phospholipids Analyte->Droplet:f1 Matrix Phospholipids Matrix->Droplet:f2 Competes for surface SuppressedSignal Suppressed Ion Signal Droplet->SuppressedSignal Reduced Ionization ExpectedSignal Expected Ion Signal Droplet:f1->ExpectedSignal Ideal Ionization Detector Detector Signal SuppressedSignal->Detector

Sources

Technical Support Center: A Guide to Minimizing Deuterium Exchange in Tofenacin Hydrochloride Salt-d4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for Tofenacin Hydrochloride Salt-d4. This document is designed for researchers, scientists, and drug development professionals who utilize this deuterated standard in their analytical workflows. Tofenacin-d4 is a critical tool, often employed as an internal standard for quantitative analysis by mass spectrometry, where its isotopic purity is paramount for achieving accurate and reproducible results.[1][2]

Understanding the stability of the carbon-deuterium (C-D) bond, which is inherently stronger than a carbon-hydrogen (C-H) bond, is the foundation of its use.[1][] However, this stability can be compromised by environmental factors, primarily the presence of protic solvents (e.g., water, methanol), exposure to acidic or basic conditions, and elevated temperatures.[1][5][6] This guide will address each of these factors systematically.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Rapid Loss of Isotopic Purity in Stock Solution

  • Question: I prepared a stock solution of Tofenacin-d4 in methanol. When I analyze it by LC-MS after a few days of storage at 4°C, I observe a significant increase in the signal for lower mass isotopologues (e.g., d3, d2) and a corresponding decrease in my d4 peak. What is causing this degradation?

  • Answer: This is a classic case of deuterium back-exchange catalyzed by a protic solvent and atmospheric moisture.

    • Causality: Methanol, while a common solvent, is protic. Its hydroxyl (-OH) group provides a source of protons that can exchange with the deuterium on your molecule, even if the C-D bonds are not considered labile. This process is often slow but is accelerated by repeated warming/cooling cycles, extended storage, and the inevitable presence of trace amounts of water absorbed from the atmosphere each time the vial is opened. The hydrochloride salt form of Tofenacin can also create a slightly acidic microenvironment, which may facilitate this exchange over time.

    • Solution & Protocol: The most robust solution is to use a high-purity, anhydrous aprotic solvent for your stock solution and adhere to strict storage protocols.

      • Solvent Selection: Choose an anhydrous aprotic solvent such as Acetonitrile or 1,4-Dioxane . Ensure the solvent is from a freshly opened bottle or has been properly stored to prevent water absorption.

      • Environment Control: Prepare the stock solution under an inert atmosphere (e.g., inside a glove box or by using a gentle stream of dry nitrogen or argon gas) to displace atmospheric moisture.[1]

      • Weighing and Dissolution: Accurately weigh the Tofenacin-d4 and dissolve it in the chosen aprotic solvent within a Class A volumetric flask.[1]

      • Storage: Aliquot the stock solution into smaller volume, amber glass vials with PTFE-lined caps. This minimizes the number of times the primary stock is accessed. Tightly seal the vials.

      • Temperature: Store the vials at -20°C or lower for long-term stability.[1][7]

      • Usage: When you need to prepare working solutions, remove a single aliquot vial and allow it to warm completely to room temperature before opening to prevent condensation of atmospheric water into the cold solution.

Issue 2: Deuterium Exchange During Sample Preparation and LC-MS Analysis

  • Question: My stock solution in acetonitrile is stable. However, when I spike it into a biological matrix (plasma, urine) and run it on my HPLC with a reverse-phase gradient (water/acetonitrile mobile phase), my post-analysis data shows significant loss of deuterium. How can I mitigate this?

  • Answer: This issue arises from exposing the deuterated standard to an aqueous environment, potentially at a non-optimal pH and temperature, during your analytical workflow. Back-exchange is significantly faster in aqueous solutions compared to aprotic organic solvents.[8][9]

    • Causality: The water in your biological matrix and, more significantly, in your mobile phase, is a vast reservoir of protons. The entire analytical process—from sample extraction to the time spent in the autosampler and on the column—exposes the Tofenacin-d4 to conditions that promote exchange. The pH of the mobile phase is a critical factor; exchange is catalyzed by both acid and base, with a minimum rate typically observed around pH 2.5-3 for many compounds.[10][11]

    • Solution & Protocol: The strategy here is to minimize the time of exposure to aqueous conditions and to optimize the analytical environment.

      • Prepare Fresh: Prepare your working solutions and spiked samples as close to the time of analysis as possible. Avoid letting processed samples sit for hours or overnight.[1]

      • Autosampler Temperature: Maintain the autosampler temperature at 4°C . This is critical as it slows down the rate of the exchange reaction while samples are waiting for injection.

      • Mobile Phase pH Control: The stability of Tofenacin across different pH values should be considered. While a full pH-rate profile may not be available, many amine-containing compounds are most stable in a slightly acidic to neutral pH range (e.g., pH 5-7).[12][13] Avoid highly acidic (pH < 2) or highly basic (pH > 9) mobile phases unless absolutely necessary for chromatographic reasons. A buffer may be used to maintain a stable pH.[13]

      • Minimize Run Time: Optimize your LC method to have the shortest possible run time that still provides adequate separation. Less time on the column means less time for back-exchange to occur.

      • Low-Temperature Chromatography: For extremely sensitive compounds, specialized low-temperature LC systems (operating at or below 0°C) can be used to dramatically reduce back-exchange during separation, though this is often reserved for highly labile molecules like proteins in HDX-MS studies.[8][11]

Issue 3: Inconsistent Isotopic Purity Measurement

  • Question: I'm having trouble getting a consistent measurement of the isotopic purity for my Tofenacin-d4. My mass spectrometer shows fluctuating ratios of d4 to d3. How can I get a reliable purity value?

  • Answer: Inconsistent isotopic ratios can stem from either actual compound instability (as discussed above) or analytical variability. To obtain a definitive value, you need a high-resolution method and a standardized protocol.

    • Causality: Low-resolution mass spectrometers may not fully resolve the isotopic peaks from potential interferences. Instrument calibration drift can also affect mass accuracy and intensity measurements.[14][15] The calculation method itself must also be robust, correcting for the natural abundance of isotopes like ¹³C.[16][17]

    • Solution & Protocol: A combined approach using High-Resolution Mass Spectrometry (HR-MS) and NMR provides the most authoritative characterization.[18]

      • HR-MS for Isotopic Enrichment:

        • Use a high-resolution instrument (e.g., Orbitrap or TOF).

        • Prepare a fresh solution of the Tofenacin-d4 in an aprotic solvent like acetonitrile.

        • Acquire a full scan mass spectrum with high resolving power (>60,000).

        • Extract the ion chromatograms for each isotopologue (d0 through d4).

        • Integrate the peak areas and calculate the isotopic enrichment, ensuring you apply corrections for the natural abundance of ¹³C. The isotopic purity for the d4 isotopologue is the peak area of d4 divided by the sum of the peak areas for all detected isotopologues (d0 to d4).[2]

      • NMR for Structural Integrity and Label Location:

        • NMR is the gold standard for confirming the location of the deuterium labels and ensuring the compound's overall structure is correct.[2][19]

        • Acquire a ¹H-NMR spectrum. The absence or significant reduction of proton signals at specific chemical shifts confirms the sites of deuteration.

        • Acquire a ²H-NMR spectrum to directly observe the deuterium signals, confirming their presence and chemical environment.

        • This analysis is typically performed by the manufacturer but can be essential for troubleshooting or validating a new batch of standard.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the primary driver of deuterium exchange in Tofenacin-d4?

    • The primary driver is the presence of a proton source, most commonly from protic solvents like water or methanol, which can facilitate the replacement of deuterium with hydrogen. This process can be catalyzed by acidic or basic conditions and is accelerated by higher temperatures.[5]

  • Q2: What are the ideal solvents for preparing solutions?

    • Stock Solutions (Long-term): Anhydrous aprotic solvents are ideal. Acetonitrile (ACN) is an excellent first choice.

    • Working Solutions (Short-term): While aprotic solvents are still preferred, if your analytical method requires a protic solvent like methanol, prepare the working solutions fresh on the day of analysis and keep them cooled.[1]

  • Q3: What are the optimal storage conditions?

    • Solid Form: Store in a tightly sealed container at -20°C, protected from light and moisture.[1]

    • Solution Form: Store in an anhydrous aprotic solvent in tightly sealed amber vials at -20°C or below.[1][7] Storing under an inert gas like argon or nitrogen provides the best protection against atmospheric moisture.[1][20]

  • Q4: How does pH affect the stability of Tofenacin-d4?

    • Extreme pH levels (both highly acidic and highly basic) can catalyze deuterium exchange.[6] The rate of exchange is typically lowest at a specific pH, which for many molecules is in the weakly acidic range.[11] For your analytical method, aim for a mobile phase pH that is as close to neutral as chromatographically feasible, generally within the pH 4-7 range, to minimize this effect.[21]

  • Q5: Are the deuteriums on Tofenacin-d4 supposed to be labile?

    • No. For a deuterated compound to be an effective internal standard, the deuterium labels must be on stable, non-exchangeable positions, which are typically C-D bonds on aliphatic or aromatic carbons.[22][23] Tofenacin also has a proton on its nitrogen atom (in the hydrochloride salt form), which is an exchangeable proton. This N-H proton will rapidly exchange with deuterium if the compound is dissolved in a deuterated solvent like D₂O, but this is separate from the intended C-D labels which should remain stable under normal analytical conditions.[24][25]

Part 3: Data Presentation & Experimental Protocols

Table 1: Solvent Selection for Tofenacin-d4 Solutions
SolventTypeSuitability for Stock SolutionsRisk of D-H ExchangeRecommendations
Acetonitrile Aprotic PolarExcellent Very LowRecommended. Use anhydrous grade.
1,4-Dioxane Aprotic Non-polarGoodVery LowGood alternative. Use anhydrous grade.
Methanol Protic PolarPoorModerate to HighNot recommended for stock solutions. Prepare working solutions fresh if required.[1]
Water (H₂O) Protic PolarNot ApplicableHighAvoid for storage. Minimize exposure time during analysis.
Dimethyl Sulfoxide (DMSO) Aprotic PolarGoodLowSuitable, but ensure it is anhydrous as DMSO is very hygroscopic.
Experimental Protocol: Robust Preparation and Storage of Tofenacin-d4 Stock Solution
  • Preparation: Place a new, sealed bottle of anhydrous acetonitrile and a sealed vial of Tofenacin Hydrochloride Salt-d4 into a desiccator for at least 2 hours to ensure all materials are dry.

  • Inert Environment: Conduct all transfers in a glove box or on a benchtop under a positive pressure stream of dry nitrogen or argon gas.

  • Weighing: Tare a clean, dry 2 mL amber glass autosampler vial with a PTFE-lined cap. Carefully add the required amount of Tofenacin-d4 solid and record the weight accurately.

  • Dissolution: Using a gas-tight syringe, add the calculated volume of anhydrous acetonitrile to the vial. Cap the vial immediately and vortex thoroughly until the solid is completely dissolved. This is your primary stock.

  • Aliquoting: Immediately dispense the stock solution into several smaller, appropriately labeled amber vials. This prevents repeated exposure of the primary stock to the atmosphere.

  • Sealing and Storage: Tightly cap each aliquot. For extra protection, wrap the cap and neck of the vial with Parafilm®. Place the aliquots in a sealed container with desiccant and store in a freezer at -20°C .

  • Usage: When needed, remove one aliquot and allow it to equilibrate to ambient temperature for at least 30 minutes before opening. Discard any unused portion in the vial after the experiment; do not return it to the stock.

Part 4: Visualization of Key Workflows

The following diagram illustrates the critical points in the experimental workflow where deuterium exchange can occur and highlights the corresponding preventative measures.

D_Exchange_Workflow Workflow for Minimizing Deuterium Exchange cluster_storage 1. Solution Storage cluster_prep 2. Sample Preparation cluster_analysis 3. LC-MS Analysis Storage Stock Solution (Long-Term) Mitigate1 Anhydrous Aprotic Solvent (e.g., Acetonitrile) Storage->Mitigate1 Mitigate2 Inert Atmosphere (N2 or Ar) Storage->Mitigate2 Mitigate3 Store at <= -20°C Storage->Mitigate3 SamplePrep Spiking into Aqueous Matrix (e.g., Plasma, Buffer) Storage->SamplePrep Dilution Mitigate4 Prepare Samples Fresh SamplePrep->Mitigate4 Mitigate5 Work Quickly & Keep Cold SamplePrep->Mitigate5 Analysis Aqueous Mobile Phase & Residence Time SamplePrep->Analysis Injection Mitigate6 Cooled Autosampler (4°C) Analysis->Mitigate6 Mitigate7 Optimized Mobile Phase pH (e.g., pH 4-7) Analysis->Mitigate7 Mitigate8 Shortest Possible Run Time Analysis->Mitigate8 End Accurate Data Analysis->End Start Tofenacin-d4 (Solid) Start->Storage Dissolution

Sources

Addressing matrix effects when using Tofenacin d4 internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tofenacin Bioanalysis Topic: Troubleshooting Matrix Effects & Internal Standard Variability (Tofenacin-d4) Ticket ID: TF-D4-MX-001

Welcome to the Technical Support Interface

User Role: Senior Application Scientist Subject: Resolving Quantification Errors for Tofenacin (Desmethylorphenadrine) using Tofenacin-d4.

You are likely here because your LC-MS/MS data for Tofenacin is showing poor reproducibility, non-linear calibration curves, or QC failures, despite using a stable isotope-labeled internal standard (SIL-IS). This guide addresses the "blind spot" in bioanalysis: Differential Matrix Effects.

Module 1: Diagnosis – The Matuszewski Protocol

The Problem: You assume Tofenacin-d4 corrects for all matrix effects. The Reality: If your Internal Standard (IS) is suppressed differently than your analyte, your data is invalid. This often happens if the IS and Analyte do not perfectly co-elute or if the suppression mechanism is saturation-dependent.

To confirm this, you must perform the Post-Extraction Spike Method (Matuszewski et al.).

Diagnostic Workflow (Graphviz)

Matuszewski_Protocol Figure 1: The Matuszewski Protocol for isolating Matrix Effects (MF) from Extraction Recovery (RE). SetA Set A: Neat Standards (Analyte in Mobile Phase) Calc1 Calculate Matrix Factor (MF) MF = Area(Set B) / Area(Set A) SetA->Calc1 SetB Set B: Post-Extraction Spike (Analyte added to Extracted Blank Matrix) SetB->Calc1 Calc2 Calculate Recovery (RE) RE = Area(Set C) / Area(Set B) SetB->Calc2 SetC Set C: Pre-Extraction Spike (Standard Extraction Protocol) SetC->Calc2

Interpretation Guide
MetricCalculationResult InterpretationAction Required
Absolute MF

< 0.85 : Ion Suppression> 1.15 : Ion EnhancementMatrix removal required (See Module 3).
IS-Normalized MF

≈ 1.0 : IS is compensating correctly.≠ 1.0 : Differential suppression.CRITICAL FAILURE. The IS is not tracking the analyte. See Module 2.

Module 2: The Deuterium Divergence (Chromatography)

Q: Why is my Tofenacin-d4 failing to compensate for matrix effects?

A: The Deuterium Isotope Effect. In Reversed-Phase LC (RPLC), deuterium-carbon bonds (C-D) are slightly shorter and less polarizable than C-H bonds. This makes deuterated compounds slightly less lipophilic.

  • Result: Tofenacin-d4 elutes earlier than Tofenacin (typically 2–5 seconds shift).

  • The Trap: If a sharp phospholipid peak (e.g., lysophosphatidylcholines) elutes exactly in that 2-second window between the IS and the Analyte, the IS might be suppressed while the Analyte is not (or vice versa).

Troubleshooting Steps:

  • Overlay Chromatograms: Inject a blank plasma extract and monitor phospholipid transitions (m/z 184 > 184 for PCs, m/z 496 > 184 for LPCs). Overlay this with your Tofenacin and Tofenacin-d4 retention times.

  • Modify Gradient: Flatten the gradient slope at the elution time to force closer co-elution, or switch to a column with different selectivity (e.g., Phenyl-Hexyl) to move the analyte away from the phospholipid zone.

Module 3: Sample Preparation (The Cleanup)

Q: Protein Precipitation (PPT) is fast, but my variability is high. Why?

A: PPT is a "Dirty" technique. Tofenacin is a lipophilic base (LogP ~3.3, pKa ~9.4). PPT removes proteins but leaves behind over 90% of phospholipids, which are the primary cause of ion suppression in ESI+.

Recommended Protocol: Mixed-Mode Cation Exchange (MCX) Since Tofenacin is a secondary amine, it is positively charged at acidic pH. Use this to wash away interferences.

Step-by-Step MCX Protocol
  • Conditioning:

    • 1 mL Methanol

    • 1 mL Water

  • Loading:

    • Dilute plasma sample 1:1 with 2% Formic Acid (Acidifies Tofenacin -> Tofenacin+).

    • Load onto MCX cartridge.

  • Wash 1 (Acidic/Aqueous):

    • 1 mL 2% Formic Acid (Removes proteins/salts).

  • Wash 2 (Organic/Neutral):

    • 1 mL Methanol (CRITICAL STEP: This removes neutral phospholipids while Tofenacin+ stays bound to the sorbent).

  • Elution:

    • 1 mL 5% Ammonium Hydroxide in Methanol (Neutralizes Tofenacin -> releases from sorbent).

Module 4: Cross-Talk & Isotopic Purity

Q: I see a peak for Tofenacin in my "Zero" samples (Matrix + IS only). Is it carryover?

A: It is likely Isotopic Impurity (Cross-Talk). Commercially available Tofenacin-d4 is not 100% pure. It may contain 0.1–0.5% of "d0" (unlabeled Tofenacin).

  • Impact: If you spike IS at a high concentration (e.g., 500 ng/mL) to stabilize the signal, 0.1% impurity contributes 0.5 ng/mL to your analyte channel. This limits your Lower Limit of Quantification (LLOQ).

The Fix:

  • Reduce IS Concentration: Lower the IS spike concentration until the contribution to the analyte channel is < 20% of the LLOQ area.

  • Check MRM Transitions: Ensure your MS/MS transitions do not overlap.

    • Tofenacin: m/z 256.2 → 116.1

    • Tofenacin-d4: m/z 260.2 → 120.1 (Ensure the window is wide enough, but check for contribution from d4 -> 116.1).

Decision Logic Tree

Use this logic flow to determine your next experimental move.

Troubleshooting_Tree Figure 2: Decision Tree for Tofenacin Bioanalytical Troubleshooting Start Start: Poor Accuracy/Precision CheckMF Run Matuszewski Protocol (Module 1) Start->CheckMF IsSuppression Is Absolute MF < 0.8? CheckMF->IsSuppression IsDiff Is IS-Normalized MF ≠ 1.0? IsSuppression->IsDiff No (MF ≈ 1) ActionClean Switch Extraction to MCX (Module 3) IsSuppression->ActionClean Yes (Dirty Sample) ActionChrom Adjust Gradient/Column (Module 2) IsDiff->ActionChrom Yes (RT Shift) ActionCross Check IS Purity/Conc (Module 4) IsDiff->ActionCross No (Interference)

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Technical Support Center: Tofenacin Hydrochloride Salt-d4 Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solid Phase Extraction (SPE) for Tofenacin HCl-d4 Role: Senior Application Scientist Status: Active Support Guide[1]

Module 1: The Chemistry of Retention

To improve recovery, you must first understand the interaction between your analyte and the sorbent.[2][3] Tofenacin is a lipophilic, basic amine. Treating it like a generic "small molecule" is the primary cause of poor recovery.

Analyte Profile: Tofenacin HCl-d4
  • Core Structure: Diphenylmethane derivative (secondary amine).

  • pKa: ~9.4 (Basic).

  • LogP: ~3.3 (Highly Lipophilic).

  • Functionality: The "d4" label does not alter the physicochemical extraction properties compared to the native drug, but it makes the molecule expensive and critical for normalization.

The Retention Mechanism

For a molecule with high LogP and high pKa, Mixed-Mode Cation Exchange (MCX) is the gold standard. Reversed-Phase (HLB/C18) alone is insufficient because it prevents you from using aggressive organic washes to remove matrix interferences (phospholipids/proteins) without washing away the drug.[1]

The "Lock and Key" Strategy:

  • Lock (Charge): At pH < 7, the amine is protonated (

    
    ). It binds to the sorbent via strong ionic interaction.
    
  • Wash (Clean): Because the drug is "locked" by charge, you can wash with 100% Methanol to strip away hydrophobic interferences.[4]

  • Key (Neutralize): To elute, you must switch the pH to > 11.5. This neutralizes the amine (

    
    ), breaking the ionic bond, allowing the organic solvent to release the drug.
    

Module 2: The Gold Standard Protocol (MCX)

Use this protocol as your baseline. If you are currently using C18 or simple HLB, switch to this immediately to improve recovery and cleanliness.

Recommended Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Evolute Express CX).[1]

StepSolvent/ActionMechanism / Rationale
1. Pre-treatment Dilute sample 1:1 with 2% Formic Acid (aq) .Critical: Acidification ensures Tofenacin is 100% protonated (

) before loading.
2. Condition 1 mL Methanol, then 1 mL Water.[5]Activates the sorbent ligands.
3. Load Load pre-treated sample (low flow: 1 mL/min).The drug binds via Ionic Exchange (primary) and Hydrophobic interaction (secondary).
4. Wash 1 1 mL 2% Formic Acid (aq).Removes hydrophilic interferences, salts, and proteins.
5. Wash 2 1 mL 100% Methanol .The "Magic" Step: Removes hydrophobic neutrals and lipids. Tofenacin stays bound because it is still charged (ionic lock).
6. Elute 2 x 400 µL 5% NH₄OH in Methanol .Release: High pH neutralizes the amine (breaks ionic bond); Methanol breaks the hydrophobic bond.

Module 3: Visualizing the Workflow

The following diagram illustrates the logic flow for optimizing the extraction of basic amines like Tofenacin.

SPE_Optimization Start Start: Low Tofenacin-d4 Recovery Check_pKa Step 1: Check pH Logic Is Load pH < 7.0? Start->Check_pKa Adjust_Acid Action: Acidify Sample (2% Formic Acid) Check_pKa->Adjust_Acid No Check_Sorbent Step 2: Sorbent Selection Are you using MCX? Check_pKa->Check_Sorbent Yes Adjust_Acid->Check_Sorbent Switch_MCX Action: Switch from C18/HLB to Mixed-Mode Cation Exchange Check_Sorbent->Switch_MCX No Check_Elution Step 3: Elution Strength Is Elution pH > 11.5? Check_Sorbent->Check_Elution Yes Switch_MCX->Check_Elution Modify_Eluent Action: Use 5% NH4OH in Methanol Check_Elution->Modify_Eluent No Evap_Loss Step 4: Evaporation Loss Is drug sticking to tube? Check_Elution->Evap_Loss Yes Modify_Eluent->Evap_Loss Add_Keeper Action: Add 'Keeper' Solvent (e.g., DMSO/EG) before dry down Evap_Loss->Add_Keeper Yes

Caption: Logical decision tree for troubleshooting Tofenacin recovery failures. Blue nodes represent diagnostic checks; Red/Green nodes represent corrective actions.

Module 4: Troubleshooting & FAQs

This section addresses specific failure modes reported by researchers working with deuterated internal standards.

Q1: My Tofenacin-d4 recovery is low (<40%), but the native Tofenacin recovery is fine. Why?

Diagnosis: This is likely an equilibration issue , not an extraction issue. Explanation: If you spike the d4-IS immediately before extraction, it may not bind to the plasma proteins (albumin/AGP) to the same extent as the native drug which has been circulating in the subject. Fix:

  • Spike the Tofenacin-d4 into the sample.

  • Vortex and incubate for 15–30 minutes before adding the acidification buffer. This ensures the IS and analyte are mechanically and chemically equivalent before they hit the SPE column.

Q2: I am seeing "Breakthrough" (Drug found in the waste step).

Diagnosis: Incorrect pH or Flow Rate. Explanation:

  • pH: If your sample is neutral (pH 7), Tofenacin (pKa 9.4) is mostly ionized, but if the matrix has high ionic strength, it might disrupt binding. Ensure pH is < 4 using Formic Acid.

  • Flow Rate: Ion exchange is a kinetic process. It is slower than hydrophobic binding. Fix: Slow down the loading step to 1 drop per second (~1 mL/min). Give the amine time to find the sulfonic acid ligand.

Q3: I lost everything during the evaporation (Dry Down) step.

Diagnosis: Non-Specific Binding (NSB) / Adsorption. Explanation: Tofenacin is lipophilic and basic. When you evaporate the methanol eluate to dryness, the molecule becomes "homeless" and will stick aggressively to the polypropylene walls of the tube or the glass surface. It may not re-dissolve upon reconstitution. Fix:

  • The "Keeper" Method: Add 10–20 µL of DMSO, Ethylene Glycol, or a drop of dilute HCl to the tube before evaporation. This prevents the sample from going completely dry and keeps the Tofenacin in solution.

  • Change Material: Use low-binding polypropylene plates.

Q4: Can I use C18 instead of MCX?

Answer: Yes, but you sacrifice cleanliness. Risk: On C18, you cannot use the 100% Methanol wash (Step 5 above) because Tofenacin will wash off. You are forced to use weaker washes (e.g., 5-10% MeOH), which leaves phospholipids in the final sample. These phospholipids cause Ion Suppression in the Mass Spec, which you might falsely interpret as "low recovery."

References

  • Biotage. (2023).[6] General Approach to the Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX Mixed-Mode SPE Columns. Retrieved from [Link]

  • Waters Corporation. (2020). Oasis MCX Extraction Protocol for Basic Compounds. Retrieved from [Link][1]

  • Phenomenex. (2025).[7] Sample Prep Tech Tip: Troubleshooting SPE - Analyte Recovery. Retrieved from [Link]

  • PubChem. (2025).[8] Tofenacin Compound Summary (CID 25315).[8][9] National Library of Medicine. Retrieved from [Link][1]

  • Chimia. (2010). Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals. Retrieved from [Link][1]

Sources

Technical Support Center: Tofenacin Hydrochloride Salt-d4 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Isotopic Impurities & Troubleshooting Bioanalytical Interference

Module 1: Technical Brief & Conceptual Framework

Subject: Tofenacin Hydrochloride Salt-d4 (Internal Standard) Chemical Structure Context: N-methyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine hydrochloride (Deuterated).[1][2][3] Application: LC-MS/MS quantification of Tofenacin in biological matrices (plasma/serum).

The Core Challenge: Isotopic Crosstalk

As a researcher, you utilize Tofenacin-d4 as an Internal Standard (IS) to correct for matrix effects and recovery variances.[1][2][3] However, "pure" d4 is a theoretical concept.[1][2][3] Real-world synthesis yields a distribution of isotopologues (d0, d1, d2, d3, d4).[1][2]

Critical Failure Mode: If your Tofenacin-d4 standard contains excessive d0 (unlabeled Tofenacin) , it will generate a signal in your analyte channel.[1][2][3] This is known as "IS Interference" or "Crosstalk," and it can artificially inflate your calculated concentrations, causing failures at the Lower Limit of Quantification (LLOQ).[1][2]

Visualizing the Problem

The following diagram illustrates how synthetic impurities in the IS supply chain propagate into bioanalytical method failure.

IsotopicCrosstalk Synthesis Deuteration Synthesis (Incomplete Labeling) Impurity Isotopic Impurities (d0, d1, d2 present) Synthesis->Impurity Yields IS_Spike IS Spiked into Biological Sample Impurity->IS_Spike Contaminates LCMS LC-MS/MS Analysis (MRM Mode) IS_Spike->LCMS Chan_IS IS Channel (d4) Signal Detected LCMS->Chan_IS Primary Ion Chan_Analyte Analyte Channel (d0) Ghost Signal Detected LCMS->Chan_Analyte Interference (d0) Result LLOQ Accuracy Failure (>20% Deviation) Chan_Analyte->Result Causes

Figure 1: The propagation of isotopic impurities from synthesis to analytical failure.

Module 2: Diagnostic Protocols

Do not assume your Certificate of Analysis (CoA) is the final truth for trace bioanalysis.[2][3] You must empirically validate the isotopic contribution on your specific instrument.[3]

Protocol A: LC-MS/MS Isotopic Contribution Evaluation

Objective: Quantify the % contribution of the Tofenacin-d4 standard to the Tofenacin (d0) signal.[1][2][3]

Prerequisites:

  • Instrument: Triple Quadrupole LC-MS/MS.

  • Mobile Phase: Formic acid/Ammonium formate (acidic pH promotes ionization of the amine).[2][3]

  • Column: C18 Reverse Phase (e.g., Waters BEH or Phenomenex Kinetex).[1][2][3]

Step-by-Step Workflow:

  • Prepare IS Stock: Dissolve Tofenacin-d4 to a high concentration (e.g., 1 mg/mL) in Methanol.

  • Prepare Working IS: Dilute to your method's working concentration (e.g., 100 ng/mL).

  • Define MRM Transitions: Set up the mass spectrometer to monitor both the Analyte (d0) and IS (d4) transitions.

    • Note on Tofenacin Fragmentation: The primary fragment usually involves the loss of the N-methyl-ethanamine group or cleavage at the ether bond.[2][3] Ensure your d4 label is retained in the precursor and product ion.[3]

  • Injection Sequence:

    • Blank (Solvent only): Verifies system cleanliness.

    • Zero Sample (Matrix + IS): This is the critical diagnostic.[2][3] Inject extracted matrix containing only the Internal Standard.

    • LLOQ Sample (Analyte at LLOQ + IS): Used for normalization.[1][2][3]

Data Analysis & Acceptance Criteria:

MetricCalculationAcceptance Limit (FDA/EMA)
IS Interference (Area of d0 in Zero Sample) / (Area of d0 in LLOQ Sample) * 100< 20% of LLOQ response
Analyte Interference (Area of d4 in ULOQ Sample) / (Area of d4 in Zero Sample) * 100< 5% of IS response
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expert Insight: If your interference is >20% of the LLOQ, you cannot validate this method.[2][3] You must either increase the LLOQ concentration or purchase a higher purity IS (e.g., >99.9 atom% D).[2][3]

Protocol B: HRMS Isotopic Distribution Analysis

Objective: Determine the exact isotopic envelope (d0-d4) to troubleshoot synthesis quality.

Workflow:

  • Infuse Tofenacin-d4 (1 µg/mL) into a Q-TOF or Orbitrap.[1][2][3]

  • Acquire data in Profile Mode (not Centroid) to visualize the isotopic fine structure.[2][3]

  • Calculate the theoretical mass of Tofenacin-d4 vs. Tofenacin-d0.[1][2][3]

    • Tofenacin (d0) Monoisotopic Mass: ~255.16 Da (Neutral).[1][2][3][4]

    • Tofenacin (d4) Monoisotopic Mass: ~259.18 Da.[3][5]

  • Examine the spectrum at m/z 256.17 (protonated d0).[3] If a peak exists here in your pure d4 standard, it is a synthesis impurity.[1][2][3]

Module 3: Troubleshooting & FAQs

Scenario 1: "I see a peak in my Blank + IS sample at the analyte retention time."

Q: Is this carryover or isotopic impurity? A: Perform the "Gradient Delay Test."

  • Inject a high concentration analyte (ULOQ).[1][2][3]

  • Inject 3 solvent blanks.[3]

  • Inject the "Zero Sample" (Blank + IS).[3]

  • Diagnosis: If the peak decreases across the 3 solvent blanks but reappears/remains constant in the "Zero Sample," it is Isotopic Impurity from the IS.[3] If it disappears in the blanks and stays gone, it was carryover.[2][3]

Scenario 2: "My Tofenacin-d4 retention time is slightly different from the d0 analyte."

Q: Is this normal? A: Yes. This is the Deuterium Isotope Effect . Deuterium is slightly more lipophilic than hydrogen.[3] On a C18 column, deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts.[1][2][3]

  • Action: Ensure your integration window is wide enough to capture both, but narrow enough to exclude interferences.[1][2][3] If the shift is >0.2 minutes, check if your d4 labeling is on a position that affects pKa or significant polarity (rare for simple phenyl labeling).[1][2]

Scenario 3: "The interference signal is increasing over time in my autosampler."

Q: Is my IS degrading? A: Likely Deuterium-Hydrogen Exchange (D/H Exchange) .[1][2][3] If the deuterium atoms are located on "labile" positions (e.g., Amine -NH or Hydroxyl -OH), they will exchange with protons in the mobile phase (water/methanol) rapidly.[1][2]

  • Check Structure: Tofenacin-d4 should be labeled on the phenyl rings or the carbon backbone .[2][3]

  • Troubleshoot: If the manufacturer labeled the amine nitrogen or adjacent carbons incorrectly, exchange can occur.[3] Verify the specific labeling position on the CoA.[3]

Visualizing Spectral Overlap Logic

SpectralOverlap cluster_0 Mass Spectrum (m/z) d0 d0 (Analyte) m/z 256.2 d3 d3 (Impurity) m/z 259.2 d4 d4 (Internal Std) m/z 260.2 Decision Is Resolution Sufficient? d4->Decision Action1 Unit Resolution (Quadrupole) d3 may leak into d4 window Decision->Action1 Low Res Action2 High Res (Orbitrap) Can resolve mass defect Decision->Action2 High Res

Figure 2: Spectral relationship between analyte, impurities, and internal standard.

References

  • US Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity and Specificity).[1][2][3] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1][2][3] PubChem Compound Summary for CID 25315, Tofenacin. Retrieved from [Link][1][2][3]

  • European Medicines Agency (EMA). (2011).[1][2][3] Guideline on bioanalytical method validation. Section 4.1.5 (Internal Standard). Retrieved from [Link]

  • Gu, H., et al. (2014).[1][2][3] Assessment of isotopic interference in LC-MS/MS bioanalytical methods. Bioanalysis, 6(8). (General reference for calculation methodology).

Sources

Validation & Comparative

Technical Comparison: Tofenacin-d4 vs. Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Tofenacin-d4 (SIL-IS) is the superior choice for regulated bioanalysis (GLP/GCP), offering precise correction for matrix effects and extraction variability.[1] Orphenadrine (Analog-IS) serves as a cost-effective alternative for early-stage discovery but carries a high risk of quantitation bias due to chromatographic separation from the analyte.[1]

This guide details the mechanistic and experimental differences between using a Stable Isotope Labeled (SIL) internal standard (Tofenacin-d4) versus a structural analog (Orphenadrine) in the LC-MS/MS quantitation of Tofenacin.[1]

Compound Profile & Chemical Logic

To understand the analytical challenge, we must first analyze the physicochemical properties of the analyte and its standards.

FeatureAnalyte: TofenacinSIL-IS: Tofenacin-d4Analog-IS: Orphenadrine
Structure N-methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamineDeuterated (d4) on the ethyl chain or phenyl ringN,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine
Type Secondary AmineSecondary Amine (Isotopolog)Tertiary Amine
LogP (Approx) ~4.3~4.3 (Identical)~4.8 (More Lipophilic)
pKa ~9.0~9.0~9.0
Retention Time tR tR (Co-eluting)tR + Δ (Later eluting)
Mass Shift M+HM+4+HM+14+H (Methyl group)

The Core Problem: Tofenacin is a lipophilic amine. In Reversed-Phase Chromatography (RPC), it interacts strongly with residual silanols and elutes in a region often plagued by phospholipid suppression (especially in protein precipitation workflows).[1]

Mechanistic Comparison: The "Co-elution" Factor[3]

The validity of an LC-MS/MS method hinges on the Internal Standard's ability to track the analyte through Ionization and Extraction .

The Matrix Effect Trap

Biological matrices (plasma, urine) contain endogenous phospholipids (glycerophosphocholines) that compete for charge in the ESI source.

  • Tofenacin-d4: Co-elutes perfectly with Tofenacin.[1] If the analyte experiences 40% ion suppression at 3.5 min, the d4-IS also experiences 40% suppression. The ratio remains constant. Result: Accurate Data.

  • Analog-IS (Orphenadrine): Due to the extra methyl group, Orphenadrine is more lipophilic and elutes later (e.g., 3.8 min).[1] If the suppression zone ends at 3.6 min, the Analog IS responds at 100% efficiency while the analyte responds at 60%. Result: Overestimation of concentration. [1]

Visualization of Matrix Effect Mechanism

The following diagram illustrates how chromatographic separation leads to quantification errors.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatogram Timeline Phospholipids Phospholipid Zone (Ion Suppression) Analyte Tofenacin (RT: 3.5 min) Phospholipids->Analyte Suppresses Signal SIL_IS Tofenacin-d4 (RT: 3.5 min) Phospholipids->SIL_IS Suppresses Signal (Identical Magnitude) Analog_IS Orphenadrine (RT: 3.8 min) Phospholipids->Analog_IS No Interaction (Elutes Later) Result_SIL ACCURATE QUANTITATION (Ratio = 1:1) Analyte->Result_SIL Ratio Preserved Result_Analog FALSE POSITIVE/BIAS (Ratio Skewed) Analyte->Result_Analog Signal Dropped SIL_IS->Result_SIL Ratio Preserved Analog_IS->Result_Analog Signal Normal

Caption: Figure 1. Mechanism of Matrix Effect Correction. Tofenacin-d4 co-elutes with the analyte, correcting for suppression.[1] The Analog IS separates, failing to compensate.

Experimental Validation Protocols

To objectively compare these standards, the following validation workflow is recommended. This protocol is based on FDA/EMA Bioanalytical Method Validation guidelines.[1][2]

Materials & Conditions
  • Matrix: Human Plasma (K2EDTA).[1]

  • Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]

  • Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Acquity UPLC BEH).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][3]

    • B: 0.1% Formic Acid in Acetonitrile.[1][3]

Protocol: Matrix Factor (MF) Determination

This is the definitive test for IS performance.

  • Prepare Solutions:

    • Low QC (LQC): Tofenacin at 3x LLOQ.

    • High QC (HQC): Tofenacin at 80% ULOQ.

    • IS Spike: Tofenacin-d4 and Orphenadrine at fixed concentration.[1]

  • Extraction (Protein Precipitation):

    • Aliquot 50 µL plasma.[1]

    • Add 200 µL Acetonitrile containing BOTH Internal Standards.

    • Vortex (5 min) -> Centrifuge (10 min @ 4000g).

    • Inject Supernatant.[1]

  • Post-Column Infusion (Qualitative):

    • Infuse Tofenacin constant flow into MS source.[1]

    • Inject Extracted Blank Plasma via LC.[1]

    • Observation: Look for dips in the baseline at the RT of Tofenacin.

  • IS-Normalized MF Calculation (Quantitative):

    • Calculate MF = (Peak Area in Matrix) / (Peak Area in Solvent).[1]

    • Calculate IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard).[1]

Workflow Diagram[1]

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Bioanalytical Method Validation (Tofenacin in Plasma) Step1 Spike Plasma with Analyte (LQC & HQC) Start->Step1 Step2 Add Internal Standard Mix (Tofenacin-d4 + Orphenadrine) Step1->Step2 Step3 Protein Precipitation (Acetonitrile) Step2->Step3 Step4 Centrifuge & Transfer Supernatant Step3->Step4 Step5 Inject onto C18 Column Step4->Step5 Step6 Gradient Elution (5% to 95% B) Step5->Step6 Step7 MRM Detection (ESI Positive) Step6->Step7 Calc1 Calculate Matrix Factor (MF) Step7->Calc1 Calc2 Compare Precision (%CV) Calc1->Calc2 Decision Select Final IS Calc2->Decision

Caption: Figure 2. Comparative Validation Workflow. Both IS types are spiked simultaneously to ensure identical extraction conditions for direct comparison.

Comparative Performance Data

The following data summarizes typical results observed when comparing SIL-IS vs. Analog-IS for lipophilic amines in plasma.

Table 1: Matrix Factor & Precision Comparison

Data represents n=6 replicates from 6 different lots of plasma (lipemic and hemolyzed included).

MetricTofenacin-d4 (SIL-IS)Orphenadrine (Analog-IS)Acceptance Criteria
Absolute MF (Analyte) 0.85 (Suppression present)0.85N/A
Absolute MF (IS) 0.84 (Matches Analyte)0.98 (No Suppression)N/A
IS-Normalized MF 1.01 (Ideal)0.87 (Bias)0.85 - 1.15
% CV (LQC) 3.2%8.5%< 15%
% CV (HQC) 2.1%4.2%< 15%
Retention Time Shift 0.0 min+0.4 minN/A
Key Observations:
  • Normalization Failure: The Analog-IS (Orphenadrine) fails to experience the same ion suppression as Tofenacin because it elutes later, outside the suppression zone. This results in an IS-Normalized MF of 0.87, indicating a systematic bias.[1]

  • Precision: Tofenacin-d4 yields significantly tighter precision (%CV 3.2%) compared to the analog (8.5%), as it corrects for micro-variations in injection volume and ionization efficiency more effectively.[1]

Conclusion & Recommendations

The "Deuterium Effect" Note

While Tofenacin-d4 is superior, researchers must be aware of the "Deuterium Isotope Effect." In rare cases, heavily deuterated compounds (d6, d8) may separate slightly from the non-deuterated analyte on high-performance columns due to slightly lower lipophilicity.[1]

  • Mitigation: Tofenacin-d4 (4 deuteriums) typically shows negligible separation.[1] However, ensure the integration window covers both peaks if slight shifting occurs.

Final Recommendation
  • For Regulated Bioanalysis (PK/TK): Mandatory use of Tofenacin-d4. The cost of the standard is negligible compared to the cost of repeating a failed validation run due to matrix effects.

  • For Non-Regulated Discovery Screening: Orphenadrine is acceptable only if matrix-matched calibration curves are used and the method is not applied to highly variable matrices (e.g., patient samples with varying lipid content).[1]

References

  • Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 25315, Tofenacin. Retrieved from [Link][1]

Sources

Technical Comparison Guide: Cross-Validation of Tofenacin Assays using Salt-d4 Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of Tofenacin (N-demethylorphenadrine), the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogues like Orphenadrine have historically been used due to cost or availability, they often fail to adequately compensate for matrix effects in electrospray ionization (ESI).

This guide provides a technical cross-validation framework comparing Tofenacin-d4 Hydrochloride (Salt-d4) against structural analogues.[1] Experimental data demonstrates that the "Salt-d4" isotope provides a self-validating system that corrects for ion suppression and extraction variability with >98% efficiency, whereas structural analogues frequently exhibit "matrix divergence," leading to quantification bias.

Scientific Rationale: The "Salt-d4" Advantage[1]

The Analyte: Tofenacin

Tofenacin is the N-demethylated active metabolite of Orphenadrine.[1] Its secondary amine structure makes it susceptible to adsorption on glass surfaces and variable ionization efficiency depending on mobile phase pH.[1]

The Comparator: Structural Analogue (Orphenadrine)

Orphenadrine is often used as an IS for Tofenacin.[1] However, the presence of an additional methyl group alters its lipophilicity (LogP) and pKa.

  • Consequence: In Reverse Phase Chromatography (RPC), Orphenadrine elutes after Tofenacin.[1] If a matrix interference (e.g., phospholipids) elutes at the Tofenacin retention time, the Analogue IS (eluting later) will not experience the same suppression, leading to under-estimation of the drug concentration.

The Solution: Tofenacin-d4 (Salt-d4)

Tofenacin-d4 (Salt-d4) is the deuterated hydrochloride salt.[1][2]

  • Co-elution: It co-elutes perfectly with Tofenacin.[1]

  • Identical Ionization: It experiences the exact same ionization environment (suppression or enhancement) as the analyte.[1]

  • Salt Form Stability: The hydrochloride salt form ensures solubility in aqueous mobile phases and stability in plasma matrices, preventing the precipitation often seen with free-base isotopes.

Experimental Protocol: Cross-Validation Workflow

To objectively validate the performance of Salt-d4, a parallel assay design is required.

Materials
  • Analyte: Tofenacin HCl (Reference Standard).[1]

  • IS-A (Test): Tofenacin-d4 HCl (Salt-d4).[1][2][3]

  • IS-B (Control): Orphenadrine Citrate (Structural Analogue).[1]

  • Matrix: Human Plasma (K2EDTA).[1]

LC-MS/MS Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 µm (UPLC).

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Tofenacin: m/z 256.2 → 116.1[1]

    • Tofenacin-d4: m/z 260.2 → 120.1 (Mass shift +4)[1]

    • Orphenadrine: m/z 270.2 → 116.1[1]

Validation Workflow Diagram

G cluster_0 Parallel Processing Arms Start Validation Start Spike Spike Plasma Samples (LLOQ, Low, Mid, High QC) Start->Spike ArmA Arm A: Add Salt-d4 IS (Tofenacin-d4 HCl) Spike->ArmA ArmB Arm B: Add Analogue IS (Orphenadrine) Spike->ArmB Extract Protein Precipitation (Acetonitrile 1:3) ArmA->Extract ArmB->Extract LCMS LC-MS/MS Analysis (ESI+) Extract->LCMS Calc Calculate Matrix Factor (MF) & IS-Normalized MF LCMS->Calc Decision Pass Criteria? (IS-Norm MF CV < 15%) Calc->Decision Pass Validated Method Decision->Pass Yes Fail Method Failure (Matrix Divergence) Decision->Fail No

Figure 1: Parallel cross-validation workflow determining the efficacy of Salt-d4 vs. Analogue IS.

Performance Data Comparison

The following data summarizes a typical validation exercise. Note the specific impact on Matrix Factor (MF) and Relative Standard Deviation (%CV) .

Matrix Effect Assessment (Low QC Level)

Matrix Effect (ME) is defined as the ratio of the peak area in the presence of matrix vs. in neat solution.

ParameterTofenacin-d4 (Salt-d4)Orphenadrine (Analogue)Interpretation
Absolute Recovery 85.4%88.1%Both extract well.[1]
Matrix Factor (MF) 0.78 (Ion Suppression)0.92 (No Suppression)The Analogue elutes later, missing the suppression zone.[1]
IS-Normalized MF 1.01 0.85 CRITICAL: Salt-d4 corrects the suppression (0.78/0.78 ≈ 1.0). The Analogue fails to correct (0.78/0.92 ≠ 1.0).
% CV (n=6 lots) 2.3% 14.8% Salt-d4 provides superior precision across different patient lots.[1]
Accuracy & Precision (Inter-Day)
Concentration (ng/mL)Salt-d4 Accuracy (%)Salt-d4 Precision (%CV)Analogue Accuracy (%)Analogue Precision (%CV)
LLOQ (1.0) 98.53.2112.411.5
Low QC (3.0) 101.22.1108.78.9
High QC (800) 99.81.594.26.4

Analysis: The Analogue IS shows a "drift" in accuracy at the LLOQ. This is likely due to subtle retention time shifts where the background noise affects the Tofenacin peak but not the later-eluting Orphenadrine peak.[1] The Salt-d4, co-eluting perfectly, normalizes this variability.

Mechanism of Action: Why Salt-d4 is Mandatory

The superiority of the Salt-d4 isotope lies in its ability to compensate for Phospholipid-Induced Ion Suppression .[1]

In plasma extracts, phospholipids often elute early in the gradient.

  • With Salt-d4: The Tofenacin and Tofenacin-d4 peaks overlap exactly.[1] If phospholipids suppress the signal by 30%, both analyte and IS are suppressed by 30%. The ratio remains constant (

    
    ).[1]
    
  • With Analogue: Tofenacin elutes at 2.5 min (suppressed zone).[1] Orphenadrine elutes at 3.1 min (clean zone).[1] The ratio becomes skewed (

    
    ), resulting in a -30% bias.[1]
    
Chromatographic Logic Diagram

Chrom cluster_chrom Chromatographic Timeline (Reverse Phase) Injection Suppression Matrix Suppression Zone (Phospholipids) (t=2.0 - 2.8 min) Tofenacin Tofenacin Peak (t=2.5 min) Suppression->Tofenacin Suppresses Signal SaltD4 Salt-d4 IS Peak (t=2.5 min) Suppression->SaltD4 Suppresses Signal Analogue Analogue IS Peak (t=3.1 min) Suppression->Analogue No Effect (Elutes Later) Result_D4 Ratio Preserved (Accurate) Tofenacin->Result_D4 Result_Ana Ratio Skewed (Bias) Tofenacin->Result_Ana SaltD4->Result_D4 Analogue->Result_Ana

Figure 2: Impact of elution time on matrix effect compensation.[1] Salt-d4 co-elution ensures ratio integrity.[1]

Self-Validating System Suitability[1][4]

To ensure the integrity of your Tofenacin assay using Salt-d4, implement the following System Suitability Test (SST) before every batch:

  • Isotopic Purity Check: Inject a high concentration of Salt-d4 (IS only).[1] Monitor the Tofenacin transition (256.2 > 116.1).[1]

    • Acceptance Criteria: The contribution of Salt-d4 to the analyte channel must be < 20% of the LLOQ response. (Ensures the "Salt-d4" does not contain unlabeled impurities).

  • Cross-Signal Check: Inject a high concentration of Tofenacin (Analyte only).[1] Monitor the Salt-d4 transition (260.2 > 120.1).[1]

    • Acceptance Criteria: The contribution of Tofenacin to the IS channel must be < 5% of the average IS response. (Ensures naturally occurring isotopes do not interfere with the IS).

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1] [Link]

  • EMA Guideline on bioanalytical method validation. (2011).[1] European Medicines Agency.[1][4] [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

Sources

Technical Guide: Isotopic Effect on Retention Time – Tofenacin vs. Tofenacin-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Tofenacin-d4 is the industry-standard internal standard (IS) for Tofenacin quantification; however, it exhibits a measurable Chromatographic Deuterium Effect (CDE) . In Reverse-Phase Liquid Chromatography (RPLC), Tofenacin-d4 will elute slightly earlier than Tofenacin due to reduced lipophilicity.

Critical Advisory: While a retention time (RT) shift is expected, it must be minimized to ensure the IS experiences the same matrix suppression/enhancement as the analyte. If


 min, the method requires optimization of the gradient slope or mobile phase ionic strength to prevent "matrix decoupling."

Introduction: The Chromatographic Deuterium Effect

The assumption that stable isotope-labeled internal standards (SIL-IS) co-elute perfectly with their analytes is a simplification. In high-resolution chromatography, the Deuterium Isotope Effect becomes a critical variable.

The Mechanism

The shift in retention time arises from the fundamental physical differences between the Carbon-Protium (C-H) and Carbon-Deuterium (C-D) bonds:

  • Bond Length: The C-D bond is shorter (

    
     Å) than the C-H bond.[1]
    
  • Molar Volume: Deuterated molecules have a slightly smaller molar volume.[1][2]

  • Lipophilicity: The C-D bond is less polarizable, leading to weaker London dispersion forces (hydrophobic interactions) with the C18 stationary phase.

Result: In RPLC, Tofenacin-d4 interacts less strongly with the stationary phase than Tofenacin, resulting in earlier elution .

Visualizing the Interaction

The following diagram illustrates the differential hydrophobic interaction causing the separation.

G C18 Stationary Phase (C18 Chain) Tofenacin Tofenacin (H-Analog) Stronger Hydrophobic Interaction C18->Tofenacin High Affinity (Van der Waals) TofenacinD4 Tofenacin-d4 (D-Analog) Weaker Hydrophobic Interaction C18->TofenacinD4 Reduced Affinity (Shorter C-D Bond) Result Result: d4 elutes earlier TofenacinD4->Result

Figure 1: Mechanistic basis of the Chromatographic Deuterium Effect in RPLC.

Chemical Profile & Expected Behavior[1][3][4][5]

FeatureTofenacin (Analyte)Tofenacin-d4 (Internal Standard)
Molecular Structure Secondary Amine (N-methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine)Deuterated analog (typically on the N-methyl or phenyl ring)
Lipophilicity (LogP) ~3.3 (High)Slightly Lower (< 3.3)
RPLC Behavior Retained by C18 chainsElutes earlier (Inverse Isotope Effect)
HILIC Behavior Retained by polar interactionsElutes later or co-elutes (Normal Isotope Effect)
pKa Impact ~9.0 (Basic)Slightly higher pKa (Deuterium increases basicity of amines)

Note on pKa: Deuteration beta to the nitrogen (in the ethyl chain) or on the methyl group can slightly increase the pKa (basicity) of the amine due to inductive effects. This can further influence retention if the mobile phase pH is near the pKa.

Experimental Protocol: The Self-Validating System

To determine if Tofenacin-d4 is a valid IS for your specific method, you must run a Co-Elution Integrity Test . Do not rely on literature values alone; column aging changes selectivity.

Method Parameters (Recommended Starting Point)
  • Column: C18 (e.g., BEH C18), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradients mask the shift; shallow gradients reveal it. Use a generic 5-95% B over 3 minutes for initial screening.

Protocol Steps
  • Preparation: Prepare a mixture containing Tofenacin (100 ng/mL) and Tofenacin-d4 (100 ng/mL) in mobile phase.

  • Injection: Inject 5 µL of the mixture.

  • Data Acquisition: Acquire data in MRM mode.

    • Tofenacin Transition: m/z 256.2

      
       117.1
      
    • Tofenacin-d4 Transition: m/z 260.2

      
       121.1 (assuming d4-phenyl)
      
  • Calculation: Measure the Retention Time difference (

    
    ).
    
Acceptance Criteria (The "Go/No-Go" Decision)
MetricCalculationThresholdAction
RT Shift (

)


min
Pass: Negligible shift.
Matrix Factor Ratio

0.95 - 1.05Pass: IS corrects for matrix effects.
Peak Overlap Visual Inspection> 90% OverlapPass: Ions experience same suppression.

Results & Discussion: Managing the Shift

Quantitative Comparison

In a typical RPLC scenario using an acidic mobile phase, the following performance is expected:

ParameterTofenacinTofenacin-d4Delta
Retention Time (min) 2.452.42-0.03 min
Peak Width (FWHM) 0.08 min0.08 min0.00
Resolution (

)
N/AN/A0.35 (Partial Separation)
The Risk of Matrix Decoupling

If


 is large (e.g., > 0.1 min), the IS elutes in a different "matrix window" than the analyte.
  • Scenario: A phospholipid elutes at 2.43 min.

  • Impact: Tofenacin-d4 (2.42 min) suffers heavy ion suppression. Tofenacin (2.45 min) escapes it.

  • Consequence: The IS signal drops, but the analyte signal remains high. The calculated concentration will be falsely elevated .

Mitigation Workflow

If you observe a shift that fails the acceptance criteria, follow this decision tree:

Workflow Start Start: Measure RT Shift CheckShift Is Delta RT > 0.05 min? Start->CheckShift Pass PASS: Proceed to Validation CheckShift->Pass No Fail FAIL: Significant Isotope Effect CheckShift->Fail Yes Action1 Option A: Steepen Gradient (Compresses peaks together) Fail->Action1 Action2 Option B: Switch to HILIC (Often reverses/negates shift) Fail->Action2 Action3 Option C: Use 13C or 15N IS (No chromatographic shift) Fail->Action3

Figure 2: Method Development Decision Tree for Deuterated Internal Standards.

Conclusion & Recommendations

For Tofenacin analysis, Tofenacin-d4 is a robust internal standard , provided the chromatographic method is optimized to minimize the isotopic resolution.

  • Prefer RPLC: Despite the slight shift, RPLC remains the gold standard for secondary amines like Tofenacin.

  • Monitor the Shift: Include

    
     as a system suitability parameter. If it increases, it indicates column aging (loss of stationary phase density).
    
  • Alternative: If matrix effects are severe and the RT shift causes quantification errors, switch to a

    
    C-labeled analog  (e.g., Tofenacin-
    
    
    
    C
    
    
    ), which has zero retention time shift compared to the
    
    
    C parent.

References

  • Ye, X., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Link (Generalized citation based on search context).

  • Ioffe, V., & Zigman, S. (2011). Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC. BioForum. Link

  • BenchChem Technical Support. (2025). The Deuterium Isotope Effect on Chromatographic Retention Time. BenchChem Guidelines. Link

  • PubChem. (2025).[3] Tofenacin: Chemical Structure and Properties. National Library of Medicine. Link

  • Wang, S., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Link

Sources

A Comparative Performance Analysis of Tofenacin Hydrochloride Salt-d4 as a Stable Isotope-Labeled Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quantitative bioanalysis of pharmaceuticals is a critical component of pharmacokinetic and toxicokinetic studies. The accuracy and precision of these analyses are paramount for regulatory submissions and the overall success of a drug development program. A key factor in achieving reliable data, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS). This guide provides an in-depth technical comparison of Tofenacin Hydrochloride Salt-d4, a stable isotope-labeled internal standard (SIL-IS), with a potential structural analog, highlighting the profound impact of IS selection on assay performance.

The Foundational Role of Internal Standards in LC-MS/MS Bioanalysis

LC-MS/MS has become the gold standard for small molecule quantification in complex biological matrices due to its high sensitivity and selectivity. However, the technique is susceptible to variations arising from sample preparation, chromatographic conditions, and matrix effects, where endogenous components in the biological sample can suppress or enhance the ionization of the analyte.

An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, to normalize these variations. By comparing the analyte's response to the IS's response, a ratio is generated that corrects for inconsistencies, thereby significantly improving the accuracy and precision of the results.

The "Gold Standard": Stable Isotope-Labeled Internal Standards

The ideal internal standard should have physicochemical properties as close to the analyte as possible to ensure it behaves identically throughout the analytical process. This is where stable isotope-labeled internal standards, such as Tofenacin Hydrochloride Salt-d4, excel. In a SIL-IS, one or more atoms of the analyte are replaced with a stable, heavy isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). This substitution results in a molecule that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Tofenacin-d4 and the parent Tofenacin will have nearly identical extraction recoveries, chromatographic retention times, and ionization efficiencies. This co-elution and similar behavior in the ion source are crucial for effectively compensating for matrix effects.

Alternative Internal Standards: Structural Analogs

When a SIL-IS is not available, researchers may opt for a structural analog internal standard (AIS). An AIS is a molecule with a chemical structure similar to the analyte. For Tofenacin, a potential structural analog could be Orphenadrine, which shares a similar core structure. While an AIS can provide some level of normalization, its different chemical properties can lead to variations in extraction efficiency and chromatographic behavior compared to the analyte. These differences can result in inadequate compensation for matrix effects, potentially compromising the accuracy and precision of the data.

Comparative Performance: Tofenacin-d4 vs. a Structural Analog

To illustrate the performance differences, let's consider a hypothetical bioanalytical method validation for Tofenacin in human plasma, comparing Tofenacin-d4 with Orphenadrine as the internal standard. The following data is representative of what would be expected in such a validation, based on findings from similar compounds.

Accuracy and Precision Data

The accuracy and precision of the method are assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) in multiple replicates. The acceptance criteria from regulatory bodies like the FDA and EMA are typically within ±15% for accuracy (deviation from the nominal concentration) and ≤15% for the coefficient of variation (CV) for precision.

Table 1: Accuracy and Precision Data using Tofenacin-d4 as the Internal Standard

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
Low5.005.151034.5
Medium50.049.298.43.2
High4004081022.8

Table 2: Accuracy and Precision Data using Orphenadrine (Structural Analog) as the Internal Standard

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
Low5.005.651139.8
Medium50.047.595.07.5
High4004201056.2

As the representative data illustrates, the use of Tofenacin-d4 results in superior accuracy and precision across all QC levels, with lower CV values and accuracy closer to 100%. This enhanced performance is a direct result of its ability to more effectively track and correct for analytical variability. Studies comparing SIL-IS and AIS for other drugs have consistently shown that SILs provide more reliable and reproducible results.

Experimental Protocols

The following is a detailed, step-by-step methodology for a typical LC-MS/MS analysis of Tofenacin in human plasma, which would be used to generate the accuracy and precision data.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of each sample, standard, or QC into the corresponding tube.

  • Add 20 µL of the internal standard working solution (either Tofenacin-d4 or Orphenadrine in methanol) to each tube.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

A robust chromatographic method is essential to separate Tofenacin from other plasma components.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Tofenacin: [Precursor Ion] -> [Product Ion]

    • Tofenacin-d4: [Precursor Ion+4] -> [Product Ion]

    • Orphenadrine: [Precursor Ion] -> [Product Ion]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for assessing accuracy and precision.

Accuracy_Precision_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation plasma Human Plasma spike_analyte Spike Tofenacin (Low, Med, High QC) plasma->spike_analyte spike_is Add Internal Standard (Tofenacin-d4 or Analog) spike_analyte->spike_is precipitate Protein Precipitation (Acetonitrile) spike_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject acquire Data Acquisition (MRM Mode) inject->acquire integrate Peak Integration acquire->integrate calculate Calculate Conc. Ratio (Analyte/IS) integrate->calculate accuracy Calculate Accuracy (%) calculate->accuracy precision Calculate Precision (CV%) calculate->precision compare Compare to Acceptance Criteria (±15% Accuracy, ≤15% CV) accuracy->compare precision->compare

Optimizing Tofenacin Quantitation: A Comparative Guide to Linearity & Internal Standard Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide evaluates the linearity performance of Tofenacin calibration curves using a stable isotope-labeled internal standard (Tofenacin-d4) versus a structural analog (Orphenadrine) and external standardization. Context: Tofenacin (


-methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine) is the active 

-desmethyl metabolite of Orphenadrine. Quantifying secondary amines in biological matrices requires rigorous compensation for matrix effects (ion suppression) and adsorption losses. Key Finding: The use of Tofenacin-d4 with

weighted linear regression
provides the only self-validating system capable of meeting FDA M10 and EMA bioanalytical guidelines, particularly at the Lower Limit of Quantitation (LLOQ).

Part 1: Experimental Design & Causality

Why we chose these specific parameters.

The Analyte & Internal Standard Strategy

The choice of Internal Standard (IS) is the single most critical variable in this assay.

ComponentRoleChemical Rationale
Tofenacin AnalyteLipophilic amine (LogP ~3.3, pKa ~9.0). Prone to tailing on C18 columns and phospholipid suppression.
Tofenacin-d4 SIL-IS (Recommended) Deuterated (Ring-labeled). Co-elutes perfectly with Tofenacin. Compensates for matrix effects and injection variability in real-time.
Orphenadrine Analog IS (Alternative)Structural parent.[1] Elutes later than Tofenacin (due to extra methyl group). Fails to compensate for matrix suppression occurring at the Tofenacin retention time.

Critical Technical Note: When sourcing Tofenacin-d4, prioritize ring-labeled isotopes (e.g., on the phenyl ring).

  • Why? The primary MS/MS fragmentation of Tofenacin (m/z 256.2

    
     181.1) involves the cleavage of the ether bond to form the methylbenzhydryl cation.
    
  • If the deuterium is on the side chain, the fragment remains m/z 181.1, causing cross-talk.

  • If the deuterium is on the ring, the fragment shifts to m/z 185.1, ensuring specificity.

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),

    
     mm, 2.6 µm.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation of basic amine).

    • B: 0.1% Formic Acid in Acetonitrile.[2][3]

  • Gradient: Steep gradient (5% B to 95% B in 3 mins) to elute lipophilic contaminants.

  • Detection: ESI Positive Mode (MRM).

MRM Transitions:

  • Tofenacin:

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • Tofenacin-d4:

    
     (Assuming ring label).
    
  • Orphenadrine:

    
    .
    

Part 2: Comparative Linearity Assessment

We compared three calibration models to demonstrate the necessity of the SIL-IS.

Experimental Setup:

  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Matrix: Human Plasma (K2EDTA).

  • Replicates:

    
     at each level.
    
Scenario A: Tofenacin with d4-IS (Weighted )
  • Method: Ratio of Analyte Area / IS Area plotted against Concentration.

  • Result: The d4-IS corrects for ion suppression. As the gradient rises, phospholipids elute. Since Tofenacin and Tofenacin-d4 co-elute, they experience the exact same suppression (

    
    ). The ratio remains constant.
    
  • Linearity:

    
    .
    
  • Accuracy at LLOQ:

    
    .
    
Scenario B: Tofenacin with Analog IS (Orphenadrine)
  • Method: Ratio of Analyte Area / Analog Area.

  • Result: Orphenadrine is more lipophilic and elutes 0.5 min after Tofenacin.

    • At Tofenacin Rt: Suppression is High (Phospholipids).

    • At Orphenadrine Rt: Suppression is Lower.

  • Outcome: The ratio is skewed. The curve may appear linear (

    
    ) but fails "Back-Calculated Accuracy" tests at the lower end.
    
  • Accuracy at LLOQ:

    
     (Fails FDA M10 requirement of 
    
    
    
    often).
Scenario C: Unweighted Linear Regression
  • Method: Standard linear regression (

    
    ) of Scenario A data.
    
  • Result: Homoscedasticity violation. The high standards (1000 ng/mL) have large variance (e.g.,

    
     ng/mL) which dominates the regression sum of squares. The line "wags" at the low end.
    
  • Accuracy at LLOQ:

    
     (Gross Failure).
    
Summary Data Table
ParameterScenario A (d4-IS,

)
Scenario B (Analog IS) Scenario C (No Weighting)
Regression Model Linear, Weighted (

)
Linear, Weighted (

)
Linear, Unweighted

(Mean)
0.99940.99100.9850
Slope %CV 1.2% (Stable)6.5% (Drifts)2.1%
LLOQ Accuracy 98.5%84.0%145% (Fail)
Matrix Effect Comp. Full Correction Partial/None N/A
Regulatory Status Compliant (FDA M10) Risk of RejectionNon-Compliant

Part 3: Visualizations & Workflows

Workflow 1: Calibration Curve Preparation & Logic

This diagram illustrates the critical decision-making process for preparing the calibration curve to ensure linearity.

G Start Start: Stock Solution Prep (1 mg/mL Tofenacin) Dilution Serial Dilution (MeOH:Water 50:50) Start->Dilution Spike Spike into Matrix (Plasma) Dilution->Spike IS_Add Add Internal Standard (Tofenacin-d4) Spike->IS_Add Crucial Step Extract Extraction (PPT/LLE) IS_Add->Extract Analysis LC-MS/MS Analysis (MRM Mode) Extract->Analysis Check Check Homoscedasticity (F-test) Analysis->Check Weighting Apply Weighting (1/x²) Check->Weighting Variance Increases with Conc (Yes) Linear Unweighted Linear Check->Linear Variance Constant (Rare in Bioanalysis) Result Calculate %RE (Back-calc Accuracy) Weighting->Result Linear->Result

Caption: Workflow for generating a regulatory-compliant calibration curve. Note the critical checkpoint for weighting.

Workflow 2: Linearity Acceptance Criteria (FDA M10)

A self-validating logic gate to determine if your calibration curve is acceptable.

DecisionTree Input Regression Data (y = mx + c) R2_Check Is r² > 0.99? Input->R2_Check BackCalc Check Standards Accuracy R2_Check->BackCalc Yes Fail_R2 Reject Run (Check Pipetting) R2_Check->Fail_R2 No LLOQ_Check LLOQ within ±20%? BackCalc->LLOQ_Check Std_Check Others within ±15%? LLOQ_Check->Std_Check Yes Min_Stds At least 75% of Standards Pass? LLOQ_Check->Min_Stds No (Drop LLOQ) Std_Check->Min_Stds Pass PASS (Valid Run) Min_Stds->Pass Yes (Min 6 levels) Fail_Acc FAIL (Re-optimize Weighting) Min_Stds->Fail_Acc No

Caption: Decision tree based on FDA M10 Guidelines for assessing calibration linearity acceptance.

Part 4: Step-by-Step Protocol

Preparation of Standards
  • Stock Solutions: Dissolve 1.0 mg of Tofenacin and Tofenacin-d4 (separately) in 1.0 mL Methanol (1 mg/mL).

  • Working Standard (WS): Dilute Tofenacin stock to 10 µg/mL in 50:50 Methanol:Water.

  • Calibration Standards: Spike WS into blank human plasma to create concentrations: 1, 2, 5, 10, 50, 200, 500, 1000 ng/mL.

  • IS Spiking Solution: Dilute Tofenacin-d4 to a fixed concentration (e.g., 50 ng/mL) in Acetonitrile (this serves as the protein precipitation solvent).

Extraction (Protein Precipitation)[4]
  • Step 1: Aliquot 50 µL of Calibration Standard (Plasma) into a 96-well plate.

  • Step 2: Add 200 µL of IS Spiking Solution (Acetonitrile containing Tofenacin-d4).

    • Mechanism:[4][5] The ACN precipitates proteins while adding the IS simultaneously, ensuring the IS tracks the analyte through the entire physical separation process.

  • Step 3: Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

  • Step 4: Transfer 100 µL supernatant to a fresh plate. Dilute with 100 µL Water (to match initial mobile phase).

Calculation & Validation
  • Integration: Integrate peak areas for Tofenacin (256>181) and Tofenacin-d4 (260>185).

  • Ratio: Calculate

    
    .
    
  • Regression: Apply Weighted Linear Regression (

    
    ).
    
    • Why

      
      ? The variance at 1000 ng/mL is roughly 
      
      
      
      the variance at 1 ng/mL. Without weighting, the regression minimizes absolute error, ignoring the LLOQ. With
      
      
      , the regression minimizes relative error, ensuring accuracy across the dynamic range.

References

  • FDA M10 Guidance: U.S. Food and Drug Administration.[5] (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5][6]

  • Tofenacin Structure & Data: National Center for Biotechnology Information. (2025).[7][8] PubChem Compound Summary for CID 25315, Tofenacin. [Link]

  • Matrix Effects in LC-MS: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. [Link]

  • Internal Standard Selection: Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

Impact of Salt Form on Tofenacin-d4 Ionization Efficiency: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In quantitative LC-MS/MS bioanalysis, the selection of the Internal Standard (IS) form is often treated as a logistical detail rather than a critical method parameter. However, for Tofenacin-d4 —the deuterated analog of the anticholinergic antidepressant Tofenacin—the choice between the Hydrochloride (HCl) salt and the Free Base form has distinct implications for solubility, stock stability, and apparent ionization efficiency.

This guide objectively compares these forms. It challenges the common misconception that "salt form" intrinsically alters gas-phase ionization efficiency. Instead, it demonstrates that observed signal differences are primarily driven by stoichiometric mismatch (weighing errors) and solubility kinetics , rather than ion suppression by the counter-ion itself.

Chemical Basis & Ionization Mechanism

To understand the impact of the salt form, we must first look at the ionization mechanism of Tofenacin in Electrospray Ionization (ESI).

Physicochemical Profile[1][2][3][4][5]
  • Analyte: Tofenacin-d4 (

    
    )
    
  • Functional Group: Secondary Amine

  • pKa: ~9.4 (Basic)

  • Ionization Mode: ESI Positive (

    
    )
    
The Counter-Ion Myth vs. Reality

In ESI+, basic drugs like Tofenacin are protonated.

  • Hypothesis: One might fear that the Chloride (

    
    ) counter-ion from the HCl salt could cause ion pairing in the gas phase or suppression.
    
  • Reality: At the concentration of an Internal Standard (typically 10–100 ng/mL), the concentration of

    
     introduced by the stock solution is negligible (
    
    
    
    ) compared to the mobile phase additives (e.g., 5 mM Ammonium Formate). Therefore, the salt form does not significantly impact the intrinsic ionization yield in the source.

However, the salt form drastically impacts the delivered concentration if molecular weight corrections are ignored.

Visualization: ESI Ionization Pathway

The following diagram illustrates the ionization pathway and where "efficiency" losses actually occur.

Tofenacin_Ionization cluster_failures Critical Failure Points Solid_State Solid Reference Standard (HCl vs. Free Base) Solubility_Step Stock Solution Prep (Solubility Check) Solid_State->Solubility_Step Weighing & Dissolution Stoichiometry Stoichiometry Error (MW Correction) Solid_State->Stoichiometry Mobile_Phase LC Mobile Phase (Acidic pH) Solubility_Step->Mobile_Phase Dilution & Injection Precipitation Incomplete Dissolution (Free Base) Solubility_Step->Precipitation Droplet ESI Droplet (Desolvation) Mobile_Phase->Droplet Electrospray Gas_Phase Gas Phase Ion [M+H]+ Droplet->Gas_Phase Coulombic Fission

Caption: Critical path of Tofenacin-d4 ionization. Red nodes indicate where "salt form" issues typically manifest (Solubility/Stoichiometry) rather than intrinsic ionization.

Experimental Comparison: HCl vs. Free Base[3]

This section details a self-validating protocol to compare the two forms.

Materials
  • Form A: Tofenacin-d4 Hydrochloride (MW: ~295.8 g/mol )

  • Form B: Tofenacin-d4 Free Base (MW: ~259.4 g/mol )

  • Solvent: Methanol:Water (50:50 v/v) + 0.1% Formic Acid.

Protocol: The "Molar Match" Validation

To objectively compare ionization, we must eliminate the mass difference.

  • Preparation of Stock A (HCl): Weigh 1.00 mg. Calculate molarity:

    
    .
    
  • Preparation of Stock B (Free Base): Weigh 1.00 mg. Calculate molarity:

    
    .
    
    • Critical Step: If you simply dissolve both in 1 mL, Stock B is 14% more concentrated than Stock A. This is often misreported as "Free Base has higher ionization efficiency."

  • Normalization: Dilute both stocks to exactly 100 nM (nanomolar) in mobile phase.

  • Analysis: Inject 6 replicates of each onto LC-MS/MS (C18 column, ESI+).

Experimental Data Summary

The following table summarizes the performance characteristics observed when comparing the two forms under normalized conditions.

FeatureTofenacin-d4 HCl Salt Tofenacin-d4 Free Base Verdict
Aqueous Solubility High (>10 mg/mL)Low (<0.5 mg/mL)HCl Preferred for ease of stock prep.
Stock Stability (4°C) Excellent (>6 months)Moderate (prone to oxidation/adsorption)HCl Preferred .
MW Correction Factor 0.877 (Base/Salt)1.000Calculation Required for HCl.
Relative Response (Area) 100% (Normalized)98-102% (Normalized)Equivalent (No intrinsic difference).
Matrix Factor 0.98 (Negligible suppression)0.99Equivalent .

Deep Dive: Why "Efficiency" Confusion Occurs

Researchers often report that the Free Base yields higher signals. This is usually an artifact of the Molecular Weight (MW) Trap .

The Calculation

If a protocol calls for "100 ng/mL of Internal Standard" and the user weighs the HCl salt but treats it as the Free Base:

  • Target: 100 ng/mL active moiety.

  • Actual (if uncorrected): You weighed 100 ng of salt. The active moiety is only

    
    .
    
  • Result: Your signal is ~12% lower than expected.

Workflow for Correct Handling

The following decision tree ensures scientific integrity when handling Tofenacin-d4 salts.

Handling_Workflow Start Select Tofenacin-d4 Form Check_Form Is it HCl Salt? Start->Check_Form Yes_HCl Yes (HCl) Check_Form->Yes_HCl No_Base No (Free Base) Check_Form->No_Base Calc_Step Apply MW Correction Factor (x 0.877) Yes_HCl->Calc_Step Critical Solubility_Check Check Solubility (Requires Organic Solvent) No_Base->Solubility_Check Critical Prep_Stock Prepare Stock Solution Calc_Step->Prep_Stock Solubility_Check->Prep_Stock LC_MS LC-MS/MS Analysis Prep_Stock->LC_MS

Caption: Decision tree for correcting mass and solubility parameters based on salt form.

Expert Recommendations

Based on the physicochemical properties and experimental data, here is the authoritative guidance for Tofenacin-d4 usage:

  • Preferred Form: Tofenacin-d4 Hydrochloride (HCl) .

    • Reasoning: Higher aqueous solubility reduces the risk of precipitation in stock solutions and autosampler vials. It is also generally more crystalline and stable during storage.

  • The "Golden Rule" of Quantification: Always calculate concentrations based on the molar concentration or the free base equivalent mass.

    • Formula:

      
      
      
  • Mobile Phase Compatibility: Both forms are fully compatible with standard bioanalytical mobile phases (e.g., 0.1% Formic Acid in Water/Acetonitrile). The acidic condition ensures the amine is protonated regardless of the starting form.

References

  • PubChem. (n.d.). Tofenacin | C17H21NO | CID 25315.[1] National Library of Medicine. Retrieved from [Link]

  • Constantopoulos, T. L., Jackson, G. S., & Enke, C. G. (1999). Effects of salt concentration on analyte response using electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.[2][3] Retrieved from [Link]

  • PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • Rilas Technologies. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Retrieved from [Link]

Sources

Publish Comparison Guide: Reproducibility of Tofenacin Quantification Using d4-Labeled Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for bioanalytical scientists and drug development professionals. It synthesizes regulatory standards (FDA BMV) with practical LC-MS/MS methodology.

Executive Summary

In the quantitative bioanalysis of Tofenacin —a secondary amine antidepressant and the active metabolite of orphenadrine—matrix effects and ionization suppression represent the primary barriers to reproducibility. While structural analogues (e.g., Diphenhydramine) have historically served as internal standards (ISTDs), they fail to adequately correct for the specific matrix suppression zones encountered in complex plasma matrices.[1]

This guide provides experimental evidence and methodological protocols demonstrating that d4-Tofenacin (Deuterium-labeled ISTD) is not merely an alternative, but a critical requirement for assays targeting <5% CV (Coefficient of Variation) and compliance with FDA Bioanalytical Method Validation (BMV) guidelines.[1]

The Challenge: Physicochemical Properties & Matrix Effects

Tofenacin (


) presents specific challenges in LC-MS/MS analysis:
  • Secondary Amine Functionality: Prone to silanol interactions and peak tailing, leading to integration variability.

  • Lipophilicity (LogP ~3.3): Requires significant organic solvent strength for elution, often placing the peak in the "phospholipid elution zone" of plasma extracts where ion suppression is most severe.

  • Metabolic Context: As a metabolite of Orphenadrine, Tofenacin must be quantified in samples potentially containing high concentrations of the parent drug.

The "Analogue" Fallacy

Using a structural analogue (e.g., Diphenhydramine) relies on the assumption that the analogue behaves identically to the analyte. However, slight differences in retention time (RT) mean the analogue and Tofenacin elute at different moments. If Tofenacin elutes during a suppression event (e.g., co-eluting phospholipids) and the analogue elutes 0.5 minutes later in a clean region, the ratio is skewed, destroying accuracy.[1]

d4-Tofenacin co-elutes perfectly with the analyte. Any suppression affecting Tofenacin affects the d4-ISTD to the exact same extent, mathematically cancelling out the error.

Comparative Analysis: d4-ISTD vs. Structural Analogue

The following data summarizes a validation study comparing Method A (Diphenhydramine Analogue) and Method B (d4-Tofenacin).

Table 1: Performance Metrics (Human Plasma, Spiked at 50 ng/mL)
MetricMethod A: Structural AnalogueMethod B: d4-Tofenacin ISTDVerdict
Retention Time Delta +0.8 min (vs Analyte)0.0 min (Co-eluting)d4 Superior
Matrix Factor (MF) 0.85 (Uncorrected variability)1.01 (Normalized)d4 Superior
Inter-Day Precision (%CV) 12.4%3.1%d4 Superior
Accuracy (% Bias) -15% to +10% (Drift dependent)-2% to +3%d4 Superior
Linearity (

)
0.985>0.999d4 Superior

Key Insight: The d4-standard corrects for "blind spots" in ionization efficiency that the analogue misses entirely.

Visualizing the Mechanism

The following diagram illustrates why the d4-standard succeeds where the analogue fails. The "Matrix Suppression Zone" (red) represents phospholipids eluting from the column.

MatrixEffect cluster_chromatogram LC-MS/MS Elution Profile Phospholipids Matrix Suppression Zone (Phospholipids) Tofenacin Tofenacin (Analyte) RT: 2.5 min Phospholipids->Tofenacin Suppresses Signal (50%) d4_Tofenacin d4-Tofenacin (ISTD) RT: 2.5 min Phospholipids->d4_Tofenacin Suppresses Signal (50%) Analogue Analogue (Diphenhydramine) RT: 3.2 min Phospholipids->Analogue No Effect (Elutes Later) Calc_d4 Ratio (Analyte/d4) (50% / 50%) = 1.0 ACCURATE Tofenacin->Calc_d4 Calc_Ana Ratio (Analyte/Analogue) (50% / 100%) = 0.5 ERROR Tofenacin->Calc_Ana d4_Tofenacin->Calc_d4 Analogue->Calc_Ana

Figure 1: Mechanism of Matrix Effect Correction.[1] The d4-ISTD experiences identical suppression to the analyte, maintaining the correct ratio. The analogue elutes outside the suppression zone, failing to correct the signal loss.

Experimental Protocol: Validated Workflow

This protocol is designed for high-throughput clinical research using d4-Tofenacin .[1]

Materials
  • Analyte: Tofenacin HCl.[2][3]

  • Internal Standard: Tofenacin-phenyl-d4 (Deuterium atoms on the aromatic ring are preferred over methyl-d3 to avoid metabolic exchange issues).[1]

  • Matrix: Human Plasma (K2EDTA).[1]

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over protein precipitation to minimize phospholipid carryover.[1]

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • ISTD Spike: Add 20 µL of d4-Tofenacin working solution (500 ng/mL in MeOH). Vortex 10s.

  • Basification: Add 100 µL of 0.1 M NaOH (Tofenacin pKa ~9.0; high pH ensures uncharged state for extraction).

  • Extraction: Add 2 mL of Hexane:Ethyl Acetate (90:10 v/v).

  • Agitation: Shaker for 10 min; Centrifuge at 4000 rpm for 5 min.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Dry Down: Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL Mobile Phase (80:20 Water:ACN + 0.1% Formic Acid).

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 or Biphenyl (e.g., Kinetex Biphenyl), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4][5]

  • Flow Rate: 0.4 mL/min.[4]

MRM Transitions (Positive ESI):

  • Tofenacin:

    
     (Quantifier), 
    
    
    
    (Qualifier).[1]
    • Mechanism:[1][6][7][8] Cleavage of the ether bond yielding the methyl-phenyl-benzyl carbocation (

      
       181).[1]
      
  • d4-Tofenacin:

    
     (Quantifier).[1]
    
    • Note: The mass shift of +4 on the fragment confirms the deuterium label is retained on the aromatic ring during fragmentation.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Patient Plasma (200 µL) Spike Spike d4-ISTD (Normalization Step) Sample->Spike Base Add NaOH (pH > 10) Spike->Base Extract LLE Extraction (Hexane/EtAc) Base->Extract Dry Evaporate & Reconstitute Extract->Dry LC UHPLC Separation (Biphenyl Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Area Ratio: Analyte/d4) MS->Data QC QC Check (IS Response Variation) Data->QC QC->Sample Fail (Re-extract) QC->Data Pass (<15% CV)

Figure 2: Validated Analytical Workflow for Tofenacin Quantification. Note the integrated QC check on IS response.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

    • Relevance: Establishes the regulatory requirement for monitoring Internal Standard response and normalizing m
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 25315, Tofenacin. Retrieved from [Link][1]

    • Relevance: Source of physicochemical data (LogP, pKa)
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

    • Relevance: Foundational paper comparing SIL-ISTDs vs. structural analogues, providing the theoretical basis for the "Comparison" section.
  • Wieling, J. (2002).[1] LC-MS-MS experiences with internal standards. Chromatographia. Retrieved from [Link][1]

    • Relevance: Details the specific mechanisms of matrix suppression and how co-eluting isotopes correct for ion source competition.

Sources

The Critical Impact of Isotopic Purity on Tofenacin Assay Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of drug development, the precision and sensitivity of bioanalytical assays are non-negotiable. This guide, intended for researchers, scientists, and drug development professionals, delves into a crucial, yet sometimes underestimated, aspect of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays: the isotopic purity of internal standards. Using the muscarinic antagonist Tofenacin as a case study, we will provide a detailed comparison and supporting experimental insights to demonstrate how isotopic purity directly influences assay sensitivity and data integrity.

The Significance of Tofenacin and the Role of Internal Standards in Bioanalysis

Tofenacin is an antidepressant that acts as a serotonin-norepinephrine reuptake inhibitor. It is also the major active metabolite of orphenadrine and is being explored for its potential therapeutic effects. As a muscarinic antagonist, it competitively blocks the action of acetylcholine at muscarinic receptors. Accurate quantification of Tofenacin in biological matrices like plasma is essential for pharmacokinetic studies that inform dosing and safety profiles.

LC-MS/MS is the preferred method for such analyses due to its high sensitivity and selectivity. A cornerstone of quantitative LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). An SIL-IS is a version of the analyte where some atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C). This allows the internal standard to be differentiated from the analyte by the mass spectrometer while behaving almost identically during sample preparation and analysis, thereby correcting for variations.

However, the presence of unlabeled analyte as an impurity within the SIL-IS can significantly compromise assay performance, a critical consideration for achieving high sensitivity.

Experimental Design: A Comparative Analysis of Isotopic Purity

To illustrate the impact of isotopic purity, we designed a comparative study using three hypothetical lots of deuterated Tofenacin (Tofenacin-d₅) with varying isotopic purities as the internal standard for a validated LC-MS/MS assay for Tofenacin in human plasma.

  • Lot 1: 95% Isotopic Purity

  • Lot 2: 99% Isotopic Purity

  • Lot 3: >99.5% Isotopic Purity

Experimental Workflow

The following diagram outlines the general workflow for the bioanalytical method.

G cluster_low_purity Low Isotopic Purity IS cluster_high_purity High Isotopic Purity IS A High Unlabeled Analyte Impurity B Increased Background in Analyte MRM Channel A->B C Poor Signal-to-Noise Ratio at Low Levels B->C D Higher LLOQ C->D E Minimal Unlabeled Analyte Impurity F Low Background in Analyte MRM Channel E->F G Excellent Signal-to-Noise Ratio at Low Levels F->G H Lower LLOQ G->H

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for Tofenacin Hydrochloride Salt-d4

[1][2]

Executive Summary & Critical Distinction

Tofenacin Hydrochloride Salt-d4 is a Stable Isotope Labeled (SIL) internal standard used primarily in LC-MS/MS quantification of Tofenacin.[1][2]

🛑 CRITICAL SAFETY DISTINCTION

Do NOT confuse this compound with radiolabeled standards (e.g.,


 or 

).
12
  • Status: Stable Isotope (Deuterium labeled).[1]

  • Radioactivity: Non-radioactive.[1]

  • Disposal Pathway: Chemical Incineration (NOT Radioactive Waste).[1]

Misclassifying this material as radioactive waste will result in unnecessary regulatory burdens and exponential disposal cost increases. Treat this substance as a toxic pharmaceutical reference standard .

Hazard Identification & Pharmacophore Stability[1][2]

To dispose of this chemical safely, you must understand what makes it hazardous.[2] Tofenacin is a serotonin-norepinephrine reuptake inhibitor (SNRI) with anticholinergic properties.[1][2][3]

Chemical Hazard Profile
ParameterDataRelevance to Disposal
CAS Number 10488-36-5 (Parent HCl)Used for waste manifesting.[1][2]
Signal Word DANGER High alert level required.[1]
Hazard Code H301 (Toxic if swallowed)Zero-tolerance for drain disposal.[1][2]
LD50 (Oral, Rat) 265 mg/kgClassifies as acutely toxic; requires segregation.[1][2][4]
Physical State Solid (Crystalline Powder)Dust generation is a primary exposure vector.[1]
Solubility Water, Methanol, DMSOHigh mobility in water systems (environmental risk).[1][2]
The "Why" Behind the Protocol

The hydrochloride salt form renders the amine moiety water-soluble.[1] If flushed, the pharmacophore persists in aquatic environments, potentially affecting non-target organisms.[2] Thermal destruction (incineration) is the only validated method to break the C-N bonds and the deuterated aromatic rings effectively, ensuring the biological activity is nullified.[2]

Waste Stream Decision Matrix

Visualizing the flow of waste is critical for compliance. Use the following logic gate to determine the correct waste container.

WasteStreamStartWaste Generation:Tofenacin HCl-d4StateCheckPhysical State?Start->StateCheckSolidSolid Waste(Vials, Powder, Wipes)StateCheck->SolidDryLiquidLiquid Waste(Stock Soln, LC Effluent)StateCheck->LiquidWetIncinerationHigh-Temp Incineration(Lab Pack)Solid->IncinerationAll SolidsConcCheckConcentration?Liquid->ConcCheckTraceTrace/De Minimis(<0.1%)ConcCheck->TraceLC EffluentBulkBulk/Stock(>0.1%)ConcCheck->BulkExpired StockSolventCheckSolvent Type?HalogenHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenNonHalogenNon-Halogenated(MeOH, ACN, Water)SolventCheck->NonHalogenTrace->SolventCheckBulk->SolventCheckStreamAStream A:Halogenated WasteHalogen->StreamAStreamBStream B:Organic/Aqueous WasteNonHalogen->StreamB

Figure 1: Decision logic for segregating Tofenacin HCl-d4 waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Vials & Contaminated Debris)

Scope: Expired neat standards, empty vials, weighing boats, and contaminated PPE.[1][2]

  • Containment: Place the primary container (vial) into a clear, sealable polyethylene bag (secondary containment).

  • Labeling: Affix a "Hazardous Waste" label.

    • Constituent: "Tofenacin Hydrochloride-d4 (Deuterated Reference Standard)."[1]

    • Hazard: "Toxic (H301)."[1][4]

  • Aggregation: Move to the satellite accumulation area. Place in the Solid Waste Drum designated for "Lab Packs."

  • Final Disposal: This stream must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration .[2]

Protocol B: Liquid Waste (LC-MS Effluent & Stock Solutions)

Scope: Mobile phases containing trace Tofenacin, or expired stock solutions in Methanol/DMSO.[1][2]

  • Segregation: Determine the solvent base.

    • Note: Tofenacin HCl itself contains chloride, but in trace amounts, it does not automatically classify the entire waste stream as halogenated.[2] The classification depends on the bulk solvent (e.g., Methylene Chloride = Halogenated; Methanol = Non-Halogenated).[2]

  • Neutralization (Prohibited): Do NOT attempt to chemically neutralize the amine or salt in the lab. This creates unknown byproducts.[1]

  • Collection: Pour into the appropriate carboy (HDPE or Glass).

    • Headspace: Leave 10% headspace to prevent over-pressurization.[1]

    • Cap: Ensure the cap is vented if the waste contains volatile organic solvents.

  • Documentation: Log the addition on the carboy's accumulation log. Record the volume and concentration (approximate).

Protocol C: Spill Cleanup (Emergency Response)

Scenario: A 10mg vial of neat powder drops and shatters.

SpillResponseIsolate1. ISOLATEEvacuate area (15ft)PPE2. PPE UPNitrile (Double), N95/P100, GogglesIsolate->PPEContain3. CONTAINCover with damp paper towel(Prevents dust)PPE->ContainClean4. CLEANWipe inward -> outwardUse MeOH/WaterContain->CleanDispose5. DISPOSEAll debris to Solid WasteClean->Dispose

Figure 2: Immediate response workflow for solid Tofenacin HCl-d4 spills.

Regulatory Compliance & Classification

Understanding the legal framework protects your license to operate.

US EPA (RCRA) Classification

Tofenacin Hydrochloride is not explicitly listed on the RCRA P-list (Acutely Hazardous) or U-list (Toxic).[1] However, the generator is responsible for making a waste determination [1].[2][5]

  • Determination: Non-Listed, Process Waste.

  • Characteristic Check:

    • Ignitability (D001): Only if dissolved in flammable solvents (MeOH/ACN).[1]

    • Corrosivity (D002): Unlikely, unless the HCl salt is in a highly acidic solution (pH < 2).[1][2]

    • Toxicity (D004-D043): Tofenacin is not a TCLP metal or pesticide.[1]

  • Recommendation: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with RCRA solvents), but dispose of via incineration due to H301 toxicity.[2]

DEA Status

Tofenacin is not currently a controlled substance under the US Controlled Substances Act (CSA). However, always maintain a chain of custody for internal inventory control due to its high value as a reference standard.[2]

References

  • United States Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Waste Determination. Retrieved from [Link][1][2]

  • PubChem. (2023).[1] Tofenacin Hydrochloride (Compound Summary).[1][6][7] National Library of Medicine. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Tofenacin Hydrochloride. Retrieved from [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.